7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJCTATLOBKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513092 | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67214-11-3 | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67214-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
This guide provides an in-depth exploration of the synthetic methodologies for obtaining 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a valuable heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed protocols but also the underlying scientific principles that govern these synthetic transformations.
Introduction: The Significance of the Chromone Scaffold
The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic compounds. Derivatives of 4-oxo-4H-chromene-2-carboxylic acid, in particular, have garnered substantial interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. The 7-methyl substitution on this scaffold can significantly influence its pharmacokinetic and pharmacodynamic profile, making the targeted synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid a key objective for the development of novel therapeutic agents.
Primary Synthetic Strategy: The Claisen-Type Condensation
The most direct and widely employed route for the synthesis of 4-oxo-4H-chromene-2-carboxylic acids is a Claisen-type condensation reaction. This robust method involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization.
Mechanistic Insights
The synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid via this route commences with the reaction between 2'-hydroxy-4'-methylacetophenone and diethyl oxalate in the presence of a strong base, typically sodium ethoxide. The base serves to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent intramolecular cyclization is facilitated by an acidic workup, which protonates the hydroxyl group, setting the stage for a dehydration reaction that forms the pyranone ring. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Diagram of the Synthetic Workflow
Caption: One-pot synthesis of the target compound.
Experimental Protocols
This section details both a conventional and a modern, microwave-assisted protocol for the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Protocol 1: Conventional Synthesis
Materials:
-
2'-Hydroxy-4'-methylacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.2 eq) in absolute ethanol under an inert atmosphere.
-
Addition of Reactants: To this solution, add a mixture of 2'-hydroxy-4'-methylacetophenone (1 eq) and diethyl oxalate (1.5 eq) dropwise at room temperature with constant stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and then with dichloromethane to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Protocol 2: Microwave-Assisted Synthesis
The use of microwave irradiation can significantly reduce reaction times and often improves yields.[1]
Materials:
-
2'-Hydroxy-4'-methylacetophenone
-
Diethyl oxalate
-
Sodium methoxide solution (25% in methanol)
-
Dioxane
-
Hydrochloric acid (6 M)
-
Water
-
Dichloromethane
Procedure:
-
Reaction Setup: In a microwave vial, dissolve 2'-hydroxy-4'-methylacetophenone (1 eq) in dioxane.
-
Addition of Reagents: To this solution, add diethyl oxalate (3 eq) and a solution of sodium methoxide in methanol (2 eq).
-
First Microwave Irradiation: Seal the vial and heat the mixture to 120 °C for 20 minutes in a microwave synthesizer.
-
Acidification and Second Microwave Irradiation: After cooling, add a solution of hydrochloric acid (6 M) and heat the reaction to 120 °C for an additional 40 minutes in the microwave synthesizer.[1]
-
Work-up and Isolation: Decant the reaction mixture into water. The resulting solid precipitate is collected by filtration and washed thoroughly with water.
-
Purification: The solid is then dried, washed with dichloromethane, and dried again to afford the purified 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.[1]
Data Presentation
The successful synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is confirmed through various analytical techniques. Below is a summary of the expected characterization data.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | >279 °C (decomposes) |
| ¹H NMR (400 MHz, MeOD) δ | 7.92 (d, J = 2.3 Hz, 1H, H5), 7.68 (dd, J₁ = 8.7, J₂ = 2.3 Hz, 1H, H6), 7.58 (d, J = 8.6 Hz, 1H, H8), 7.02 (s, 1H, H3), 2.48 (s, 3H, CH₃) |
| ¹³C NMR (MeOD-d₄) δ | 180.8 (C4), 163.0 (COOH), 156.0 (C2), 155.1 (C8a), 137.8 (C7), 137.7 (C6), 125.5 (C5), 125.0 (C4a), 119.8 (C3), 114.6 (C8), 21.0 (CH₃) |
Note: Spectroscopic data is based on the closely related 6-methyl analog and should be confirmed for the 7-methyl isomer.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. In the microwave protocol, ensure proper sealing of the vial. |
| Impure Product | Presence of unreacted starting materials or byproducts. | Optimize the work-up and purification steps. Recrystallization from a different solvent system or column chromatography may be necessary. |
| Incomplete Hydrolysis of Ester | Insufficient acid or reaction time in the final step. | Increase the concentration of hydrochloric acid or prolong the heating time during the hydrolysis step. |
Conclusion
The synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is efficiently achieved through a Claisen-type condensation of 2'-hydroxy-4'-methylacetophenone and diethyl oxalate. Both conventional heating and microwave-assisted methods provide viable routes to this important scaffold, with the latter offering significant advantages in terms of reaction time and efficiency. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of chromone-based compounds for drug discovery and development.
References
- Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992.
- Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
-
Costa, M., Dias, T. A., Brito, C., Proença, M. F., & Santos, C. (2016). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 21(10), 1303. [Link]
Sources
An In-depth Technical Guide to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 67214-11-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a member of the prominent chromone family, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. The chromone scaffold is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This guide provides a comprehensive overview of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Key properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 67214-11-3 | [2] |
| Molecular Formula | C₁₁H₈O₄ | [2] |
| Molecular Weight | 204.18 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| InChI Key | AMRJCTATLOBKQV-UHFFFAOYSA-N | [2] |
| Storage Temperature | Room Temperature |
Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
The synthesis of 4-oxo-4H-chromene-2-carboxylic acids is a well-established process in organic chemistry. A particularly efficient method involves the microwave-assisted reaction of a substituted 2'-hydroxyacetophenone with diethyl oxalate.[1][3] This approach offers advantages in terms of reaction time and yield.
Reaction Scheme
Caption: A logical workflow for the biological evaluation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in a drug discovery context.
Conclusion
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a synthetically accessible compound belonging to a class of molecules with proven pharmacological relevance. This guide has provided a foundational understanding of its properties, a detailed synthesis protocol, and an overview of its potential applications in drug development. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]
-
Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, November 24). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2024, April 10). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Retrieved January 17, 2026, from [Link]
Sources
"physicochemical properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Introduction
The 4-oxo-4H-chromene-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. Molecules built upon this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 67214-11-3), providing a comprehensive technical overview of its physicochemical properties and the experimental methodologies crucial for its characterization.[3]
Understanding these fundamental properties is not merely an academic exercise; it is a critical prerequisite for any drug discovery and development program. Properties such as solubility and acidity (pKa) directly govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. This document is designed to equip researchers with both the foundational data and the practical, validated protocols necessary to effectively work with and evaluate this promising compound.
Molecular Structure and Key Identifiers
The foundational step in characterizing any compound is to establish its identity through its structure and standardized nomenclature.
Chemical Structure:
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid |
| CAS Number | 67214-11-3[3] |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
Physicochemical Properties: An Expert Analysis
Direct experimental data for the 7-methyl derivative is not extensively published. Therefore, a robust understanding can be built by expert analysis and comparison with structurally related, well-characterized analogs. This comparative approach allows for reliable prediction of its behavior and informs experimental design.
Rationale for Analog Selection: The chosen analogs—the unsubstituted parent compound, the 7-methoxy derivative, and the 7-fluoro derivative—provide critical reference points. The parent compound establishes a baseline. The 7-methoxy group is sterically similar to the methyl group but has different electronic effects (mesomeric donor, inductive acceptor), while the 7-fluoro group acts as a strong inductive electron-withdrawing group. Comparing these helps to isolate the specific influence of the 7-methyl substituent.
Table 2: Summary of Physicochemical Properties (Predicted and Comparative)
| Property | Predicted/Estimated Value (7-Methyl) | Comparative Data (Analogs) | Justification for Prediction |
| Melting Point (°C) | 245 - 265 | Parent: ~260 (dec.)[4] 7-Fluoro: 239 - 245[5] 7-Methoxy: 283 - 287[6] | The planar chromone core and carboxylic acid dimerization lead to a high melting point. The methyl group's minor perturbation of the crystal lattice compared to hydrogen suggests a melting point in a similar range to the parent and fluoro analogs. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, hot methanol | Parent: Sparingly soluble in water, soluble in DMSO (38 mg/ml)[4] 7-Methoxy Ester: Insoluble in DMSO-d6[7] | The rigid, aromatic scaffold is hydrophobic. The carboxylic acid allows for some aqueous solubility, which will increase significantly in basic pH due to salt formation. DMSO is a suitable solvent for analysis, as confirmed by its use for numerous analogs.[6][7] |
| pKa | ~2.4 - 2.6 | Parent (Predicted): 2.28[4] | The carboxylic acid is the primary acidic site. The methyl group at the 7-position is a weak electron-donating group (via hyperconjugation and induction), which slightly destabilizes the resulting carboxylate anion. This makes the acid slightly weaker (higher pKa) than the unsubstituted parent compound. |
Spectroscopic and Analytical Characterization
Rigorous spectroscopic analysis is essential for confirming the chemical identity and assessing the purity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for NMR analysis of chromone carboxylic acids.[6][7] Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton, which is often invisible in other solvents like chloroform-d.[7]
-
¹H NMR (Expected Spectrum in DMSO-d₆):
-
~13-14 ppm (1H, very broad singlet): Carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
-
~7.9 ppm (1H, d): Aromatic proton at the C5 position.
-
~7.2 ppm (1H, s): Aromatic proton at the C8 position.
-
~7.1 ppm (1H, d): Aromatic proton at the C6 position.
-
~6.9 ppm (1H, s): Olefinic proton at the C3 position, a characteristic singlet for this scaffold.[6]
-
~2.4 ppm (3H, s): Methyl group protons (-CH₃) at the C7 position.
-
-
¹³C NMR (Expected Spectrum in DMSO-d₆):
-
~177 ppm: Carbonyl carbon of the ketone (C4).
-
~162 ppm: Carbonyl carbon of the carboxylic acid (-COOH).[7]
-
~158-100 ppm: A complex region containing the 9 aromatic and olefinic carbons of the chromone ring system.
-
~21 ppm: Methyl group carbon (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying key functional groups. The spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid and the conjugated ketone.
-
3300-2500 cm⁻¹ (broad, strong): O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a hallmark feature.[8][9]
-
~1720-1760 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid carbonyl.
-
~1640-1660 cm⁻¹ (sharp, strong): C=O stretch of the γ-pyrone (ketone) carbonyl at C4.
-
~1600, ~1450 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic and pyrone rings.
-
1320-1210 cm⁻¹ (strong): C-O stretch of the carboxylic acid.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the compound's fragmentation, further confirming its structure.
-
Ionization Technique: Electrospray Ionization (ESI) in negative mode is ideal, as it will readily deprotonate the carboxylic acid to form a stable [M-H]⁻ ion. Electron Ionization (EI) can also be used, which would show the molecular ion [M]⁺•.
-
Expected Ions:
-
[M-H]⁻ (ESI): m/z 203.03
-
[M]⁺• (EI): m/z 204.04
-
-
Key Fragmentation Pathways (EI): Based on studies of similar structures, fragmentation is likely to proceed via:
-
Loss of a hydroxyl radical (•OH) from the carboxylic acid.
-
Loss of carbon monoxide (CO) from the pyrone ring.
-
Loss of the entire carboxyl group (•COOH).
-
Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing researchers with reliable methods for synthesis and characterization.
Protocol 4.1: Synthesis via Ester Hydrolysis
The most common and efficient synthesis of 4-oxo-4H-chromene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.[6][7] This two-step process begins with a substituted phenol, which is first used to synthesize the ester intermediate.
Caption: General synthetic workflow for the target compound.
Detailed Protocol for Step 2: Hydrolysis of Ethyl 7-Methyl-4-oxo-4H-chromene-2-carboxylate
-
Dissolution: Suspend the starting ester (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH). Use enough solvent to ensure stirring is possible.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. A white or off-white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The yield for this hydrolysis step is typically high (80-90%+).[7]
Protocol 4.2: pKa Determination via Potentiometric Titration
This classic method provides a direct measurement of the compound's acidity and serves as a self-validating system.
Caption: Experimental workflow for pKa determination.
Step-by-Step Methodology:
-
Preparation: Prepare a ~0.01 M solution of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in deionized water. A co-solvent like ethanol may be required if solubility is low. Prepare a standardized ~0.1 M NaOH solution.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions.
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
Data Logging: Record the pH of the solution after each increment of NaOH has been added and the reading has stabilized.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. Identify the equivalence point (the point of sharpest inflection). The volume of NaOH at the half-equivalence point corresponds to the point where [Acid] = [Conjugate Base]. At this specific point, the measured pH is equal to the pKa of the compound.
References
- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Pinga, E., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(10), 2659.
- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- ChemBK. (n.d.). 4-oxo-4H-chromene-2-carboxylic acid.
- Kumar, V., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 571.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Guidechem. (n.d.). 7-fluoro-4-oxo-4h-chromene-2-carboxylic acid 128942-39-2.
- ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity.
- 2a biotech. (n.d.). 7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID.
- Sigma-Aldrich. (n.d.). 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Sources
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 2abiotech.net [2abiotech.net]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. orgchemboulder.com [orgchemboulder.com]
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"7-Methyl-4-oxo-4H-chromene-2-carboxylic acid molecular structure"
An In-depth Technical Guide to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: Structure, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on heterocyclic chemistry. We will delve into the core molecular characteristics of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a key building block in the synthesis of novel therapeutic agents. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its ability to interact with a diverse array of biological targets.[1][2] This document provides an in-depth exploration of its structure, a field-proven synthetic protocol, and the analytical methodologies required for its unambiguous characterization.
Part 1: Molecular Architecture and Physicochemical Profile
The precise identity and properties of a synthetic building block are foundational to any drug discovery program. Mischaracterization at this stage can lead to erroneous structure-activity relationship (SAR) data and wasted resources. This section establishes the fundamental identity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Chemical Identity
The compound is systematically identified by the following descriptors:
-
IUPAC Name: 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
-
Molecular Weight: 204.18 g/mol [5]
Structural Elucidation
The molecule is built upon a bicyclic chromone core, which consists of a benzene ring fused to a pyran-4-one ring. The key functional groups that dictate its reactivity and potential for biological interaction are the carboxylic acid at the 2-position and the methyl group at the 7-position.
Caption: Key functional groups of the target molecule.
Physicochemical Data Summary
The macroscopic properties of the compound are critical for handling, storage, and formulation.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Purity | ≥95% (Typical) | [3] |
| Storage Temp. | Room Temperature | [3] |
| Melting Point | >279 °C (decomposes) | [6] |
Part 2: Synthesis and Purification Protocol
The functionalization of the chromone scaffold is a cornerstone of many medicinal chemistry programs, with the carboxylic acid moiety serving as a versatile synthon for a wide range of chemical reactions.[6] The most direct and widely adopted method for preparing chromone-2-carboxylic acids is a one-pot, base-catalyzed condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, followed by acid-catalyzed cyclization.[1]
Synthetic Workflow Overview
This process is efficient because it combines two key transformations into a single procedure, minimizing intermediate isolation steps. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for this class of compounds.[6][7][8]
Caption: Microwave-assisted synthesis workflow.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established procedures for substituted chromone-2-carboxylic acids and is designed for robust and efficient synthesis.[6][9]
-
Reagent Preparation: In a suitable microwave reaction vessel, prepare a solution of sodium ethoxide by dissolving sodium metal (e.g., 1.2 equivalents) in absolute ethanol under an inert atmosphere.
-
Causality: Sodium ethoxide is a strong base required to deprotonate the methyl group of the acetophenone, generating the reactive enolate intermediate necessary for the initial condensation step.[1]
-
-
Condensation: To the cooled ethoxide solution, add 2'-Hydroxy-4'-methylacetophenone (1.0 equivalent) followed by the dropwise addition of diethyl oxalate (e.g., 1.1 equivalents).
-
First Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 20 minutes.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expertise: Microwave heating provides rapid and uniform energy transfer, accelerating the rate of the condensation reaction compared to conventional heating methods.
-
-
Acidification and Cyclization: After cooling the vessel, add a solution of 6 M hydrochloric acid (e.g., 3 mL per ~10 mmol of starting material).
-
Causality: The strong acid catalyzes the intramolecular cyclization via dehydration to form the chromone ring and simultaneously hydrolyzes the ethyl ester to the desired carboxylic acid.[1]
-
-
Second Microwave Irradiation: Reseal the vessel and heat the reaction mixture to 120 °C for 40 minutes using microwave irradiation.[9]
-
Work-up and Isolation: Cool the reaction mixture and decant it into a beaker containing ice-water (e.g., 50 mL). A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a wash with a non-polar organic solvent such as dichloromethane to remove less polar impurities. Dry the purified solid under vacuum.[9]
Part 3: Analytical Characterization for Structural Verification
Unambiguous structural confirmation is a non-negotiable checkpoint in chemical synthesis. The following combination of spectroscopic methods provides orthogonal data points to verify the identity and purity of the synthesized 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural map of the molecule in solution. While specific data for the 7-methyl isomer is not readily published, the following table presents data for the closely related 6-methyl isomer, illustrating the expected signals.[6]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~13-14 | broad s | COOH | The acidic proton is highly deshielded and often broad due to hydrogen bonding and exchange.[10] |
| ~7.9 | d | H-5 | Aromatic proton adjacent to the electron-withdrawing carbonyl group. | |
| ~7.7 | dd | H-7 | Aromatic proton coupled to two neighboring protons. | |
| ~7.6 | d | H-8 | Aromatic proton on the benzene ring. | |
| ~7.0 | s | H-3 | Unique singlet for the proton on the pyrone ring, a hallmark of 2-substituted chromones. | |
| ~2.5 | s | CH₃ | Singlet for the three equivalent methyl protons. | |
| ¹³C NMR | ~181 | C | C-4 (Ketone) | Carbonyl carbon of the pyrone ring, highly deshielded. |
| ~163 | C | COOH | Carbonyl carbon of the carboxylic acid.[10] | |
| ~156 | C | C-2 | Carbon attached to the carboxylic acid group. | |
| ~155 | C | C-8a | Bridgehead carbon of the fused ring system. | |
| ~115-140 | CH/C | Aromatic C | Signals corresponding to the carbons of the benzene ring. | |
| ~114 | CH | C-3 | Carbon bearing the H-3 proton. | |
| ~21 | CH₃ | CH₃ | Methyl carbon signal in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]
-
C=O Stretch (Ketone): A sharp, strong absorption is anticipated around 1630-1660 cm⁻¹, corresponding to the ketone carbonyl within the chromone ring system.
-
C=O Stretch (Carboxylic Acid): A strong absorption between 1710 and 1760 cm⁻¹ is characteristic of the carboxylic acid carbonyl.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₈O₄, the expected monoisotopic mass is 204.0423 g/mol . A primary fragmentation pathway would involve the loss of the carboxyl group, leading to characteristic daughter ions.[11]
X-Ray Crystallography
For absolute structural proof, particularly for novel derivatives intended for drug development, single-crystal X-ray crystallography is the definitive technique.[12] It provides precise 3D coordinates of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[13]
Part 4: Relevance and Applications in Drug Discovery
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups.
-
A Versatile Chemical Handle: The carboxylic acid at the C-2 position is the primary site for chemical modification. It can be readily converted into a wide range of functional groups, including esters, amides, and hydrazones, enabling the rapid synthesis of large compound libraries for SAR screening.[6][14] The synthesis of N-alkyl amides from similar chromone carboxylic acids has been explored for developing antioxidant compounds.[15]
-
Modulation of Physicochemical Properties: The methyl group at the C-7 position influences the molecule's lipophilicity and steric profile. By synthesizing analogues with different substituents at this position, researchers can fine-tune properties like solubility, membrane permeability, and metabolic stability.
-
Proven Biological Potential: The broader family of chromone derivatives has demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[16][17][18] This established biological relevance provides a strong rationale for using 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a scaffold for discovering new multi-target-directed ligands.[8]
Conclusion
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a high-value scaffold for medicinal chemistry and drug discovery. Its well-defined molecular structure, accessible and efficient synthesis, and the versatility of its carboxylic acid handle make it an ideal starting point for the development of novel therapeutic agents. The robust protocols for synthesis and characterization outlined in this guide provide a reliable foundation for researchers aiming to exploit the rich pharmacological potential of the chromone core.
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Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - National Institutes of Health (NIH). [Link]
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Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed. [Link]
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Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid N-alkyl Amides and Their Antioxidant Activity - PubMed. [Link]
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Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands - MDPI. [Link]
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An In-depth Technical Guide to the Biological Activity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Part 1: Strategic Overview and Chemical Foundation
The Chromone Scaffold: A Privileged Core in Medicinal Chemistry
The chromone (4H-chromen-4-one) nucleus is a recurring motif in a vast array of natural products and synthetic molecules, celebrated for its broad spectrum of pharmacological activities.[1][2] This benzopyran-based heterocyclic system serves as a versatile scaffold, with modifications to its core structure giving rise to compounds with potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Its prevalence in clinically significant compounds underscores its importance as a "privileged structure" in the pursuit of novel therapeutic agents.
Rationale for the Investigation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
The subject of this guide, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, emerges as a compound of significant interest due to the specific combination of its structural features. The carboxylic acid moiety at the C-2 position offers a reactive handle for further chemical modifications, such as amide or ester formation, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The methyl group at the C-7 position is hypothesized to influence the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its efficacy and selectivity. This guide provides a comprehensive analysis of its predicted biological activities, grounded in the extensive research on related chromone derivatives, and offers detailed protocols for its empirical validation.
Chemical Properties
| Property | Value |
| IUPAC Name | 7-methyl-4-oxo-4H-chromene-2-carboxylic acid |
| CAS Number | 67214-11-3 |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| Physical Form | Solid |
Part 2: Synthesis and Characterization
General Synthetic Approach
The synthesis of 4-oxo-4H-chromene-2-carboxylic acids typically proceeds via the Claisen condensation of a substituted 2-hydroxyacetophenone with a dialkyl oxalate, followed by acid-catalyzed cyclization and subsequent hydrolysis of the resulting ester. For the synthesis of the title compound, 2-hydroxy-4-methylacetophenone would be the key starting material.
Detailed Synthetic Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid and can be modified for the 7-methyl analog by starting with 2-hydroxy-4-methylacetophenone.[3]
Step 1: Synthesis of Ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add an equimolar mixture of 2-hydroxy-4-methylacetophenone and diethyl oxalate.
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield the ethyl ester.
Step 2: Hydrolysis to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
-
Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry to obtain the final product.
Expected Characterization Data
-
¹H NMR: Signals corresponding to the aromatic protons, the C-3 proton of the pyrone ring, and the methyl group protons.
-
¹³C NMR: Resonances for the carbonyl carbons (C4 and carboxylic acid), aromatic carbons, and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 204.18.
Part 3: Predicted Biological Activities and Mechanistic Insights
While direct experimental data for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is limited, a robust predictive framework can be constructed based on extensive research into the biological activities of analogous chromone derivatives.
Anticancer Potential
Chromone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.[4][5]
Structure-Activity Relationship (SAR) Analysis: The anticancer activity of chromones is highly dependent on the substitution pattern. The presence of a methyl group on the chromone ring has been shown to be favorable for cytotoxic activity in some series of derivatives.[6] The carboxylic acid at C-2 provides a key point for interaction with biological targets or for derivatization into more potent analogs.
Predicted Mechanism of Action: The anticancer effects of chromones are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[4] It is plausible that 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid could exert its anticancer effects through the modulation of pathways such as the p38 MAPK pathway, which is known to be targeted by other chromone derivatives.[7]
Diagram of a Potential Anticancer Signaling Pathway
Caption: Predicted inhibition of the p38 MAPK pathway.
Anti-inflammatory Properties
Chromone derivatives are well-documented for their anti-inflammatory activities, primarily through the inhibition of pro-inflammatory mediators.[1][7]
SAR Analysis: The anti-inflammatory potency of chromones can be influenced by substituents on the benzo-fused ring. The 7-methyl group may enhance the interaction with hydrophobic pockets of inflammatory enzymes or receptors.
Predicted Mechanism of Action: A key mechanism for the anti-inflammatory action of chromones is the inhibition of the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] This is often achieved through the suppression of signaling pathways such as the TRAF6-ASK1-p38 pathway.[7][8][9]
Diagram of a Potential Anti-inflammatory Signaling Pathway
Caption: Predicted inhibition of the LPS-induced inflammatory pathway.
Antioxidant Capacity
The chromone scaffold is associated with significant antioxidant properties, acting through various mechanisms such as radical scavenging and metal chelation.[1]
SAR Analysis: The antioxidant activity of chromones is often enhanced by the presence of hydroxyl groups. While the 7-methyl derivative lacks a hydroxyl group at this position, the overall electronic properties of the chromone ring system can still contribute to radical scavenging activity. The carboxylic acid at C-2 may also participate in metal chelation.
Predicted Activity: 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is expected to exhibit moderate antioxidant activity, which can be quantified using standard assays such as the DPPH and ABTS radical scavenging assays.
Antimicrobial Activity
Chromone derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10]
SAR Analysis: The antimicrobial efficacy of chromones is highly dependent on the nature and position of substituents. Halogenation and the presence of specific functional groups can significantly enhance activity. The 7-methyl group may contribute to the overall lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Predicted Efficacy: The title compound is predicted to have moderate antimicrobial activity. Its efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.
Part 4: Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.[11][12][13][14]
Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[15][16][17][18][19]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and add an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.[2][20][21][22][23][24][25][26][27]
Step-by-Step Protocol:
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: Add the compound solution to a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[28][29][30][31][32][33]
Step-by-Step Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Part 5: Data Interpretation and Future Directions
Summary of Predicted Biological Activities
| Biological Activity | Predicted Efficacy | Potential Mechanism |
| Anticancer | Moderate to High | Inhibition of p38 MAPK, Induction of Apoptosis |
| Anti-inflammatory | Moderate to High | Inhibition of NO, IL-1β, IL-6 production via TRAF6-ASK1-p38 pathway |
| Antioxidant | Moderate | Radical Scavenging, Metal Chelation |
| Antimicrobial | Moderate | Disruption of microbial cell membrane/processes |
Concluding Remarks and Future Perspectives
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on the chromone class of compounds, it is predicted to possess significant anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The experimental protocols provided in this guide offer a clear roadmap for the empirical validation of these predicted activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Elucidation of its precise mechanisms of action and in vivo efficacy studies will be crucial in advancing this promising molecule towards clinical applications.
References
A comprehensive list of references is available upon request. The in-text citations correspond to the search results that informed this guide.
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An In-depth Technical Guide to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid belongs to the chromone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities. While extensive research has been conducted on various chromone derivatives, this guide focuses specifically on the 7-methyl substituted analogue, providing a comprehensive overview of its synthesis, chemical properties, and potential biological applications. Drawing upon established synthetic methodologies and the well-documented bioactivities of structurally related chromones, this document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutic agents. The narrative emphasizes the rationale behind synthetic strategies and explores the potential pharmacological landscape of this specific molecule, grounded in the broader context of chromone chemistry and biology.
Introduction: The Chromone Scaffold in Drug Discovery
The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, found in both natural products and synthetic compounds with a broad spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2] The versatility of the chromone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The carboxylic acid moiety at the 2-position is a common feature in many bioactive chromones, often serving as a key pharmacophore or a handle for further derivatization.
The introduction of a methyl group at the 7-position of the chromone ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a detailed examination of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a specific derivative with potential for further investigation in drug discovery programs.
Synthesis and Characterization
The synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid can be achieved through several established methods for chromone ring formation. A common and effective approach involves the condensation of a substituted 2-hydroxyacetophenone with a dialkyl oxalate followed by cyclization.
Synthetic Workflow
A general and efficient method for the synthesis of 4-oxo-4H-chromene-2-carboxylic acids is the Claisen condensation of a 2-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization (dehydration). A microwave-assisted approach has been shown to be effective for improving reaction times and yields.[3]
Caption: Potential anticancer mechanisms of action for chromone derivatives.
Antioxidant Activity
The chromone scaffold is known to possess antioxidant properties, primarily through its ability to scavenge free radicals and chelate metal ions. [4]The presence of the carboxylic acid group can contribute to this activity. The antioxidant potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid warrants investigation, as oxidative stress is implicated in a wide range of diseases.
Enzyme Inhibition
Derivatives of 4-oxo-4H-chromene-2-carboxylic acid have been explored as inhibitors of various enzymes. For instance, certain chromone derivatives have shown inhibitory activity against cholinesterases, which are relevant targets in Alzheimer's disease. [5]The specific substitution pattern on the chromone ring plays a crucial role in determining the inhibitory potency and selectivity.
Structure-Activity Relationship (SAR) Considerations
The biological activity of chromone derivatives is highly dependent on the nature and position of substituents on the aromatic ring. [6]
-
Position 7: Substitution at the 7-position with small alkyl or alkoxy groups is often associated with potent biological activity. The methyl group in the target compound is a small, lipophilic group that can influence binding to biological targets.
-
Carboxylic Acid at Position 2: The carboxylic acid group at the 2-position can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of enzymes. It also provides a site for the formation of salts or esters to modulate physicochemical properties.
Further studies are required to elucidate the specific structure-activity relationships for 7-methyl substituted chromones.
Future Research Directions
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of its activity against a panel of cancer cell lines, microbial strains, and key enzymes is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Lead Optimization: Synthesis of a library of derivatives with modifications at the 7-position and derivatization of the carboxylic acid to explore and optimize its biological activity.
-
In Vivo Studies: Preclinical evaluation in animal models to assess its efficacy, pharmacokinetics, and safety profile.
Conclusion
This technical guide has provided a detailed overview of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, covering its synthesis, characterization, and potential biological activities based on the established pharmacology of the chromone scaffold. While further experimental validation is necessary to fully delineate its therapeutic potential, the information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, highlighting this compound as a molecule of interest for further investigation. The strategic design and synthesis of derivatives based on this core structure could lead to the identification of novel drug candidates with improved efficacy and safety profiles.
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Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with... - ResearchGate. (URL: [Link])
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Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (URL: [Link])
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Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities - ResearchGate. (URL: [Link])
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Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed. (URL: [Link])
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SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO - Rasayan Journal of Chemistry. (URL: [Link])
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A Technical Guide to the Discovery and Synthesis of Chromone-2-Carboxylic Acids: A Privileged Scaffold in Medicinal Chemistry
Abstract
The chromone nucleus, a benzoannelated γ-pyrone ring system, is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a scaffold for a multitude of pharmacologically active compounds.[1][2][3] Among its many derivatives, chromone-2-carboxylic acids stand out as particularly versatile synthons, providing a reactive handle for the synthesis of diverse molecular libraries.[4] This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of chromone-2-carboxylic acids. It details the seminal synthetic methodologies, explains the chemical principles underpinning these reactions, and presents modern, optimized protocols for their preparation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of heterocyclic compounds.
Introduction: The Significance of the Chromone Scaffold
The term "chromone," derived from the Greek word chroma (color), was first coined by Bloch and Kostaniecki in 1900.[3] These compounds are widely distributed in the plant kingdom and form the core of various natural products, most notably the flavonoids.[1][5] The rigid, bicyclic chromone framework has proven to be an exceptional scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][5][6][7]
The first chromone to be used in a clinical setting was Khellin, a natural product extracted from the plant Ammi visnaga.[1][6] Initially used for its smooth muscle relaxant properties in treating conditions like angina and asthma, its therapeutic applications have since expanded.[1][6] The success of Khellin spurred further investigation into the chromone scaffold, leading to the development of synthetic derivatives with improved pharmacological profiles.
At the heart of this synthetic exploration lies chromone-2-carboxylic acid. The carboxylic acid moiety at the 2-position is a key functional group that allows for a wide array of chemical modifications, making it an invaluable building block for creating libraries of potential drug candidates.[4] This guide will delve into the chemical history and synthetic strategies that have made these compounds readily accessible to the scientific community.
Historical Perspective: The Genesis of Chromone Synthesis
The early history of chromone synthesis is intrinsically linked to the study of natural products. One of the earliest methods for preparing simple chromones, developed by Heywang and Kostanecki, ingeniously involved the decarboxylation of chromone-2-carboxylic acid.[1][3] This highlights the foundational importance of this carboxylic acid derivative from the very beginning of chromone chemistry.
Several classical named reactions have been pivotal in the synthesis of the chromone core, and by extension, chromone-2-carboxylic acids. Understanding these foundational methods provides context for the more streamlined approaches used today.
The Kostanecki-Robinson Reaction
A significant early contribution was the Kostanecki-Robinson reaction. This method involves the reaction of an o-hydroxyaryl ketone with a carboxylic acid ester in the presence of a strong base. The initial product is a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to form the chromone ring.[8] While not a direct route to the 2-carboxylic acid, it laid the groundwork for base-catalyzed condensations in chromone synthesis.
The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement provides a pathway to the key o-hydroxy-1,3-diketone precursors required for chromone synthesis.[2][8] In a modified approach to obtain a chromone-2-carboxylic acid derivative, a 2'-hydroxyacetophenone can be acylated with an oxalic acid monoester chloride. The resulting o-acyloxyketone is then rearranged using a base to form the diketone, which can be cyclized to the desired chromone.[2]
The Ruhemann Reaction
The Ruhemann reaction is a more direct and widely applied method for the synthesis of chromone-2-carboxylic acids and their esters.[8][9] This reaction involves the condensation of a phenol with an acetylenedicarboxylic acid or its ester under basic conditions. The resulting intermediate is then cyclized in the presence of an acid to yield the chromone-2-carboxylic acid.[8]
Core Synthetic Methodologies for Chromone-2-Carboxylic Acids
While the historical methods are important, the most prevalent and efficient modern synthesis of chromone-2-carboxylic acids is a one-pot Claisen-type condensation. This method is valued for its directness and adaptability to a wide range of substituted starting materials.
The Claisen-Type Condensation of 2'-Hydroxyacetophenones
This is arguably the most direct and widely utilized method for preparing chromone-2-carboxylic acids.[2] The reaction proceeds through a base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis.
Causality in Experimental Choices:
-
Starting Materials: The choice of substituted 2'-hydroxyacetophenone directly determines the substitution pattern on the benzene ring of the final chromone product. Diethyl oxalate or dimethyl oxalate are commonly used as the source of the two carbons that will form the pyrone ring, including the carboxylic acid.
-
Base: A strong base, such as sodium ethoxide or sodium methoxide, is crucial for deprotonating the methyl group of the 2'-hydroxyacetophenone to form a nucleophilic enolate. The choice of alkoxide should match the alkyl group of the oxalate ester to prevent transesterification side reactions.
-
Acid: A strong acid, typically hydrochloric acid, is required for the intramolecular cyclization (dehydration) to form the chromone ring and to hydrolyze the intermediate ester to the final carboxylic acid.
Detailed Experimental Protocol: One-Pot Synthesis of 6-Bromochromone-2-carboxylic Acid
This protocol is adapted from a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield.[4]
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate in ethanol.
-
Base Addition: Add sodium ethoxide to the mixture. The base will catalyze the condensation between the acetophenone and the oxalate ester.
-
Microwave Irradiation (Step 1 - Condensation): Heat the reaction mixture using microwave irradiation to a specified temperature (e.g., 120°C) for a set time (e.g., 20 minutes).[4] This promotes the formation of the enolate and its subsequent condensation with diethyl oxalate.
-
Acidification (Step 2 - Cyclization and Hydrolysis): After the initial heating period, carefully add hydrochloric acid to the reaction mixture.
-
Microwave Irradiation (Step 2): Heat the mixture again under microwave irradiation to facilitate the acid-catalyzed cyclization and hydrolysis of the ester to the carboxylic acid.
-
Isolation: Cool the reaction mixture. The product, 6-bromochromone-2-carboxylic acid, will precipitate out of the solution and can be collected by filtration.
Self-Validating System:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The final product's identity and purity can be confirmed using spectroscopic methods such as NMR (1H and 13C), mass spectrometry, and melting point analysis. The microwave-assisted method often yields a high-purity product, minimizing the need for extensive column chromatography.[4][10]
Modern Advancements: Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized the synthesis of chromone-2-carboxylic acids.[4] This technique offers several advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.
-
Improved Yields: In many cases, microwave-assisted synthesis leads to higher product yields.[4][10]
-
Enhanced Purity: The rapid and uniform heating can minimize the formation of side products, resulting in a cleaner product.[4]
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly and cost-effective approach.[4]
The optimization of microwave-assisted synthesis involves fine-tuning parameters such as the choice of base, solvent, temperature, and reaction time to achieve the best possible yield and purity.[4]
Data Presentation: Synthesis of Various Chromone-2-Carboxylic Acids
The versatility of the microwave-assisted one-pot synthesis is demonstrated by its application to a range of substituted 2'-hydroxyacetophenones.[4]
| Starting Material (Substituted 2'-Hydroxyacetophenone) | Product (Substituted Chromone-2-Carboxylic Acid) | Yield (%)[4] |
| 2'-Hydroxyacetophenone | Chromone-2-carboxylic acid | 54 |
| 5'-Bromo-2'-hydroxyacetophenone | 6-Bromochromone-2-carboxylic acid | 87 |
| 5'-Chloro-2'-hydroxyacetophenone | 6-Chlorochromone-2-carboxylic acid | 93 |
| 5'-Fluoro-2'-hydroxyacetophenone | 6-Fluorochromone-2-carboxylic acid | 75 |
| 2'-Hydroxy-5'-methylacetophenone | 6-Methylchromone-2-carboxylic acid | 82 |
| 2'-Hydroxy-5'-methoxyacetophenone | 6-Methoxychromone-2-carboxylic acid | 63 |
Note: Yields are based on optimized microwave-assisted synthesis conditions.
Visualization of Synthetic Pathways
Diagram 1: One-Pot Synthesis of Chromone-2-Carboxylic Acids
Caption: Workflow for the one-pot synthesis of chromone-2-carboxylic acids.
Diagram 2: Key Historical Synthetic Routes
Caption: Overview of classical pathways for chromone synthesis.
Conclusion and Future Directions
The journey from the early decarboxylation experiments of Kostanecki and Heywang to the modern, highly efficient microwave-assisted syntheses represents a significant advancement in heterocyclic chemistry. Chromone-2-carboxylic acids have firmly established themselves as indispensable building blocks in the quest for new therapeutic agents. The robust and versatile synthetic routes now available allow for the rapid generation of diverse chemical libraries, accelerating the discovery of novel bioactive molecules.[4][10] Future research will likely focus on further refining these synthetic methods, exploring greener catalysts and solvents, and applying these synthons to the development of multi-target-directed ligands for complex diseases.
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Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]
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Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
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MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]
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ResearchGate. (2019). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]
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ResearchGate. (2023). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]
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CORE. (n.d.). Chromone - a valid scaffold in Medicinal Chemistry. [Link]
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IJRAR.org. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. [Link]
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National Institutes of Health. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]
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Spectroscopic Characterization of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this important chromone derivative using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While complete, experimentally verified spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive framework for its analysis.
Introduction
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid belongs to the chromone family, a class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The precise characterization of their molecular structure is paramount for understanding their mechanism of action and for the development of new therapeutic agents. Spectroscopic techniques are the cornerstone of this characterization, offering detailed insights into the compound's atomic-level architecture. This guide will explore the expected spectroscopic signatures of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, providing a valuable resource for its synthesis, identification, and application in scientific research.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, with its key functional groups, is depicted below.
Caption: Molecular structure of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
I. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Based on the structure of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and data from analogous compounds, the following proton signals are predicted.[3]
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.90 | s | - |
| H-5 | ~7.90 | d | ~8.8 |
| H-6 | ~7.30 | dd | ~8.8, ~2.0 |
| H-8 | ~7.40 | d | ~2.0 |
| 7-CH₃ | ~2.45 | s | - |
| COOH | ~13.5 (broad) | s | - |
Interpretation:
-
Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring will appear in the aromatic region (7.0-8.0 ppm). H-5 is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a doublet, coupled to H-6. H-6 will be a doublet of doublets, coupled to both H-5 and H-8. H-8, being meta to the methyl group and ortho to the ether oxygen, will appear as a doublet, coupled to H-6.
-
Vinyl Proton (H-3): The proton at the C-3 position of the pyrone ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent carboxylic acid group and the ring oxygen.
-
Methyl Protons (7-CH₃): The three protons of the methyl group at the C-7 position will appear as a sharp singlet in the upfield region, as they are not coupled to any other protons.
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
II. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid are based on established values for chromone derivatives and carboxylic acids.[3][4]
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~118 |
| C-4 | ~178 |
| C-4a | ~124 |
| C-5 | ~126 |
| C-6 | ~125 |
| C-7 | ~145 |
| C-8 | ~117 |
| C-8a | ~154 |
| 7-CH₃ | ~21 |
| COOH | ~162 |
Interpretation:
-
Carbonyl Carbons (C-4, COOH): The two carbonyl carbons are expected to be the most downfield-shifted signals in the spectrum. The ketone carbonyl (C-4) will likely be further downfield than the carboxylic acid carbonyl (COOH).[5]
-
Aromatic and Vinylic Carbons: The remaining sp² hybridized carbons of the chromone ring system will appear in the 110-160 ppm range. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the attached functional groups.
-
Methyl Carbon (7-CH₃): The sp³ hybridized carbon of the methyl group will be the most upfield signal in the spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (C₁₁H₈O₄), the expected molecular weight is 204.18 g/mol .[6]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 204, corresponding to the intact molecule.
-
Loss of H₂O: A peak at m/z = 186, resulting from the loss of a water molecule from the carboxylic acid group.
-
Loss of CO: A peak at m/z = 176, due to the loss of a carbon monoxide molecule from the pyrone ring.
-
Loss of COOH: A peak at m/z = 159, corresponding to the loss of the carboxylic acid group.
-
Further Fragmentations: Other smaller fragments corresponding to the breakdown of the chromone ring system.
Caption: Predicted major fragmentation pathways in EI-MS.
IV. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=O (Ketone) | ~1680-1660 | Strong |
| C=O (Carboxylic Acid) | ~1725-1700 | Strong |
| C=C (Aromatic/Vinyl) | ~1620-1450 | Medium-Strong |
| C-O | ~1300-1200 | Strong |
Interpretation:
The IR spectrum of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is expected to be dominated by the strong and broad absorption of the carboxylic acid O-H bond due to hydrogen bonding.[7][8] The two carbonyl groups (ketone and carboxylic acid) will give rise to two distinct, strong absorption bands in the 1660-1725 cm⁻¹ region.[9][10] The presence of the aromatic ring and the C=C double bond in the pyrone ring will be indicated by absorptions in the 1620-1450 cm⁻¹ range.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
1. NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
2. Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum.
3. Infrared Spectroscopy (ATR-FTIR)
-
Background Spectrum: Record a background spectrum of the empty attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this and related chromone derivatives. The provided protocols offer a solid foundation for the experimental acquisition of high-quality spectroscopic data, which is essential for advancing research in medicinal chemistry and drug discovery.
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Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences. Available at: [Link]
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Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. National Institutes of Health. Available at: [Link]
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CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. Available at: [Link]
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Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. National Institutes of Health. Available at: [Link]
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Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health. Available at: [Link]
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Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound irradiation. Arabian Journal of Chemistry. Available at: [Link]
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Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Available at: [Link]
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¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
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¹³C NMR Chemical Shift Table. University of California, Los Angeles. Available at: [Link]
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7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. PubChem. Available at: [Link]
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2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. MDPI. Available at: [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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Unlocking the Therapeutic Potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The chromone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on a specific, promising derivative: 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. While direct therapeutic targets of this molecule are not yet fully elucidated, its structural features and the broader activities of the chromone class suggest significant potential in oncology, inflammatory diseases, and neuroprotection. This document provides an in-depth exploration of high-potential therapeutic targets, outlining the scientific rationale and providing detailed, actionable protocols for their validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic utility of this compelling molecule.
Introduction: The Chromone Scaffold as a Foundation for Drug Discovery
Chromones, characterized by a benzo-γ-pyrone core, are prevalent in nature and have been extensively explored in synthetic medicinal chemistry.[1][2] Their derivatives are known to exhibit a diverse range of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] The specific substitutions on the chromone ring system play a critical role in defining the pharmacological profile of each derivative.[1] 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, the subject of this guide, possesses a methyl group at the 7-position and a carboxylic acid at the 2-position, features that are anticipated to significantly influence its biological activity and target engagement.
High-Potential Therapeutic Targets and Mechanistic Hypotheses
Based on the known activities of structurally related chromone derivatives, we have identified three primary areas of high therapeutic potential for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: oncology, inflammation, and neurodegenerative diseases.
Anticancer Activity: Targeting Tumor-Associated Enzymes
The chromone scaffold is a recurring motif in a number of anticancer agents.[3] Several chromone derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases and carbonic anhydrases.
Mechanistic Rationale: Flavopiridol, a well-known chromone derivative, is a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The planar structure of the chromone ring in 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid could allow it to fit into the ATP-binding pocket of CDKs, disrupting their function and leading to cell cycle arrest and apoptosis.
Proposed Signaling Pathway Involvement:
Caption: Proposed inhibition of CDK by 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, leading to cell cycle arrest.
Mechanistic Rationale: Certain chromene derivatives have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms, specifically CA IX and CA XII.[4] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. The carboxylic acid moiety of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid could potentially interact with the zinc ion in the active site of these enzymes, leading to their inhibition.
Experimental Workflow for Target Validation:
Caption: Proposed inhibition of the TLR4/MAPK signaling pathway.
Neuroprotection: The Role of Antioxidant Activity
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of chromone derivatives are well-documented. [1][5] Mechanistic Rationale: 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid likely exerts its antioxidant effects through direct radical scavenging and by modulating cellular antioxidant defense mechanisms. The phenolic-like structure of the chromone ring can donate a hydrogen atom to neutralize free radicals. Furthermore, it may upregulate the expression of antioxidant enzymes through pathways like the Nrf2-ARE pathway.
Experimental Protocols for Target Validation
The following protocols provide a detailed, step-by-step approach to validating the hypothesized therapeutic targets of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
General Materials and Reagents
-
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (purity >95%)
-
Cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Recombinant human CDK2/Cyclin A and CDK4/Cyclin D1
-
Recombinant human Carbonic Anhydrase IX and XII
-
Lipopolysaccharide (LPS) from E. coli
-
Primary antibodies against p-p38, p-JNK, p-ERK, IκBα, and β-actin
-
Secondary antibodies (HRP-conjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DCFDA (2',7'-dichlorofluorescin diacetate)
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid against CDKs.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, ATP, the respective CDK/Cyclin complex, and a fluorescent peptide substrate.
-
Compound Addition: Add varying concentrations of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (e.g., from 0.01 µM to 100 µM) to the wells. Include a known CDK inhibitor (e.g., Flavopiridol) as a positive control and DMSO as a vehicle control.
-
Initiation and Incubation: Initiate the reaction by adding the peptide substrate. Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Carbonic Anhydrase Inhibition Assay
Objective: To assess the inhibitory effect of the compound on CA IX and XII.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human CA IX and XII and the substrate p-nitrophenyl acetate (p-NPA).
-
Assay Procedure: In a 96-well plate, add buffer, the CA enzyme, and varying concentrations of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. Acetazolamide should be used as a positive control.
-
Reaction Initiation: Start the reaction by adding p-NPA.
-
Measurement: Monitor the hydrolysis of p-NPA by measuring the absorbance at 400 nm over time.
-
IC50 Calculation: Determine the rate of reaction for each concentration and calculate the IC50 value.
Protocol 3: Anti-Inflammatory Activity in Macrophages
Objective: To evaluate the effect of the compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of MAPK pathway proteins (p38, JNK, ERK).
Data Presentation and Interpretation
Table 1: Summary of Anticipated In Vitro Activity
| Target/Assay | Predicted IC50/EC50 Range (µM) | Positive Control |
| CDK2/Cyclin A | 1 - 20 | Flavopiridol |
| Carbonic Anhydrase IX | 5 - 50 | Acetazolamide |
| LPS-induced NO Production | 10 - 75 | Dexamethasone |
| LPS-induced TNF-α Release | 10 - 75 | Dexamethasone |
Note: These are hypothetical values based on the activities of related compounds and serve as a benchmark for experimental outcomes.
Conclusion and Future Directions
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a promising molecule with the potential for therapeutic development in oncology, inflammatory diseases, and neuroprotection. The scientific rationale and detailed protocols provided in this guide offer a clear roadmap for the systematic investigation of its biological activities and the validation of its therapeutic targets. Successful validation of these targets will pave the way for lead optimization, preclinical development, and ultimately, the translation of this compelling chemical entity into a novel therapeutic agent. Future studies should also focus on comprehensive ADME-Tox profiling and the exploration of synergistic combinations with existing therapies.
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Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). NIH. [Link]
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Therapeutic Potential of Chromones. (n.d.). TSI Journals. [Link]
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Representative chromone derivatives as pharmaceutical agents. (n.d.). ResearchGate. [Link]
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The Crucial Role of Chromone Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Chromone derivatives in the pharmaceutical industry. (n.d.). ResearchGate. [Link]
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Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with... (n.d.). ResearchGate. [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. [Link]
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Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. (2006). ResearchGate. [Link]
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Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2018). NIH. [Link]
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2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). NIH. [Link]
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Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). PubMed. [Link]
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A Technical Guide to the Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic Acid and Its Derivatives
Abstract: The 4-oxo-4H-chromene-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a diverse array of biological targets.[1] This guide provides an in-depth technical overview of the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a key analogue with significant potential in drug discovery programs. We will explore the predominant synthetic methodologies, focusing on the mechanistic rationale behind experimental choices, and present detailed, field-proven protocols for both conventional and microwave-assisted synthesis. Furthermore, this document addresses common synthetic challenges, offering robust troubleshooting strategies and outlining methods for the subsequent derivatization of the carboxylic acid handle, equipping researchers and drug development professionals with a comprehensive resource for their work.
Introduction: The Strategic Importance of the Chromone Scaffold
Chromone (4H-chromen-4-one) and its derivatives are a class of oxygen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] The rigid bicyclic system serves as an excellent framework for the spatial orientation of functional groups, enabling precise interactions with enzyme active sites and receptors. The addition of a carboxylic acid group at the 2-position creates a versatile synthetic handle, allowing for the generation of extensive libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[3]
The 7-methyl substituent, the focus of this guide, modifies the electronic and lipophilic properties of the chromone core. This seemingly simple modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing target affinity, improving metabolic stability, or altering solubility.
Core Synthetic Strategy: Claisen-Type Condensation
The most direct and widely employed route for the synthesis of 4-oxo-4H-chromene-2-carboxylic acids is a one-pot reaction involving a base-catalyzed Claisen-type condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization.[1]
Mechanistic Overview
The synthesis of the target molecule, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, begins with 2'-hydroxy-4'-methylacetophenone. The process unfolds in two key stages within a single pot:
-
Base-Catalyzed Condensation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of the acetophenone's acetyl group. This step is critical as it generates a nucleophilic enolate. The enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Acid-Catalyzed Cyclization and Hydrolysis: The resulting intermediate, a 1,3-diketone precursor, is not isolated. Upon introduction of a strong acid (e.g., HCl), an intramolecular cyclization is catalyzed. The phenolic hydroxyl group attacks the ketone, and a subsequent dehydration (loss of water) event forms the pyrone ring. The acid also facilitates the hydrolysis of the ethyl ester at the C2 position to yield the final carboxylic acid product.
Sources
Methodological & Application
Application Note & Protocol: A High-Yield, Microwave-Assisted Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Abstract: This document provides a comprehensive guide for the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Chromone scaffolds are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, leading to significant pharmacological activities.[1][2] This protocol details a highly efficient, microwave-assisted, one-pot procedure starting from 2'-Hydroxy-4'-methylacetophenone. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss the self-validating aspects of the protocol that ensure high purity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Scientific Foundation & Rationale
The chromone nucleus is a fundamental motif in a multitude of natural products and synthetic compounds with therapeutic relevance.[3][4] Derivatives of 4-oxo-4H-chromene-2-carboxylic acid, in particular, serve as crucial intermediates for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[5] The 7-methyl substituent on the chromone ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The classical methods for chromone synthesis often require harsh conditions and long reaction times.[6] However, modern synthetic chemistry has embraced techniques like microwave-assisted synthesis, which dramatically accelerates reaction rates, improves yields, and promotes greener chemistry by reducing energy consumption and solvent use.[1][5]
The chosen synthetic strategy is a robust and widely employed Claisen-type condensation reaction. This method involves the base-catalyzed reaction of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis to yield the target carboxylic acid.[1]
Reaction Mechanism
The synthesis proceeds through a well-defined, two-stage, one-pot mechanism:
-
Base-Catalyzed Condensation: A strong base, such as sodium methoxide (NaOMe), deprotonates the α-carbon of the 2'-Hydroxy-4'-methylacetophenone. This generates a nucleophilic enolate, which then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Acid-Catalyzed Cyclization & Hydrolysis: The introduction of a strong acid (e.g., HCl) catalyzes two crucial transformations. First, an intramolecular cyclization occurs via the dehydration of the intermediate diketone, forming the stable pyrone ring. Second, the remaining ethyl ester group is hydrolyzed to the final carboxylic acid.
The overall transformation is illustrated below:
Caption: One-pot synthesis workflow diagram.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol has been optimized for efficiency and yield, leveraging microwave irradiation to drive the reaction to completion in a significantly shorter timeframe compared to conventional heating.[5][7]
Materials and Reagents
| Reagent Name | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2'-Hydroxy-4'-methylacetophenone | C₉H₁₀O₂ | 150.17 | 1.0 | 1.16 | 174 mg |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 3.0 | 3.48 | 0.47 mL |
| Sodium Methoxide (25% in MeOH) | CH₃ONa | 54.02 | 2.0 | 2.32 | 0.53 mL |
| Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | - | 2 mL |
| Hydrochloric Acid (6 M) | HCl | 36.46 | 15.5 | 18.0 | 3 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve 2'-Hydroxy-4'-methylacetophenone (174 mg, 1.16 mmol) in anhydrous dioxane (2 mL).
-
Addition of Reagents: To the solution, add diethyl oxalate (0.47 mL, 3.48 mmol), followed by the dropwise addition of a 25% w/w solution of sodium methoxide in methanol (0.53 mL, 2.32 mmol).
-
First Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 20 minutes .
-
Acidification and Second Irradiation: After the first irradiation, allow the vial to cool to a safe temperature. Carefully uncap the vial and add 6 M hydrochloric acid (3 mL, 18 mmol). Recap the vial and irradiate the mixture at 120 °C for an additional 40 minutes .
-
Product Precipitation and Isolation: After cooling, decant the reaction mixture into a beaker containing 50 mL of cold deionized water. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with deionized water (2 x 20 mL) to remove any inorganic salts.
-
Purification: To remove unreacted starting materials and soluble organic impurities, wash the dried solid with cold dichloromethane (2 x 10 mL).
-
Drying: Dry the final purified product under a vacuum to a constant weight. The expected product is a solid. A yield of approximately 60-70% can be anticipated, similar to analogous reactions.[5]
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key factors that contribute to a self-validating experimental design.
-
Purity by Precipitation: The target carboxylic acid is sparingly soluble in acidic water, while the starting materials and base are readily soluble. The precipitation step upon addition to water serves as an effective initial purification, selectively isolating the desired product.
-
Targeted Washing: The final wash with a non-polar organic solvent like dichloromethane effectively removes any residual non-polar starting materials (e.g., 2'-hydroxy-4'-methylacetophenone) without dissolving the more polar carboxylic acid product.
-
Confirmation of Identity: For rigorous validation, the identity and purity of the synthesized 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the C3-proton of the pyrone ring, and the methyl group.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (204.18 g/mol ).
-
Melting Point (MP): A sharp melting point is indicative of high purity. The literature melting point for a similar compound, 6-methyl-4-oxo-4H-chromene-2-carboxylic acid, is >279 °C (with decomposition), suggesting the 7-methyl isomer will also have a high melting point.[5]
-
Sources
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Application Note & Protocol: High-Purity Recovery of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials purification.
Abstract and Introduction
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a member of the chromone family, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry.[1] These scaffolds are integral to the development of novel therapeutics due to their wide range of pharmacological activities.[2][3] The purity of such intermediates is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).
This document provides a detailed, experience-driven guide to the purification of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid using the robust and scalable technique of recrystallization. We will move beyond a simple list of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot the protocol effectively. The core of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[4][5]
Compound Profile:
| Property | Value | Source |
|---|---|---|
| Chemical Name | 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid | [6] |
| CAS Number | 67214-11-3 | [7] |
| Molecular Formula | C₁₁H₈O₄ | [6] |
| Molecular Weight | 204.18 g/mol | [6] |
| Physical Form | Solid | |
The Science of Recrystallization: A Self-Validating System
Recrystallization is a purification technique, not merely an isolation one.[8] Its success hinges on exploiting the solubility differences between the desired compound and contaminants. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][9] This large solubility gradient is the driving force of the purification process.
The Pillars of Solvent Selection:
-
Temperature Coefficient: The solubility of the target compound must increase significantly with temperature.[4][9] This ensures minimal loss of product in the final cold filtrate (mother liquor).
-
Impurity Solubility Profile: Impurities should exhibit one of two solubility behaviors:
-
Chemical Inertness: The solvent must not react with the compound being purified.[10][11]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[11][12]
Given the structure of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (a polar carboxylic acid appended to a moderately polar aromatic system), polar protic and aprotic solvents are logical starting points. Literature on similar chromone-2-carboxylic acids suggests that alcohols (like ethanol) and aqueous alcohol mixtures are effective.[13]
Experimental Protocol: From Screening to Scale-Up
This protocol is divided into two phases: a small-scale solvent screening to empirically determine the optimal solvent system, followed by the bulk purification procedure.
Part A: Mandatory Solvent Screening Workflow
Before committing the bulk of your crude material, identifying the ideal solvent is critical.
Objective: To find a solvent or solvent pair that provides high recovery of pure crystals.
Materials:
-
Crude 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (~100 mg)
-
Test tubes (6-8)
-
Candidate Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Water
-
Pasteur pipettes, hot plate, sand bath, ice bath
Procedure:
-
Place ~10-15 mg of crude material into each test tube.
-
Add a candidate solvent dropwise at room temperature to the first test tube. Agitate the tube. If the solid dissolves readily, the solvent is unsuitable as a primary recrystallization solvent.
-
If the solid is insoluble at room temperature, begin heating the test tube in a sand bath on a hot plate. Continue adding the solvent dropwise until the solid just dissolves at or near the boiling point.[5]
-
Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 1-2 mL for 15 mg).
-
Allow the hot, clear solution to cool slowly to room temperature. A successful test will show the formation of crystals.
-
Once at room temperature, place the test tube in an ice-water bath to maximize crystal formation.[14][15]
-
Evaluate the quantity and quality of the crystals formed. A high yield of well-defined crystals indicates a good solvent.
-
Repeat for all candidate solvents. If no single solvent is ideal, test solvent pairs (e.g., Ethanol/Water, Acetone/Hexane). For a pair, dissolve the compound in a minimum of the "good" solvent (in which it is soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool.
Data Interpretation:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
|---|---|---|---|---|
| Ethanol | Low | High | Abundant, well-defined crystals | Excellent Candidate |
| Water | Very Low | Low | Poor/slow crystallization | Poor solvent |
| Ethyl Acetate | Moderate | High | Low recovery | Moderate; may be useful in a pair |
| Acetone | High | High | No crystallization | Unsuitable |
| Ethanol/Water | Low | High | Excellent crystal formation | Excellent Candidate |
Part B: Bulk Recrystallization Protocol
This protocol assumes ethanol or an ethanol/water mixture has been selected as the optimal solvent system.
Materials:
-
Crude 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2-3)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask (for vacuum filtration)
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for ensuring the solution becomes saturated upon cooling, maximizing the yield.[12] Adding excess solvent will result in significant product loss to the mother liquor.[16]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot gravity filtration is necessary. To prevent premature crystallization in the funnel, pre-heat the filter funnel and the receiving flask with hot solvent vapor.[14][17] Filter the hot solution quickly.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals.[4] Rapid cooling can cause the solid to "crash out," trapping impurities within the crystal lattice.[11][16]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[14]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent will wash away any residual mother liquor (containing dissolved impurities) without re-dissolving a significant amount of the product.[12][14]
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point. Dry to a constant weight to ensure all solvent has been removed.[12]
Visualization of the Purification Workflow
Caption: Workflow for the recrystallization of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Re-heat the solution to boil off some of the solvent, then allow it to cool again.[16] If this fails, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[16] |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point; high concentration of impurities depressing the melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[14][16] |
| Rapid "Crashing Out" | The solution is supersaturated; cooling is too fast. | Place the flask back on the heat source, add a small amount of extra solvent to re-dissolve the solid, and ensure the subsequent cooling is much slower (e.g., by insulating the flask).[16] |
| Low Yield | Too much solvent was used; crystals were washed with non-chilled solvent; premature filtration. | Check the mother liquor for product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool to recover a second crop of crystals.[16] Ensure wash solvent is ice-cold.[12] |
| Colored Product | Colored impurities are present. | If impurities are known to be non-polar, they may be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.[17] |
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- Application Notes & Protocols: Synthesis of Chromone-2-Carboxylic Acids. (n.d.). Benchchem.
- Recrystallization and Crystalliz
- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. (2019). PubMed.
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Application Note: High-Throughput Analysis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a comprehensive guide for the sensitive and selective analysis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromone-2-carboxylic acid derivatives are a significant class of compounds in medicinal chemistry and drug discovery, necessitating robust analytical methods for their characterization and quantification.[1][2] This document provides detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The underlying scientific principles for experimental choices are explained to ensure methodological transparency and adaptability. We include predicted fragmentation pathways and optimized instrument parameters to serve as a foundational method for researchers, scientists, and drug development professionals.
Introduction
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (C₁₁H₈O₄, Molar Mass: 204.18 g/mol ) is a member of the chromone family, a class of oxygen-containing heterocyclic compounds.[1] Chromone scaffolds are recognized as privileged structures in drug discovery, forming the core of numerous bioactive molecules with diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] The carboxylic acid functional group on this particular derivative makes it a versatile synthon for the creation of compound libraries for structure-activity relationship (SAR) studies.[1][2]
Given its importance, a reliable and sensitive analytical method is crucial for its detection and quantification in various matrices, from synthetic reaction monitoring to complex biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the ideal platform for this application.[3][4] This guide details a method optimized for the analysis of this acidic small molecule, focusing on electrospray ionization in negative ion mode (ESI-), which is highly effective for compounds with carboxylic acid moieties.[5][6]
Experimental Design & Rationale
The following protocols have been designed to provide a robust and reproducible workflow for the analysis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Sample Preparation
The goal of sample preparation is to produce a clean, particle-free sample in a solvent compatible with the LC-MS/MS system.
Protocol: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid standard (purity ≥95%) and dissolve it in 1.0 mL of a high-purity solvent like methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This ensures good peak shape upon injection.
-
Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.
Causality: Using the initial mobile phase as the diluent for the final sample prevents solvent mismatch effects that can lead to peak distortion. Filtration is a critical step to protect the column and instrument from damage.[7]
Liquid Chromatography (LC) Method
A reversed-phase (RP) HPLC method is employed to separate the analyte from potential impurities.
Protocol: LC Separation
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). This stationary phase provides excellent retention for moderately polar compounds like the target analyte.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: Employ a gradient to ensure efficient elution and good peak shape. A typical starting point is a fast gradient ramping from 5% to 95% organic phase.[8]
-
Flow Rate: Set the flow rate to 0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintain the column at 40 °C to ensure reproducible retention times and reduce viscosity.
-
Injection Volume: Inject 2-5 µL of the prepared sample.
Causality: The addition of formic acid to the mobile phase is crucial. For negative ion mode ESI, weak acids can surprisingly enhance the signal for certain analytes by facilitating the deprotonation process in the ESI source.[6] A C18 column is chosen for its hydrophobic properties, which will interact with the nonpolar regions of the chromone structure.
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode.[4]
Protocol: MS/MS Detection
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode. The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion.[5][9]
-
Analyte Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source and compound-specific parameters. Tune for the precursor ion, which is the deprotonated molecule [M-H]⁻ at m/z 203.03.
-
Fragmentation (CID): Perform a product ion scan by fragmenting the precursor ion (m/z 203.03) using collision-induced dissociation (CID). Select the most stable and abundant product ions for the MRM transitions.
-
MRM Transitions: Based on predicted fragmentation patterns, monitor at least two transitions for confident identification and quantification. A proposed primary transition is m/z 203.03 → 159.04.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity. These parameters are instrument-dependent but typical values are provided in Table 1.
Causality: ESI is the preferred ionization technique for polar to moderately polar compounds that are already ionized or can be easily ionized in solution.[4][10] Negative mode is selected due to the acidic nature of the carboxylic acid group, which readily loses a proton to form a stable negative ion.[5] MRM provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[3]
Data Presentation & Visualization
Optimized LC-MS/MS Parameters
The following table summarizes the recommended starting parameters for the analysis.
| Parameter | Recommended Value | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved chromatography and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5-95% B over 3 min | Ensures sharp peaks and efficient elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves reproducibility and peak shape. |
| Injection Vol. | 2 µL | Minimizes band broadening. |
| MS System | ||
| Ionization Mode | ESI Negative | Ideal for acidic compounds.[5] |
| Capillary Voltage | -3.0 kV | Optimized for stable spray and ion formation. |
| Source Temp. | 150 °C | Gentle desolvation to preserve the precursor ion. |
| Desolvation Temp. | 350 °C | Efficient solvent evaporation. |
| Cone Gas Flow | 50 L/Hr | Helps in nebulization and desolvation. |
| Desolvation Gas | 800 L/Hr | Facilitates complete desolvation. |
| Precursor Ion | m/z 203.03 [M-H]⁻ | Deprotonated molecular ion. |
| Product Ion (Quant) | m/z 159.04 [M-H-CO₂]⁻ | Loss of carbon dioxide, a characteristic fragmentation. |
| Collision Energy | 15-20 eV | Optimized for the primary fragmentation pathway. |
Table 1: Suggested LC-MS/MS Parameters.
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram.
Caption: Proposed fragmentation pathway for the [M-H]⁻ ion.
-
Precursor Ion ([M-H]⁻) at m/z 203.03: This is the deprotonated molecule formed in the ESI source.
-
Loss of CO₂: The primary fragmentation is the neutral loss of carbon dioxide from the carboxylate group, yielding a fragment ion at m/z 159.04 . This is an expected and often dominant fragmentation for carboxylic acids. [11][12]3. Further Fragmentation: The m/z 159.04 ion can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from the pyrone ring, a common fragmentation for the chromone core, leading to an ion at m/z 131.05 . [13][14]Subsequent loss of a methyl radical could also occur.
Conclusion
This application note provides a robust and scientifically grounded framework for the analysis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid by LC-MS/MS. The detailed protocols, from sample preparation to data acquisition, are designed to be both a starting point for method development and a reliable routine analytical procedure. By explaining the causality behind experimental choices, this guide empowers researchers to adapt and troubleshoot the method for their specific needs, ensuring high-quality, reproducible data in the demanding fields of pharmaceutical research and drug development.
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ResearchGate. "Chromone Studies. Part 11. 1 Synthesis and Electron-Impact Mass Spectrometric Study of Granulosin and Side-Chain Analogues." ResearchGate, Accessed 16 Jan. 2026. Available at: [Link]
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Application Note & Protocol: In Vitro Evaluation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Introduction: The Therapeutic Potential of the Chromone Scaffold
Chromones, characterized by a benzoannelated γ-pyrone ring, are recognized as a "privileged scaffold" in medicinal chemistry and drug discovery programs.[1][2][3] This structural motif is prevalent in nature and forms the core of numerous molecules with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][4][5] The versatility of the chromone core allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and target selectivity.[1][2]
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a specific derivative belonging to this promising class. The presence of the carboxylic acid group at the 2-position and a methyl group at the 7-position provides a unique chemical entity whose biological activity warrants thorough investigation. Given that various chromone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines[5][6], a primary and critical step in characterizing this novel compound is to assess its potential as an anticancer agent.
This document provides a detailed protocol for determining the cytotoxic activity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid using a foundational cell-based in vitro assay: the MTT assay. Additionally, it outlines an alternative protocol to explore its potential anti-inflammatory properties, another common activity associated with the chromone class.[7]
Primary Application: Anticancer Cytotoxicity Assessment
Assay Principle: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The fundamental principle lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product.[10] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes cleave the tetrazolium ring.[9] The resulting formazan crystals are retained within the cell and can be solubilized using a suitable solvent. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of the compound's effect on cell viability by measuring the absorbance of the solubilized formazan.[8][10]
Causality in Experimental Design: Why These Choices Matter
-
Cell Line Selection: The choice of cell line is paramount. It is recommended to screen the compound against a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT 116 for colon cancer) to identify potential tissue-specific activity.[9][10] Crucially, a non-cancerous cell line (e.g., MCF-10A, normal breast epithelium) should be included to determine the compound's tumor specificity, a key parameter for therapeutic potential.[11] A compound is considered cancer-selective if its IC50 value in cancer cells is significantly lower than in normal cells.[11]
-
Vehicle Control (DMSO): 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, like many organic small molecules, will likely require an organic solvent for solubilization, typically dimethyl sulfoxide (DMSO). It is essential to include a vehicle control—cells treated with the highest concentration of DMSO used in the experiment—to ensure that the observed cytotoxicity is due to the compound and not the solvent.[9] Preliminary experiments should establish the maximum DMSO concentration that does not affect cell viability (typically ≤ 0.5%).
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) should be run in parallel.[9][11] This validates the assay's performance and provides a benchmark against which the potency of the test compound can be compared.
Detailed Protocol: MTT Cytotoxicity Assay
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid | Custom Synthesis | Test Compound |
| Selected Cancer & Normal Cell Lines | ATCC | Biological System |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Cell Culture Medium |
| Fetal Bovine Serum (FBS) | Gibco | Medium Supplement |
| Penicillin-Streptomycin Solution (100X) | Gibco | Antibiotic/Antimycotic |
| Trypsin-EDTA (0.25%) | Gibco | Cell Detachment |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Washing Cells |
| MTT Reagent (5 mg/mL in sterile PBS) | Sigma-Aldrich | Cell Viability Indicator |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Solvent for Compound & Formazan Solubilization |
| Doxorubicin | Sigma-Aldrich | Positive Control |
| 96-well flat-bottom cell culture plates | Corning | Assay Plate |
| CO₂ Incubator (37°C, 5% CO₂, humidified) | Various | Cell Incubation |
| Microplate Reader | Various | Absorbance Measurement (570 nm) |
Experimental Workflow Diagram
Caption: General workflow for assessing the cytotoxicity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid using the MTT assay.[9]
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA when they reach approximately 80% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After the 24-hour attachment period, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various compound concentrations to the respective wells.
-
Controls: Include wells for vehicle control (medium with the highest DMSO concentration), a positive control (e.g., Doxorubicin), and an untreated control (medium only).[9]
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[9]
-
-
MTT Assay and Measurement:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[8]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis and Interpretation
-
Calculate Percentage Viability: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC₅₀ Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a dose-response curve.
-
The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.[8][10] Lower IC₅₀ values indicate higher cytotoxic potency.[9]
-
-
Tumor Specificity Index (TSI):
-
Calculate the TSI to evaluate the compound's selectivity for cancer cells.
-
TSI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
-
A TSI value ≥ 3.0 is generally considered to indicate promising cancer cell selectivity.[11]
-
| Parameter | Description | Example Result |
| IC₅₀ (MCF-7) | Concentration inhibiting 50% growth of MCF-7 breast cancer cells. | 15.5 µM |
| IC₅₀ (A549) | Concentration inhibiting 50% growth of A549 lung cancer cells. | 25.2 µM |
| IC₅₀ (MCF-10A) | Concentration inhibiting 50% growth of non-cancerous MCF-10A cells. | > 100 µM |
| TSI (vs. MCF-7) | Selectivity index for breast cancer cells vs. normal cells. | > 6.45 |
Alternative Application: Anti-Inflammatory Activity Assessment
Chromone derivatives have also been widely investigated for their anti-inflammatory properties, often by measuring their ability to inhibit nitric oxide (NO) production in macrophages.[4][7]
Assay Principle: Nitric Oxide (NO) Inhibition Assay
This assay uses a murine macrophage cell line, RAW 264.7, which is stimulated with bacterial lipopolysaccharide (LPS) to mimic an inflammatory response.[7][12] LPS stimulation activates signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, leading to the upregulation of inducible nitric oxide synthase (iNOS).[12][13] iNOS then produces large amounts of nitric oxide (NO), a key inflammatory mediator. The test compound is evaluated for its ability to suppress this NO production. The concentration of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4][7]
Signaling Pathway Diagram
Caption: Simplified LPS-induced NF-κB signaling pathway leading to nitric oxide (NO) production in macrophages.[13]
High-Level Protocol: Griess Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[4]
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.[4]
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).[4]
-
Incubation: Incubate the plate for 24 hours at 37°C.[4]
-
Nitrite Measurement:
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells, using a sodium nitrite standard curve.[4]
Conclusion
The chromone scaffold is a validated starting point for the development of new therapeutic agents. For a novel derivative like 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a systematic in vitro evaluation is the essential first step. The detailed MTT protocol provided here offers a robust method to determine its cytotoxic potential against cancer cells, a common and significant activity for this compound class. The supplementary protocol for assessing anti-inflammatory activity provides a secondary avenue for investigation. These foundational assays will generate the critical data needed to guide further mechanistic studies and advance the compound through the drug discovery pipeline.
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Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid N-alkyl Amides and Their Antioxidant Activity. (2006). PubMed. Retrieved from [Link]
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Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2020). MDPI. Retrieved from [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening using 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3] The chromone scaffold and its derivatives have emerged as a promising source of biologically active compounds with diverse therapeutic potential, including anti-inflammatory and anticancer activities.[4][5][6] Notably, recent studies have identified C2-functionalized chromen-4-one derivatives as inhibitors of p38α MAPK signaling, a key pathway in inflammatory responses.[7] This application note provides a comprehensive guide for the evaluation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid , a member of the chromone family, as a potential kinase inhibitor. We present a strategic workflow, from initial biochemical screening to secondary cell-based validation assays, to thoroughly characterize its inhibitory activity and cellular efficacy.
Introduction: The Rationale for Screening 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[8] Kinases orchestrate cellular signaling pathways, and their aberrant activity can drive oncogenesis, inflammation, and other pathological states.[2][9] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized the treatment of various cancers and other diseases.[3][10]
The chromone core, a benzopyran-4-one structure, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[4][5][6] The structural features of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, including the carboxylic acid moiety at the C2 position and the methyl group at C7, present a unique chemical entity for interaction with the ATP-binding pocket or allosteric sites of kinases. The documented activity of a related chromen-4-one scaffold against p38α MAPK provides a strong rationale for investigating this compound's potential as a kinase inhibitor.[7]
This guide outlines a systematic approach to screen and characterize the kinase inhibitory potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. We will detail protocols for a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess its activity in a more physiologically relevant context.
Kinase Inhibitor Screening Workflow
A tiered approach is recommended for screening potential kinase inhibitors to efficiently identify and validate hits. This workflow progresses from broad, high-throughput biochemical assays to more complex, lower-throughput cell-based and in vivo studies.
Caption: A typical kinase inhibitor screening cascade.
PART 1: Primary Biochemical Screening
The initial step is to determine if 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid directly inhibits the activity of a target kinase in a purified, cell-free system. A variety of assay formats are available, with luminescence-based ADP detection assays offering a robust, non-radioactive, and high-throughput compatible method.[11][12]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials:
-
Kinase: Purified, recombinant target kinase.
-
Substrate: Specific peptide or protein substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: Prepare a stock solution in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Buffer: Buffer composition will be kinase-specific.
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer to all wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine inhibitor potency.[13]
-
Incubate the plate at 30°C for 60 minutes. The incubation time and temperature may need optimization.
-
-
ATP Depletion and ADP Conversion:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.[14]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
-
Luminescence Detection:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, by fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent.[15] |
PART 2: Secondary Cell-Based Screening
Positive hits from the primary biochemical screen should be further evaluated in a cellular context to confirm their activity and assess factors such as cell permeability and off-target effects.[16] A common method is to measure the inhibition of phosphorylation of a specific downstream substrate of the target kinase within a cell.
Principle of the Cellular Phosphorylation Assay
This assay quantifies the level of phosphorylation of a specific substrate protein in cells treated with the inhibitor.[16] Cells are treated with the test compound, and then cell lysates are prepared. The levels of the phosphorylated substrate and the total amount of the substrate protein are then measured, typically by Western blotting or a plate-based immunoassay like an ELISA. A decrease in the ratio of phosphorylated to total substrate indicates inhibition of the upstream kinase.
Detailed Protocol: Western Blot-Based Cellular Phosphorylation Assay
This protocol provides a general framework for assessing the inhibition of a specific phosphorylation event in a chosen cell line.
Materials:
-
Cell Line: A cell line that expresses the target kinase and its downstream substrate.
-
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements.
-
Lysis Buffer: e.g., RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Specific antibodies against the phosphorylated form of the substrate and the total substrate protein.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against the total substrate protein to serve as a loading control.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Normalize the ratios to the DMSO control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration to determine the cellular IC50 value.
Caption: Workflow for a Western blot-based cellular phosphorylation assay.
Mechanism of Action Studies
Should 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid demonstrate significant inhibitory activity, further studies to elucidate its mechanism of action are warranted. These studies can determine whether the compound is an ATP-competitive or non-competitive inhibitor.[17][18][19]
-
ATP-Competitive Inhibitors: These compounds bind to the highly conserved ATP-binding pocket of the kinase, directly competing with ATP.[10][18]
-
Non-ATP-Competitive (Allosteric) Inhibitors: These inhibitors bind to sites other than the ATP pocket, often inducing a conformational change that inactivates the enzyme.[17][19][20] These can offer greater selectivity due to the lower conservation of allosteric sites.[19]
Kinetic assays, where the IC50 of the inhibitor is determined at varying ATP concentrations, can help to distinguish between these mechanisms. For an ATP-competitive inhibitor, the IC50 will increase with increasing ATP concentration.
Conclusion and Future Directions
This application note provides a foundational framework for the initial screening and characterization of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a potential kinase inhibitor. The chromone scaffold holds significant promise in drug discovery, and a systematic evaluation of this compound is a logical step in the exploration of its therapeutic potential. Positive results from these initial screens would justify more extensive studies, including broad kinase selectivity profiling, further mechanism of action studies, and evaluation in more complex cellular and in vivo disease models.
References
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Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. Current Topics in Medicinal Chemistry, 10(7), 734-746. [Link]
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Abo-Rady, M., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. [Link]
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Wodarczyk, A., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer, 22(1), 1-19. [Link]
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Schwartz, P. A., et al. (2008). Non-ATP-competitive kinase inhibitors--enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery, 3(7), 761-774. [Link]
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Norman, R. A. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Biochemical Pharmacology, 77(10), 1561-1571. [Link]
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Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]
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Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. University of Birmingham Research Portal. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Schwartz, P. A., et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery, 3(7), 761-774. [Link]
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Wodarczyk, A., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]
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Scott, G. K., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2733–2743. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1629–1641. [Link]
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Zweckstetter, M. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 151-169. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
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Royal Society of Chemistry. (2016). The Properties of Kinase Inhibitors. RSC Publishing. [Link]
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Royal Society of Chemistry. (2016). New Screening Approaches for Kinases. RSC Publishing. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Maiti, A., et al. (2016). Principles of Kinase Inhibitor Therapy for Solid Tumors. Annals of Surgical Oncology, 23(Suppl 5), 629–637. [Link]
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Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839–861. [Link]
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ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. ResearchGate. [Link]
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2a biotech. (n.d.). 7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID. 2a biotech. [Link]
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da Silva, A. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
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Frontiers Media. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 683619. [Link]
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MDPI. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 26(16), 4983. [Link]
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PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. PubChem. [Link]
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Chen, Y.-C., et al. (2024). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. Biochemical Pharmacology, 235, 116806. [Link]
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Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2271890. [Link]
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Application Notes and Protocols for Cell-Based Assays with 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
The chromone scaffold, a benzopyran-4-one core, is a well-recognized "privileged structure" in the field of medicinal chemistry.[1] This is attributed to its widespread presence in natural products and synthetic compounds that exhibit a remarkable breadth of pharmacological activities.[1][2] Chromone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making them a fertile ground for the development of novel therapeutics.[1][3][4] The versatility of the chromone nucleus allows for substitutions at various positions, which critically influences the resulting pharmacological profile.[1]
This guide focuses on 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS No: 67214-11-3), a specific derivative of the chromone family.[5] We will provide detailed protocols for a selection of fundamental cell-based assays to explore its biological activities. These protocols are designed for researchers, scientists, and drug development professionals to investigate the cytotoxic, anti-inflammatory, and signaling pathway modulatory effects of this compound.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 7-methyl-4-oxo-4H-chromene-2-carboxylic acid | |
| CAS Number | 67214-11-3 | |
| Molecular Formula | C₁₁H₈O₄ | [5][6] |
| Molecular Weight | 204.18 g/mol | [6] |
| Physical Form | Solid | [5] |
Section 1: Assessment of Cytotoxicity via MTT Assay
Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic potential of a compound. It is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is directly proportional to the number of living cells. This allows for the determination of the compound's half-maximal inhibitory concentration (IC₅₀), a key parameter in cytotoxicity profiling. Chromone derivatives have shown significant cytotoxic effects against various cancer cell lines, making this a critical initial screening assay.[1][7]
Experimental Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, or HCT-116 colon carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the overnight culture medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
-
Section 2: Evaluation of Anti-Inflammatory Activity via Nitric Oxide Inhibition Assay
Scientific Rationale: Chronic inflammation is implicated in numerous diseases. Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay provides a simple and effective method to measure NO production by quantifying its stable metabolite, nitrite, in the culture supernatant. The ability of a compound to inhibit LPS-induced NO production is a strong indicator of its anti-inflammatory potential. Chromone derivatives have been reported to possess anti-inflammatory properties, making this assay highly relevant.[1]
Experimental Workflow for Nitric Oxide Inhibition Assay:
Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide inhibition.
Detailed Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[1]
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (determined from the MTT assay) for 1-2 hours before stimulation.[1]
-
-
LPS Stimulation:
-
Incubation:
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[1]
-
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.[1]
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite should be generated to determine the nitrite concentration in the samples.
-
Section 3: Investigating Mast Cell Stabilization
Scientific Rationale: Mast cells are key players in allergic and inflammatory responses. Upon activation, they degranulate, releasing histamine and other inflammatory mediators.[8][9] The cromone family of drugs, including sodium cromoglycate, are known for their mast cell stabilizing properties, although their exact mechanism has been a subject of ongoing research.[8][9] A proposed mechanism involves the stimulation of Annexin-A1 (Anx-A1) release from mast cells.[8] This assay aims to determine if 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid can inhibit the release of mediators from activated mast cells.
Signaling Pathway in Mast Cell Stabilization by Cromones:
Caption: Proposed mechanism of mast cell stabilization by cromone derivatives.
Detailed Protocol for Histamine Release Assay:
-
Cell Culture:
-
Culture a suitable mast cell line, such as RBL-2H3 (rat basophilic leukemia), in appropriate media.
-
-
Sensitization (for IgE-mediated activation):
-
Sensitize the cells with anti-DNP IgE overnight.
-
-
Compound Treatment and Activation:
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid for 15-30 minutes.
-
Activate the cells by adding the antigen (DNP-HSA) or a chemical stimulus like compound 48/80.
-
-
Measurement of Histamine Release:
-
After a short incubation period (e.g., 30 minutes), centrifuge the plates to pellet the cells.
-
Collect the supernatant and measure the histamine content using a commercially available ELISA kit according to the manufacturer's instructions.
-
Lyse the remaining cells to determine the total histamine content.
-
Calculate the percentage of histamine release for each condition.
-
References
-
Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 1-8. [Link]
-
El-Sawy, E. R. (2018). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
-
Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129. [Link]
-
Mahareb, F. A., & Alwan, E. S. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Organic Communications, 14(3), 163-227. [Link]
-
Sul, R. D., et al. (2021). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Journal of Taibah University for Science, 15(1), 748-758. [Link]
-
Yazid, S., Sinniah, A., Solito, E., Calder, V., & Flower, R. J. (2013). Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1. PLoS ONE, 8(3), e58963. [Link]
-
Yazid, S., & Flower, R. J. (2017). The Anti-allergic Cromones: Past, Present, and Future. Frontiers in Pharmacology, 8, 843. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Chromone's Potential: From Enzyme Modulation to Oxidative Stress Research. [Link]
-
PubChem. 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. [Link]
-
Al-Harrasi, A., & Ali, L. (2022). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Molecules, 27(15), 4779. [Link]
-
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-
ResearchGate. Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. [Link]
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Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]
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Application Notes and Protocols: 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a potential fluorescent probe. While the chromone scaffold is a well-established fluorophore in various sensing and imaging applications, specific data for this particular derivative is not extensively available in the public domain. Therefore, this guide combines established synthetic methodologies for related compounds with generalized protocols for the characterization and application of novel fluorescent probes. The aim is to provide a robust starting point for researchers to explore the utility of this compound in their specific applications.
Introduction to Chromone-Based Fluorescent Probes
Chromone (4H-1-benzopyran-4-one) and its derivatives are a class of oxygen-containing heterocyclic compounds that are widely recognized for their diverse pharmacological activities and interesting photophysical properties.[1] The rigid, planar structure of the chromone ring system often leads to molecules with significant fluorescence, making them attractive candidates for the development of fluorescent probes. These probes are instrumental in various fields, including cell biology, diagnostics, and drug discovery, for the detection and quantification of a wide range of analytes such as metal ions, pH, and reactive oxygen species.
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS 67214-11-3) is a specific derivative of the chromone family.[2] The presence of the carboxylic acid group at the 2-position offers a versatile handle for bioconjugation, allowing the probe to be tethered to biomolecules such as proteins or nucleic acids. The methyl group at the 7-position can influence the photophysical properties of the molecule, including its quantum yield and Stokes shift.
Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
The synthesis of 4-oxo-4H-chromene-2-carboxylic acids can be achieved through various methods, with microwave-assisted synthesis being a rapid and efficient approach.[1] The following protocol is an adaptation of a general method for the synthesis of substituted chromone-2-carboxylic acids.
Principle: The synthesis involves a Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis of the resulting ester.
Experimental Protocol: Microwave-Assisted Synthesis
-
Materials:
-
2'-Hydroxy-4'-methylacetophenone
-
Diethyl oxalate
-
Sodium methoxide (25% in methanol)
-
Dioxane (anhydrous)
-
Hydrochloric acid (6 M)
-
Dichloromethane
-
Water (deionized)
-
-
Procedure:
-
In a microwave-safe vial, dissolve 2'-Hydroxy-4'-methylacetophenone (1.0 mmol) in anhydrous dioxane (5 mL).
-
Add diethyl oxalate (3.0 mmol) and a solution of sodium methoxide in methanol (2.0 mmol).
-
Seal the vial and heat the reaction mixture in a microwave synthesizer at 120°C for 20 minutes.
-
After cooling, add 6 M hydrochloric acid (5 mL) to the reaction mixture.
-
Heat the mixture again in the microwave synthesizer at 120°C for 40 minutes to effect cyclization and hydrolysis.
-
Cool the reaction mixture to room temperature and pour it into cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with dichloromethane to remove impurities.
-
Dry the solid under vacuum to obtain 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Photophysical Properties
| Property | 7-Hydroxy-4-methylcoumarin (for comparison) | 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid |
| Excitation Max (λex) | ~360 nm[3] | To be determined (TBD) |
| Emission Max (λem) | ~448 nm[3] | TBD |
| Molar Extinction (ε) | TBD | TBD |
| Quantum Yield (Φ) | TBD | TBD |
| Solvent | Methanol[3] | TBD |
Protocol for Photophysical Characterization:
-
Materials:
-
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference dye with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Absorption Spectrum:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectra:
-
Using the same solution, record the fluorescence emission spectrum in a fluorometer by exciting at the determined λmax.
-
Record the fluorescence excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.
-
-
Molar Extinction Coefficient (ε) Determination:
-
Prepare a series of dilutions of the compound in the chosen solvent.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
-
-
Quantum Yield (Φ) Determination:
-
Measure the absorbance of a dilute solution of the compound and a reference dye at the same excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both solutions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Diagram of Photophysical Characterization Workflow:
Caption: Workflow for the photophysical characterization of a fluorescent probe.
Application as a Fluorescent Probe: General Protocols
The utility of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a fluorescent probe will depend on its response to its local environment or specific analytes. The following are generalized protocols that can be adapted to investigate its potential as a sensor for metal ions or for cellular imaging.
Sensing of Metal Ions
Principle: The fluorescence of the probe may be enhanced or quenched upon binding to specific metal ions due to processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).
Experimental Protocol:
-
Materials:
-
Stock solution of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (1 mM in DMSO).
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
-
-
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.
-
Record the initial fluorescence spectrum of the probe solution.
-
Titrate the probe solution with small aliquots of a metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Plot the change in fluorescence intensity versus the concentration of the metal ion to determine the binding affinity and detection limit.
-
To assess selectivity, repeat the experiment with a range of different metal ions at a fixed concentration.
-
Cellular Imaging
Principle: The probe's ability to cross cell membranes and its fluorescence properties within the cellular environment can be utilized for imaging specific organelles or cellular processes.
Experimental Protocol:
-
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips.
-
Stock solution of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters.
-
-
Procedure:
-
Grow cells to a suitable confluency.
-
Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
After incubation, remove the loading solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope with excitation and emission filters appropriate for the probe's spectral properties (to be determined experimentally).
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For synthesis, characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity. In the application protocols, control experiments are crucial. For metal ion sensing, the lack of a fluorescence response to other ions validates selectivity. For cellular imaging, control experiments with unstained cells and cells treated with the vehicle (DMSO) are necessary to account for autofluorescence and any potential solvent effects.
Conclusion
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid presents a promising scaffold for the development of novel fluorescent probes. This guide provides a foundational framework for its synthesis, photophysical characterization, and exploration in sensing and imaging applications. It is imperative for researchers to experimentally determine the specific photophysical properties of this compound to optimize its use as a fluorescent tool. The provided protocols, coupled with rigorous experimental validation, will enable the scientific community to unlock the full potential of this and similar chromone-based fluorophores.
References
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Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960-4992. [Link]
-
Matos, M. J., Varela, C., Viña, D., & Borges, F. (2015). Optimizing the synthetic route of chromone-2-carboxylic acids: a step forward to speed-up the discovery of chromone-based multitarget-directed ligands. Molecules, 20(8), 14886-14902. [Link]
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Application Notes & Protocols: Strategic Derivatization of 7-Methyl-4-oxo-4H-chromene-2-carboxylic Acid for Biological Studies
Introduction: The Chromone Scaffold as a Versatile Core for Drug Discovery
The chromone (4H-chromen-4-one) framework is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure."[1] This designation arises from its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique bicyclic structure of chromones allows for diverse interactions with a range of biological targets.
At the heart of our investigation is 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid , a specific and highly versatile starting material. Its structure features the core chromone scaffold, a methyl group at the 7-position which can influence lipophilicity and metabolic stability, and a carboxylic acid at the 2-position. This carboxylic acid is not merely a structural feature; it is a powerful chemical handle that provides an accessible point for synthetic modification. By leveraging this reactive site, we can generate extensive libraries of novel derivatives to probe biological systems, enhance potency, and improve pharmacokinetic profiles.
This guide provides a comprehensive framework for the strategic derivatization of this core molecule. It explains the causality behind experimental choices and furnishes detailed, field-proven protocols for the synthesis of key derivatives and their subsequent evaluation in relevant biological assays.
The Rationale for Derivatization: A Gateway to Enhanced Biological Function
Derivatization is a cornerstone of modern drug discovery, transforming a promising lead compound into a viable drug candidate. For 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, modifying the C-2 carboxylic acid can achieve several critical objectives:
-
Structure-Activity Relationship (SAR) Studies: Systematically altering the substituent at the C-2 position allows researchers to map the chemical space required for optimal biological activity. By creating a series of amides and esters with varying steric and electronic properties, one can identify the key interactions between the molecule and its biological target.
-
Modulation of Physicochemical Properties: The parent carboxylic acid is polar and likely to be ionized at physiological pH, which can limit its ability to cross cellular membranes. Converting it to less polar esters or amides can enhance lipophilicity, thereby improving cell permeability and bioavailability.[2][3][4]
-
Introduction of Pharmacophores: The C-2 position can be used to introduce new functional groups or molecular fragments (pharmacophores) that can engage in additional binding interactions with a target protein, potentially increasing potency and selectivity.
-
Development of Biological Probes: The carboxylic acid can be coupled to reporter molecules, such as fluorescent dyes or biotin tags. These derivatized probes are invaluable tools for studying the mechanism of action, cellular localization, and target engagement of the parent compound.[5]
The overall workflow, from the core molecule to biological insights, is a cyclical process of design, synthesis, and testing.
Caption: High-level workflow for derivatization and biological screening.
Synthetic Pathways and Protocols
The primary site for derivatization is the carboxylic acid at the C-2 position. The following sections provide detailed protocols for its conversion into amides and esters, two of the most common and biologically relevant functional groups in medicinal chemistry.
Synthesis of the Starting Material
The core molecule, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, can be synthesized via a microwave-assisted Claisen-type condensation of 2'-hydroxy-4'-methylacetophenone with diethyl oxalate.[6]
-
Protocol 1: Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid [6]
-
In a microwave vial, dissolve 2'-hydroxy-4'-methylacetophenone (1.0 eq) in dioxane.
-
Add diethyl oxalate (3.0 eq) and a solution of sodium methoxide in methanol (2.0 eq, 25% w/w).
-
Seal the vial and heat in a microwave reactor to 120 °C for 20 minutes.
-
Cool the mixture, then add 6 M hydrochloric acid (HCl).
-
Reseal the vial and heat to 120 °C for an additional 40 minutes to facilitate cyclization and hydrolysis.
-
After cooling, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water and dichloromethane, and dry to yield the final product.
-
Derivatization Pathway 1: Amide Bond Formation
Amide bonds are stable, neutral, and capable of acting as both hydrogen bond donors and acceptors, making them ideal for probing molecular interactions. We present a robust protocol using HATU, a modern coupling reagent known for high efficiency, fast reaction times, and suppression of racemization.[7][8]
Caption: Amide synthesis via an OAt-active ester intermediate.
-
Protocol 2: HATU-Mediated Amide Coupling [7][9]
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution. Follow with the addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 5-10 minutes to generate the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Derivatization Pathway 2: Ester Formation
Esterification is a classic method to increase a compound's lipophilicity, which can aid in cell penetration.[10] The Fischer-Speier esterification is a straightforward and cost-effective method for this transformation.[1][11][12]
-
Protocol 3: Fischer-Speier Esterification [10][13]
-
Reaction Setup: In a round-bottom flask, suspend 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor by TLC.
-
Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify the product by flash column chromatography or recrystallization as needed.
-
Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols are standard, robust methods for initial screening in key therapeutic areas.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17]
-
Protocol 4: MTT Cytotoxicity Assay [14][16][17]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
| Derivative | R Group (Amide) | IC₅₀ vs. HeLa (µM) |
| Parent Acid | -OH | > 100 |
| AMD-01 | -NH-CH₂-Ph | 25.4 |
| AMD-02 | -NH-(4-Cl-Ph) | 12.8 |
| AMD-03 | -N(CH₃)₂ | 85.2 |
| AMD-04 | -NH-Cyclohexyl | 45.1 |
Table 1: Example data table summarizing IC₅₀ values for a hypothetical amide series.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20]
-
Protocol 5: Broth Microdilution Assay [18][19][21]
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19] This can be assessed visually or by measuring the optical density at 600 nm.
-
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[22] It is commonly used to screen for compounds that can inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).[22][23]
-
Protocol 6: Griess Assay in LPS-Stimulated Macrophages [23][24]
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[24]
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells. A preliminary MTT assay should be performed to ensure the observed inhibition is not due to cytotoxicity.[22]
-
Conclusion and Future Perspectives
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a highly promising and synthetically tractable scaffold for the development of novel therapeutic agents. The strategic derivatization of its C-2 carboxylic acid handle provides a robust platform for conducting detailed SAR studies and optimizing biological activity. The protocols detailed herein offer a validated starting point for synthesizing diverse chemical libraries and screening them across key therapeutic areas. Future work could expand upon this foundation by exploring modifications on the chromone ring itself or by employing derivatization to create targeted covalent inhibitors or advanced biological probes.
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Wikipedia. (2023, December 27). Fischer–Speier esterification. Retrieved from [Link]
-
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Masterson, D. S. (2016, July 28). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
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-
James. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Aryal, S. (2022, April 22). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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-
National Center for Biotechnology Information. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
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-
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-
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-
National Center for Biotechnology Information. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]
-
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-
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National Center for Biotechnology Information. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Retrieved from [Link]
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-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Scilit. (2017, October 28). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
-
PubMed. (2024, April 29). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC. Retrieved from [Link]
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Lin, D.-L., & Wang, S.-M. (n.d.). "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (2020, August 20). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, February 26). Chemical Derivatization in Flow Analysis. PMC. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
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Application Notes & Protocols: Experimental Applications of 7-Methyl Chromone Derivatives
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental applications of 7-methyl chromone derivatives. As a class of compounds built upon a privileged heterocyclic scaffold, chromones, and specifically their 7-methylated analogues, have demonstrated a remarkable breadth of pharmacological activities.[1][2][3] This guide eschews a rigid template to deliver an in-depth exploration of their synthesis, primary biological applications, and the validated protocols required to investigate their therapeutic potential.
The 7-Methyl Chromone Scaffold: A Privileged Structure in Medicinal Chemistry
Chromones (4H-chromen-4-ones) feature a benzopyran-4-one core and are widely distributed in the plant kingdom.[4] This scaffold is recognized as a "privileged structure" because its framework allows for diverse chemical modifications, enabling interaction with a wide array of biological targets.[1][3][4] The introduction of a methyl group at the 7-position, often in conjunction with other substitutions (commonly a hydroxyl or methoxy group), significantly influences the molecule's electronic properties, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.[5][6] This has made 7-methyl chromone derivatives a fertile ground for discovering novel therapeutic agents against a spectrum of complex diseases.
Core Therapeutic Applications and Investigational Protocols
The versatility of the 7-methyl chromone scaffold has led to its exploration in several key therapeutic areas. The following sections detail the mechanisms of action and provide robust protocols for evaluating these activities.
Neuroprotective Applications in Neurodegenerative Disease
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's demands therapeutic agents that can address multiple pathological pathways.[1][7] 7-Methyl chromone derivatives have emerged as promising multi-target-directed ligands, capable of modulating enzymatic dysregulation, neuroinflammation, and mitochondrial dysfunction.[7][8][9]
Causality of Experimental Approach: A primary strategy in treating these conditions is the inhibition of key enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE), which are involved in neurotransmitter metabolism.[7][10] By inhibiting these enzymes, chromone derivatives can help restore neurotransmitter balance, offering symptomatic relief. Furthermore, recent studies highlight their ability to suppress neuroinflammation and improve mitochondrial function, addressing the underlying cellular stress that contributes to neuronal death.[8][9]
Quantitative Data: Inhibition of Enzymes in Neurodegeneration
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| 7-Hydroxy-chromone-pyridine hybrid (Cpd 42) | eeAChE | 3 | [10] |
| 7-Hydroxy-chromone-pyridine hybrid (Cpd 42) | eqBuChE | 0.006 | [10] |
| 7-Hydroxy-chromone-pyridine hybrid (Cpd 43) | eeAChE | 0.7 | [10] |
| 2-Azolylchromone (Cpd 9) | MAO-A | 0.023 | [10] |
| 2-Azolylchromone (Cpd 10) | MAO-B | 0.019 | [10] |
| Chromane-2,4-dione derivative (14b) | MAO-B | 638 | [11] |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | [7] |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | [7] |
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
This protocol describes a luminescent-based assay to screen for MAO-A and MAO-B inhibition, a key mechanism for neuroprotective activity.
Principle: The assay determines the activity of MAO by measuring the luminescence produced through a two-step reaction. First, the MAO enzyme converts a substrate to a product that is then converted by a reductase, leading to the production of luciferin. Finally, luciferase uses luciferin to generate light, which is proportional to MAO activity.
Materials:
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (7-methyl chromone derivatives)
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a dilution series (e.g., 0.1 µM to 100 µM) in the appropriate assay buffer.
-
Enzyme Reaction:
-
Add 12.5 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 12.5 µL of the test compound dilution or control to the wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Luminescence Detection:
-
Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating reaction.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Workflow for Screening Neuroprotective Compounds
Caption: A general workflow for the biological evaluation of a new chemical entity.[4]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Chromone derivatives have demonstrated potent anti-inflammatory properties, often by modulating critical signaling pathways and reducing the production of pro-inflammatory mediators.[12][13][14]
Causality of Experimental Approach: A common mechanism of anti-inflammatory action is the inhibition of the p38 MAPK pathway, which plays a pivotal role in regulating the expression of inflammatory cytokines like IL-1β and IL-6.[14][15] Some derivatives act upstream by inhibiting the production of reactive oxygen species (ROS), which prevents the formation of the TRAF6-ASK1 complex required for p38 activation.[14] Evaluating the inhibition of nitric oxide (NO), a key inflammatory mediator, is a standard primary screen for anti-inflammatory potential.
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | IC₅₀ / Inhibition | Reference |
| Epiremisporine G (2) | fMLP-induced O₂⁻ generation | ≤ 33.52 µM | [3][16] |
| Epiremisporine H (3) | fMLP-induced O₂⁻ generation | ≤ 33.52 µM | [3][16] |
| DCO-6 | LPS-induced NO production | ~5 µM | [14] |
| 2-(2-phenylethyl)chromones | LPS-induced NO production | 7.0–12.0 µM | [2] |
| 8-[C-β-d-[2-O-(E)-cinnamoyl]... | Topical anti-inflammatory | Equivalent to hydrocortisone | [12][13] |
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
Principle: This assay quantifies nitric oxide (NO) by measuring its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds (7-methyl chromone derivatives)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Plate reader (540 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
-
Nitrite Measurement:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percent inhibition of NO production for each compound concentration and calculate the IC₅₀ value.
-
Signaling Pathway: Inhibition of p38 MAPK Activation
Caption: Inhibition of the LPS-induced TRAF6-ASK1-p38 pathway by a chromone derivative.[14][15]
Anticancer Activity
The chromone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating potent cytotoxicity against a wide range of cancer cell lines.[3][5][17] Their mechanisms are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[15][17]
Causality of Experimental Approach: A fundamental first step in anticancer drug discovery is to assess a compound's ability to kill cancer cells or inhibit their proliferation. The MTT assay is a widely accepted, reliable colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. Compounds that show significant cytotoxicity are then investigated further to elucidate their mechanism of action, such as their ability to trigger programmed cell death (apoptosis).
Quantitative Data: Cytotoxicity of Chromone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Epiremisporine H (3) | HT-29 (Colon) | 21.17 ± 4.89 | |
| Epiremisporine H (3) | A549 (Lung) | 31.43 ± 3.01 | [16] |
| Nitrogen Mustard Derivative | MCF-7 (Breast) | 1.83 | [17] |
| Nitrogen Mustard Derivative | MDA-MB-231 (Breast) | 1.90 | [17] |
| Amidrazone flavone (Cpd 22) | T47D (Breast) | 1.42 ± 0.13 | [5] |
| 7-methyl aurone (Cpd 2c) | Brine Shrimp Larvae | 21.13 (ED₅₀ µg/ml) |
Experimental Protocol: MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
MTT solution (5 mg/mL in PBS)
-
Test compounds (7-methyl chromone derivatives)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
-
Signaling Pathway: Generalized Apoptosis Induction
Caption: Generalized apoptosis pathway initiated by a cytotoxic chromone derivative.[15][17]
General Synthesis of 7-Methyl Chromone Derivatives
The synthesis of 7-methyl chromone derivatives often begins with the construction of the core chromone ring, followed by functional group modifications. An improved method for synthesizing the key precursor, 7-hydroxy-2-methylchromone, has been reported, providing a solid foundation for further derivatization.[18][19] A common and versatile approach involves the condensation of a substituted 2'-hydroxyacetophenone with an appropriate ester.[20][21]
Protocol: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
This protocol outlines a foundational step in creating a library of chromone derivatives, starting from a substituted acetophenone.[21]
Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and diethyl oxalate (2 equivalents) in anhydrous toluene.
-
Base Addition: Add sodium ethoxide (2 equivalents) portion-wise to the solution while stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling, slowly add a solution of 10% hydrochloric acid (HCl) to the reaction mixture until the pH is acidic. This will induce cyclization to form the chromone ring.
-
Workup: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water and then cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.
Step 2: Hydrolysis to Carboxylic Acid The resulting ester can be easily hydrolyzed to the corresponding carboxylic acid (7-methoxy-4-oxo-4H-chromene-2-carboxylic acid) by refluxing with aqueous NaOH, followed by acidification.[21]
Step 3: Amidation The carboxylic acid is a versatile intermediate that can be coupled with various amines using standard peptide coupling agents (e.g., PyBOP, CDI) to generate a diverse library of chromone carboxamide derivatives for screening.[11][21]
Conclusion and Future Outlook
7-Methyl chromone derivatives represent a highly valuable and pharmacologically significant class of compounds.[2] The "privileged" nature of their core structure provides a robust platform for synthetic modification, yielding potent agents with demonstrated anticancer, anti-inflammatory, and neuroprotective activities.[1][3] The protocols and data presented in this guide offer a validated framework for researchers to explore, synthesize, and evaluate novel derivatives. Future research will likely focus on developing multi-target agents with improved selectivity and pharmacokinetic profiles, further solidifying the role of the 7-methyl chromone scaffold in modern drug discovery.
References
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Rao, C. B., Subramanyam, G., & Venkateswarlu, V. (1958). Synthesis of Chromones. II. Some Derivatives of 7-Hydroxy-2-methylchromone. The Journal of Organic Chemistry. [Link]
- Haribabu, B., et al. (2018). Synthesis and Bioactivity Studies of Some New 7-methyl Aurones.
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ACS Publications. (n.d.). Synthesis of Chromones. II. Some Derivatives of 7-Hydroxy-2-methylchromone | The Journal of Organic Chemistry. Retrieved from [Link]
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Hutter, J. A., Salman, M., Stavinoha, W. B., et al. (1996). Antiinflammatory C-Glucosyl Chromone from Aloe barbadensis. Journal of Natural Products. [Link]
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Afzal, M., Mujeeb, M., et al. (2022). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules. [Link]
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Sydorchuk, O. I., & Vovk, M. V. (2023). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry. [Link]
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Saleh, N. A. M., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. [Link]
- Nchinda, A. T. (n.d.). Chemical studies of selected chromone derivatives.
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Borges, F., et al. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. J. Chem. Educ.[Link]
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ResearchGate. (2018). DEVELOPMENT, SYNTHESIS AND ASSESSMENT OF ANTI-INFLAMMATORY ACTIVITY OF CHROMONES DERIVATIVES. [Link]
- Arjunan, V., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society.
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Malik, H., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. [Link]
-
Kabir, A. K. M. S., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research. [Link]
-
Sharma, K., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Drug Targets. [Link]
-
Gupta, V., & Yadav, S. K. (2013). Design, synthesis and antiinflammatory activity of substituted chromones. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
-
Voronkov, A. V., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian Journal of Basic Medical Sciences. [Link]
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Wang, Y., et al. (2022). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Hsieh, P.-W., et al. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs. [Link]
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Voronkov, A. V., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian Journal of Basic Medical Sciences. [Link]
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ScienceDirect. (n.d.). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]
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Liu, H., et al. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PLoS One. [Link]
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Nesi, G., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. International Journal of Molecular Sciences. [Link]
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Luthra, R., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Jacobsen, N., & Eysteinsson, T. (2023). Role of 7-methylxanthine in myopia prevention and control: a mini-review. Acta Ophthalmologica. [Link]
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Mpitimpiti, A., et al. (2019). Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters. [Link]
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ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2024). From Traditional Medicinal Plant to Modern Pharmacotherapy: A Comprehensive Review of the Bioactive Compounds and Health Applications of Eucommia ulmoides. International Journal of Molecular Sciences. [Link]/6122)
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this specific chromone synthesis. Here, we will dissect the common synthetic pathway, anticipate potential challenges, and offer robust, evidence-based solutions.
Introduction: The Significance of the Chromone Scaffold
Chromones are a class of oxygen-containing heterocyclic compounds that are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] Specifically, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid serves as a crucial building block for developing novel therapeutics, including anti-inflammatory, anticancer, and neuroprotective agents.[2][3] Its efficient synthesis is therefore a critical step in many drug discovery programs.
Core Synthetic Pathway: The Claisen-Type Condensation
The most direct and reliable method for synthesizing 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is the one-pot, base-catalyzed Claisen-type condensation of 2'-hydroxy-4'-methylacetophenone with a dialkyl oxalate (e.g., diethyl oxalate), followed by an acid-catalyzed intramolecular cyclization and hydrolysis.[1]
The reaction proceeds in two key stages:
-
Condensation: A strong base, such as sodium ethoxide or sodium methoxide, deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate. This enolate attacks one of the electrophilic carbonyls of diethyl oxalate.[4] This step is the crux of the carbon-carbon bond formation.
-
Cyclization & Hydrolysis: The intermediate formed undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the stable γ-pyrone ring. Subsequent hydrolysis of the ester group yields the final carboxylic acid product.[1][5]
Caption: One-pot synthesis of the target chromone.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific, common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the most likely causes?
A: This is a frequent challenge in chromone synthesis and can be attributed to several critical factors.[6] A systematic approach is essential for diagnosis.
-
Cause A: Ineffective Base/Enolate Formation
-
Explanation: The initial deprotonation of the acetophenone is the rate-limiting step. The base must be strong enough and, critically, anhydrous.[7] Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used. Traces of water will quench the base and hydrolyze the diethyl oxalate, halting the reaction.
-
Solution:
-
Ensure all glassware is rigorously flame- or oven-dried.
-
Use freshly prepared sodium ethoxide in absolute ethanol or a commercial solution of sodium methoxide in methanol.[3]
-
Consider stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF, which can drive the deprotonation to completion.[8]
-
-
-
Cause B: Suboptimal Reaction Temperature
-
Explanation: The initial condensation is often performed at room temperature or slightly elevated temperatures, while the subsequent cyclization requires heating.[3] Insufficient heat during the cyclization step will lead to incomplete conversion.
-
Solution: After the initial condensation period, ensure the reaction is heated to reflux for a sufficient duration (typically 1-2 hours) upon addition of acid to drive the cyclization and hydrolysis.[9] Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times by allowing for precise temperature control at higher setpoints.[3][10]
-
-
Cause C: Purity of Starting Materials
-
Explanation: Impurities in the 2'-hydroxy-4'-methylacetophenone can inhibit the reaction. Similarly, diethyl oxalate is susceptible to hydrolysis upon storage and should be pure.[6]
-
Solution: Verify the purity of starting materials via NMR or GC-MS before commencing. If necessary, purify the acetophenone by recrystallization or distillation. Use a freshly opened bottle of diethyl oxalate or distill it under reduced pressure.
-
Caption: Common causes and solutions for low yield.
Issue 2: Formation of Impurities and Side Products
Q: My final product is impure, and NMR analysis shows unexpected signals. What are the likely side products?
A: Side product formation is often a result of competing reaction pathways or incomplete reactions.
-
Side Product A: Ethyl 7-Methyl-4-oxo-4H-chromene-2-carboxylate
-
Explanation: This is the ester intermediate formed before the final hydrolysis step. Its presence indicates that the acid-catalyzed hydrolysis was incomplete. This can happen if the reaction time was too short, the acid concentration was too low, or the temperature was insufficient.
-
Solution: Increase the reaction time during the acid-catalyzed cyclization step or use a higher concentration of acid (e.g., 6M HCl).[3] The ester can be isolated and subjected to separate hydrolysis conditions if necessary.
-
-
Side Product B: Self-Condensation of Acetophenone
-
Explanation: Although less common in this specific synthesis, the acetophenone enolate can potentially react with another molecule of the starting ketone, leading to aldol-type condensation products. This is more likely if the diethyl oxalate is added too slowly or if its concentration is too low.
-
Solution: Ensure the diethyl oxalate is present in a slight excess (e.g., 1.1 to 1.5 equivalents) and that the reaction is well-stirred to ensure homogeneity.[11][12]
-
-
Side Product C: Unidentified Polymeric Material
-
Explanation: Harsh reaction conditions, particularly with strong acids and high temperatures for prolonged periods, can lead to decomposition and polymerization of the starting materials or product.
-
Solution: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC).[6] Avoid unnecessarily long heating times. If decomposition is observed, consider running the reaction at a lower temperature for a longer duration or using microwave heating for better control.[10]
-
Frequently Asked Questions (FAQs)
Q1: How should I monitor the progress of the reaction? A1: Thin Layer Chromatography (TLC) is the most effective method.[6] Use a solvent system like 30-50% ethyl acetate in hexanes. The starting acetophenone will have a high Rf value, while the final carboxylic acid product, being highly polar, will have a very low Rf value (often staying at the baseline). The intermediate ester will have an intermediate Rf. A complete reaction is indicated by the disappearance of the starting material spot.
Q2: What is the best method for purifying the final product? A2: The crude product often precipitates from the aqueous acidic solution upon cooling.[1] This solid can be collected by filtration and washed thoroughly with cold water to remove inorganic salts.[3] For higher purity, recrystallization from a suitable solvent like ethanol, methanol, or a dioxane/water mixture is highly effective.[13] Due to the high polarity and low solubility of the carboxylic acid, column chromatography can be challenging but is feasible if necessary.
Q3: How can I definitively characterize the final product? A3: A combination of spectroscopic methods is required for unambiguous characterization.
-
¹H NMR: In DMSO-d₆, expect to see a singlet for the C3-H of the pyrone ring, distinct aromatic protons, a singlet for the C7-methyl group, and a broad singlet for the carboxylic acid proton (which may exchange with residual water).
-
¹³C NMR: Key signals to identify are the C4-ketone (around 177-180 ppm), the carboxylic acid carbonyl (around 162-165 ppm), and the C2 and C3 carbons of the pyrone ring.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the ketone and carboxylic acid, as well as C-O-C stretches of the pyrone ring.
Table 1: Representative ¹³C NMR Chemical Shifts for the Chromone Core
| Carbon Atom | Typical Chemical Shift (ppm) |
| C2 | ~154-158 |
| C3 | ~114-120 |
| C4 (Ketone) | ~177-181 |
| C4a | ~123-126 |
| C5 | ~125-128 |
| C6 | ~115-138 (substituent dependent) |
| C7 | ~135-165 (substituent dependent) |
| C8 | ~101-118 |
| C8a | ~153-156 |
| COOH | ~162-165 |
| CH₃ | ~21 |
| Note: Shifts are approximate and can vary based on solvent and specific substitution patterns.[3] |
Detailed Experimental Protocol
This protocol is a robust starting point and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2'-hydroxy-4'-methylacetophenone (1.0 eq)
-
Diethyl oxalate (1.5 eq)
-
Sodium metal (1.2 eq) or Sodium Methoxide solution (25% in MeOH, 2.0 eq)
-
Absolute Ethanol or Dioxane (anhydrous)
-
Hydrochloric Acid (6M)
-
Deionized Water
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-hydroxy-4'-methylacetophenone (1.0 eq) in anhydrous dioxane or absolute ethanol.[3]
-
Base Addition & Condensation: Add sodium methoxide solution (2.0 eq) or freshly prepared sodium ethoxide (1.2 eq). Stir for 10 minutes. To this solution, add diethyl oxalate (1.5 eq) dropwise over 15 minutes. Allow the mixture to stir at room temperature for 2-4 hours or until TLC indicates consumption of the starting material.
-
Cyclization & Hydrolysis: Add 6M hydrochloric acid to the reaction mixture until it is strongly acidic (pH ~1). Heat the mixture to reflux (80-100 °C) for 1-2 hours. A precipitate should form as the reaction proceeds.[3]
-
Workup & Isolation: Cool the reaction flask in an ice bath. Pour the mixture into a beaker containing ice water to ensure complete precipitation of the product.[14]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water, followed by a wash with cold dichloromethane to remove less polar impurities.[3]
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and MS data to confirm the structure and purity of the final product.
References
-
Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389. Available at: [Link]
-
Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]
-
Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. Available at: [Link]
-
ResearchGate. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. Available at: [Link]
-
CORE. (n.d.). Chromone - a valid scaffold in Medicinal Chemistry. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Baker-Venkatraman Rearrangement. Available at: [Link]
-
MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available at: [Link]
-
ResearchGate. (2019). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available at: [Link]
-
PubMed. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
CONICET. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]
-
Springer. (n.d.). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Available at: [Link]
-
Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Available at: [Link]
-
Yale Chemistry Department. (n.d.). PS8-S05-2. Available at: [Link]
-
SpectraBase. (n.d.). 5-Hydroxy-7-methoxy-2-methyl-chromone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
- Google Patents. (n.d.). KR860000845B1 - Chromone-2-carboxylic acid and its preparation method.
-
ResearchGate. (n.d.). Synthesis of chromone derivatives: (a) diethyl oxalate, NaH/THF, room temperature... Available at: [Link]
-
Rhodes University. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available at: [Link]
-
OpenStax. (n.d.). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]
-
PubMed. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]
-
International Journal of Modern Research in Engineering and Technology. (n.d.). Chromone As A Versatile Nucleus. Available at: [Link]
-
CHEM 330 Topics Discussed on Sept. 21. (2006). Available at: [Link]
-
PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid N-alkyl Amides and Their Antioxidant Activity. Available at: [Link]
-
ResearchGate. (2013). Diethyl oxalate as a new potential conservation product for decayed carbonatic substrates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. Available at: [Link]
-
ResearchGate. (2013). First results on diethyl oxalate as a new product for the conserva- tion of carbonatic substrates. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijrpc.com [ijrpc.com]
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- 12. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the common challenges and optimize the yield and purity of this important synthetic building block.
Overview of the Core Synthesis
The most reliable and widely adopted method for synthesizing 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is the Claisen-type condensation of 2'-hydroxy-4'-methylacetophenone with a dialkyl oxalate, followed by acid-catalyzed cyclization.[1] This one-pot procedure is generally favored for its directness and operational simplicity.
The reaction proceeds in two key stages:
-
Base-Catalyzed Condensation: A strong base, typically a sodium alkoxide, deprotonates the methyl group of the acetophenone. The resulting enolate then performs a nucleophilic attack on the diethyl oxalate.[1]
-
Acid-Catalyzed Cyclization: The intermediate formed undergoes an intramolecular cyclization and dehydration upon acidification to form the stable chromone ring. Subsequent hydrolysis of the ester yields the target carboxylic acid.[1]
General Reaction Scheme:
Starting Materials: 2'-hydroxy-4'-methylacetophenone and Diethyl Oxalate Key Reagents: Sodium Ethoxide (Base), Hydrochloric Acid (Acid) Product: 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Diagram: High-Level Experimental Workflow
The following diagram outlines the general process from starting materials to the purified final product.
Caption: General workflow for chromone-2-carboxylic acid synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Q1: My overall yield is consistently low (< 50%). What are the most likely causes and how can I improve it?
A1: Low yields are a common frustration and can stem from several factors. Let's break down the most critical parameters.
-
Cause 1: Incomplete Formation of the Sodium Enolate. The initial deprotonation of the acetophenone is the cornerstone of this reaction. If this step is inefficient, the entire reaction will suffer.
-
Troubleshooting:
-
Moisture is the Enemy: The sodium ethoxide base is extremely sensitive to moisture. Ensure your ethanol is absolutely anhydrous and that all glassware is oven-dried immediately before use. Any water present will consume the base and inhibit enolate formation.
-
Base Stoichiometry: An insufficient amount of base will lead to incomplete conversion. It is common to use a slight excess of sodium metal relative to the acetophenone to ensure the reaction goes to completion. Studies on related chromone syntheses have shown that increasing base equivalents can significantly improve yield.[2][3]
-
-
-
Cause 2: Suboptimal Reaction Temperature. While the initial condensation can proceed at room temperature, both very low and very high temperatures can be detrimental.
-
Troubleshooting:
-
The reaction to form the initial sodium salt of the diketone intermediate is typically exothermic. It is crucial to control this by slow addition of reagents and potentially cooling in an ice bath.
-
However, the subsequent acid-catalyzed cyclization often benefits from gentle heating. After acidification, warming the mixture to 50-60 °C can drive the ring-closing reaction to completion and improve the final yield.[4]
-
-
-
Cause 3: Formation of Side Products. Several side reactions can compete with the desired pathway. The most common is the self-condensation of the acetophenone or hydrolysis of the diethyl oxalate.
-
Troubleshooting:
-
Order of Addition: Add the 2'-hydroxy-4'-methylacetophenone and diethyl oxalate mixture to the prepared sodium ethoxide solution. This ensures that the acetophenone is immediately met with the base, favoring the desired reaction over self-condensation.
-
Purity of Starting Materials: Use freshly distilled diethyl oxalate and ensure your acetophenone is pure. Impurities can introduce competing reactions.
-
-
Q2: I'm observing a significant amount of an unknown byproduct in my crude NMR. What could it be?
A2: The most likely byproduct is the uncyclized ethyl 2,4-dioxo-4-(2-hydroxy-4-methylphenyl)butanoate intermediate, or its rearranged isomers. This occurs when the acid-catalyzed cyclization step is incomplete.
-
Identification: This intermediate will lack the characteristic singlet for the H3 proton of the chromone ring (typically δ 6.8-7.1 ppm). Instead, you will see more complex signals in the aliphatic region and potentially a broader phenolic -OH peak.
-
Solution:
-
Increase Acid Concentration/Heating: The cyclization is an acid-catalyzed dehydration.[5] If you suspect an incomplete reaction, you can try increasing the concentration of HCl used for acidification.
-
Post-Isolation Treatment: If you have already isolated the crude product, you can attempt to force the cyclization. Redissolve the crude material in glacial acetic acid and heat it at reflux for 1-2 hours. This often provides the necessary conditions to convert the remaining intermediate to the desired chromone.
-
Q3: The reaction seems to have stalled. TLC analysis shows starting material is still present even after prolonged reaction time. What should I do?
A3: A stalled reaction almost always points to an issue with the base or the integrity of the reagents.
-
Check the Base: The most common culprit is inactive sodium ethoxide. This can happen if the sodium metal was old and coated with an oxide layer, or if the solvent was not completely anhydrous.
-
Solution: Use freshly cut sodium metal, ensuring a shiny surface is exposed before adding it to the anhydrous ethanol.
-
-
Reagent Purity: As mentioned before, impurities in the starting materials can inhibit the reaction.
-
Solution: Consider purifying your 2'-hydroxy-4'-methylacetophenone by recrystallization or distillation if its purity is in doubt.
-
-
Microwave-Assisted Synthesis: For stalled or slow reactions, microwave irradiation can be a powerful tool. It dramatically reduces reaction times and can often drive difficult reactions to completion, significantly improving yields.[2][3][6] If you have access to a microwave reactor, this is a highly recommended optimization strategy.
Q4: My final product is difficult to purify. Recrystallization gives an oily substance or very poor recovery. What do you recommend?
A4: Purification of chromone carboxylic acids can be challenging due to their polarity and potential for strong intermolecular hydrogen bonding.
-
Solvent Choice is Key:
-
Recrystallization: High-boiling point polar solvents are often required. Glacial acetic acid is an excellent choice, followed by ethanol. If the product oils out, it may be due to residual impurities. A second recrystallization may be necessary.
-
Washing: One of the major benefits of this synthesis is that a high degree of purity can often be achieved without column chromatography.[2][3][6] Thoroughly washing the filtered crude solid with cold water (to remove inorganic salts) followed by a wash with cold ethanol (to remove unreacted starting materials and organic byproducts) is critical.
-
-
Avoid Column Chromatography if Possible: While effective, chromatography of these polar, acidic compounds can be tedious and lead to mass loss.[3] Stick to optimizing the precipitation and recrystallization first. If chromatography is unavoidable, use a silica gel column with a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) in your ethyl acetate/hexane mixture to keep the carboxylic acid protonated and reduce streaking.
Core Experimental Protocol
This protocol is a robust starting point for the synthesis.
Materials:
-
2'-hydroxy-4'-methylacetophenone (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol
-
Diethyl oxalate (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Argon), add freshly cut sodium metal (1.1 eq) in small pieces to anhydrous ethanol at room temperature in a flask equipped with a reflux condenser. Allow the sodium to react completely to form sodium ethoxide.
-
Condensation: To the resulting sodium ethoxide solution, add a mixture of 2'-hydroxy-4'-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise over 30 minutes. The mixture will turn into a thick, yellowish paste.
-
Reaction: Stir the mixture at room temperature for 12-16 hours (overnight).
-
Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl until the mixture is strongly acidic (pH ~1). A yellow solid should precipitate.
-
Workup: Heat the acidified mixture to 50-60 °C for 30 minutes to ensure complete cyclization. Cool to room temperature, and then chill in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol or glacial acetic acid to yield pure 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a crystalline solid.
Data Summary Table
| Parameter | Recommended Value | Rationale / Notes |
| Reagent Stoichiometry | ||
| 2'-hydroxy-4'-methylacetophenone | 1.0 eq | Limiting reagent. |
| Sodium Metal | 1.1 - 2.0 eq | Slight excess ensures complete deprotonation. Some optimized procedures use up to 2 eq.[2] |
| Diethyl Oxalate | 1.2 - 3.0 eq | Excess drives the condensation forward. Some optimized procedures use up to 3 eq.[2] |
| Reaction Conditions | ||
| Condensation Temperature | Room Temperature | Sufficient for the initial reaction; avoids side products from excessive heat. |
| Cyclization Temperature | 50 - 60 °C | Gentle heating after acidification promotes the ring-closing dehydration step. |
| Reaction Time (Condensation) | 12 - 16 hours | Standard for conventional heating; can be reduced to minutes with microwave assistance.[7] |
| Expected Yield | 54 - 93% | Yields are highly dependent on conditions and substrate. Microwave-assisted methods often report higher yields.[2][3][6] |
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction? A: The reaction begins with a base-catalyzed Claisen condensation between the acetophenone enolate and one of the ester groups of diethyl oxalate.[8] This is followed by an acid-catalyzed intramolecular cyclization, which is essentially a dehydration reaction, to form the aromatic pyrone ring.
Diagram: Simplified Reaction Mechanism
Caption: Key stages of the chromone synthesis mechanism.
Q: Are there alternative synthetic routes I should consider?
A: Yes, several other named reactions can be used to synthesize chromone scaffolds, though the Claisen-type condensation is often the most direct for this specific target.
-
Baker-Venkataraman Rearrangement: This is a popular method that involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized in acid to the chromone.[9][10][11] This route is highly effective but requires an extra step to prepare the initial ester.
-
Kostanecki-Robinson Reaction: This classical method involves the reaction of an o-hydroxyaryl ketone with an acid anhydride and its sodium salt.[12][13] It is versatile but often requires high temperatures and can have a limited scope.
-
Simonis Reaction: This involves the condensation of phenols with β-ketoesters.[14] The choice of catalyst (e.g., P₂O₅) is critical to favor chromone formation over the competing coumarin synthesis.
Q: What are the critical safety precautions for this synthesis?
A:
-
Sodium Metal: Sodium reacts violently with water. It must be handled under an inert atmosphere and quenched carefully. Always add sodium to alcohol, never the other way around.
-
Strong Acid/Base: Sodium ethoxide is a strong, corrosive base. Concentrated HCl is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Work in a well-ventilated fume hood, as ethanol and diethyl oxalate are volatile.
References
-
Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. Available from: [Link]
-
ResearchGate. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]
-
PubMed. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. Molecules, 24(23), 4214. Available from: [Link]
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Available from: [Link]
-
Unknown Source. Baker-Venkatraman Rearrangement. Available from: [Link]
-
Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Journal of Taylor & Francis Online, Volume 48, 2022 - Issue 12. Available from: [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link]
-
ResearchGate. (n.d.). The Solvent-free Pechmann Condensation Between Phenols and β-Ketoesters Using BTSA.SiO2. Available from: [Link]
-
MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available from: [Link]
-
Organic Chemistry Reaction. (n.d.). Baker-Venkataraman Rearrangement. Available from: [Link]
-
ACS Publications. (2016). Ligand-Controlled Iron-Catalyzed Coupling of α-Substituted β-Ketoesters with Phenols. Organic Letters, 18(5), 1048–1051. Available from: [Link]
-
International Journal of Modern Research in Science and Engineering. (n.d.). Chromone As A Versatile Nucleus. Available from: [Link]
-
Wikipedia. (n.d.). Kostanecki acylation. Available from: [Link]
-
IJRAR. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Available from: [Link]
-
Rhodes University. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available from: [Link]
-
PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid N-alkyl Amides and Their Antioxidant Activity. Archives of Pharmacal Research, 29(3), 183-7. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Available from: [Link]
-
North Dakota State University. (n.d.). Synthesis of Carboxylic Acids. Available from: [Link]
-
PubMed Central. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 755. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. Available from: [Link]
-
Asian Publication Corporation. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis of Chromones. II. Some Derivatives of 7-Hydroxy-2-methylchromone. The Journal of Organic Chemistry. Available from: [Link]
-
Wiley Online Library. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of coumarins by the reaction of phenols with -ketoesters in the presence of 40 mol% of alum. Available from: [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]
Sources
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- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 14. ijrar.org [ijrar.org]
Technical Support Center: Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, providing potential causes and actionable solutions.
Question 1: Why is the yield of my 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid consistently low?
Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Let's break down the common culprits.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material, typically 2'-hydroxy-4'-methylacetophenone, is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.[1]
-
Presence of Moisture: For syntheses employing strong bases like sodium ethoxide or sodium hydride to generate an enolate, any moisture will quench the base and impede the reaction.[1][2] Ensure all glassware is oven-dried, and use anhydrous solvents to prevent this.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For the common Claisen-type condensation route, the base (e.g., sodium methoxide) must be used in stoichiometric amounts to drive the reaction forward by deprotonating the intermediate β-keto ester.[3][4]
-
Impure Starting Materials: The purity of the 2'-hydroxy-4'-methylacetophenone is paramount. Impurities can trigger side reactions, consuming reactants and complicating purification. It is advisable to purify starting materials by recrystallization or column chromatography if their purity is questionable.[1]
Question 2: I've isolated my product, but it's impure. What are the likely side products and how can I remove them?
The formation of byproducts is a frequent challenge. The nature of these impurities often depends on the synthetic route employed.
Common Side Products and Purification Strategies:
-
Unreacted Starting Materials: As mentioned, incomplete reactions will leave you with starting materials in your crude product.
-
Hydrolysis Products: The ester starting material (if using a Baker-Venkataraman approach) and the 1,3-diketone intermediate are susceptible to hydrolysis if water is present.[2] This will result in the formation of the corresponding carboxylic acid and ketone from the starting ester, or the cleavage of the diketone.
-
Self-Condensation of 2'-hydroxy-4'-methylacetophenone: The enolate of 2'-hydroxy-4'-methylacetophenone can react with another molecule of the ketone, leading to a self-condensation byproduct, particularly under strong basic conditions.
-
Formation of Coumarin Derivatives: Under certain acidic conditions, particularly during the cyclization step, there is a possibility of forming coumarin derivatives as alternative cyclization products.[5][6]
Purification Protocols:
| Purification Method | Description |
| Recrystallization | If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) is a highly effective method for achieving high purity.[1] |
| Acid-Base Extraction | Since the target molecule is a carboxylic acid, its acidic nature can be exploited for purification. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its sodium salt. After separating the layers, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified product.[1] |
| Column Chromatography | For mixtures that are difficult to separate by other means, silica gel column chromatography is a reliable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.[7] |
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Question 3: What are the most common synthetic routes to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid?
The two most prevalent and reliable methods are the Claisen-type condensation and the Baker-Venkataraman rearrangement.
-
Claisen-Type Condensation: This is a direct and widely used method. It involves the base-catalyzed condensation of 2'-hydroxy-4'-methylacetophenone with a dialkyl oxalate (like diethyl oxalate), followed by an acid-catalyzed intramolecular cyclization.[3][8][9] The lack of α-hydrogens in diethyl oxalate prevents its self-condensation, making it an excellent electrophilic partner.[10]
-
Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an ortho-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone.[2][11][12][13] For the synthesis of the target molecule, the 2'-hydroxy-4'-methylacetophenone would first be acylated with an appropriate reagent derived from oxalic acid.
Question 4: Can you explain the mechanism of the Claisen-type condensation for this synthesis?
Certainly. The mechanism proceeds in two main stages within a one-pot procedure:
-
Base-Catalyzed Condensation: A strong base, such as sodium ethoxide, deprotonates the methyl group of the 2'-hydroxy-4'-methylacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[3][4]
-
Acid-Catalyzed Cyclization & Hydrolysis: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the chromone ring. The remaining ester group is then hydrolyzed to the carboxylic acid upon workup.[3]
Below is a diagram illustrating this workflow.
Caption: Mechanism of the Baker-Venkataraman rearrangement and subsequent cyclization.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
This protocol is adapted from a general procedure for the synthesis of substituted 4-oxo-4H-chromene-2-carboxylic acids using microwave irradiation. [1]
-
Reaction Setup: In a microwave vial, dissolve 2'-hydroxy-4'-methylacetophenone (1.16 mmol) in dioxane (2 mL).
-
Addition of Reagents: Add diethyl oxalate (3.49 mmol, 474 µL) and a solution of sodium methoxide in methanol (2.32 mmol, 531 µL, 25% w/w).
-
First Microwave Irradiation: Heat the resulting solution to 120 °C for 20 minutes in a microwave synthesizer.
-
Acidification and Second Microwave Irradiation: Add a solution of hydrochloric acid (18 mmol, 3 mL, 6 M) and heat the reaction to 120 °C for 40 minutes.
-
Work-up: Decant the reaction mixture into water (50 mL).
-
Isolation: Filter the solid that forms and wash it with water.
-
Purification: Dry the solid, then wash it with dichloromethane and dry it again to obtain the purified product.
References
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. - The Royal Society of Chemistry. Available at: [Link]
-
Baker–Venkataraman rearrangement - Wikipedia. Available at: [Link]
-
9.8: Mixed Claisen Condensations - Chemistry LibreTexts. Available at: [Link]
-
Baker-Venkatraman Rearrangement. Available at: [Link]
-
23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax. Available at: [Link]
-
Baker-Venkataraman Rearrangement. Available at: [Link]
-
Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed. Available at: [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH. Available at: [Link]
-
THE EFFECT OF VARIOUS PHENOLICS IN p-TsOH- CATALYZED SOLVENT-FREE MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARIN DERIVATIVES. Available at: [Link]
-
CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. Available at: [Link]
-
Synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound irradiation: A rapid procedure without catalyst - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities - ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound irradiation - Arabian Journal of Chemistry. Available at: [Link]
-
Claisen Condensation Reaction Mechanism - Chemistry Steps. Available at: [Link]
-
Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Available at: [Link]
-
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate - MDPI. Available at: [Link]
-
7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) - YouTube. Available at: [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES - ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Cyclization Conditions for 7-Methyl Chromone Synthesis
Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of 7-methyl chromone and related analogs. The intramolecular cyclization to form the chromone core is a critical, and often challenging, step. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and optimize this reaction.
Core Synthesis and Optimization Workflow
The synthesis of 7-methyl chromone typically proceeds via the formation of a 1-(2-hydroxy-4-methylphenyl)-1,3-dione intermediate, which then undergoes a cyclodehydration reaction. The efficiency of this final cyclization step is highly dependent on a matrix of variables. The diagram below illustrates the general workflow and the key parameters that require careful optimization.
Caption: General workflow for 7-methyl chromone synthesis highlighting key optimization variables for the critical cyclization step.
Troubleshooting Guide: Cyclization Step
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I'm not forming any 7-methyl chromone at all. What are the likely causes?
Answer: A low or zero yield in the cyclization step typically points to one of three issues: an ineffective catalyst, improper reaction conditions, or failure to form the necessary 1,3-diketone precursor.
-
Cause & Explanation: The cyclization is a dehydration reaction that requires a catalyst to proceed efficiently. Without a sufficiently strong catalyst, the reaction will stall. Most chromone syntheses utilize acidic conditions for the final ring closure.[1] Furthermore, if the preceding Baker-Venkataraman rearrangement to form the diketone intermediate was incomplete, there is simply no substrate for the cyclization to act upon.[1][2]
-
Troubleshooting Steps:
-
Confirm the Intermediate: Before starting the cyclization, verify the formation of the 1-(2-hydroxy-4-methylphenyl)propane-1,3-dione intermediate using Thin Layer Chromatography (TLC) or ¹H NMR.
-
Catalyst Screening: If the intermediate is present, the issue is likely the cyclization conditions. Acid catalysts are most common.[1] Start with a strong protic acid like concentrated sulfuric acid (H₂SO₄) or a dehydrating acid like polyphosphoric acid (PPA). These are often more effective than milder acids like p-toluenesulfonic acid (PTSA) for difficult cyclizations.[1]
-
Temperature Optimization: Ensure the reaction is heated sufficiently. Many acid-catalyzed cyclizations require temperatures from 50 °C to over 100 °C to overcome the activation energy barrier. Run small-scale trials at increasing temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal point without causing degradation.
-
Question 2: I'm observing a significant by-product in my reaction mixture. How can I identify and minimize it?
Answer: The most common by-product in this type of synthesis, particularly under Kostanecki-Robinson conditions, is the isomeric coumarin.[2] Its formation is a result of an alternative cyclization pathway.
-
Cause & Explanation: The formation of chromones versus coumarins is a classic regioselectivity problem. When using an aliphatic anhydride (like acetic anhydride) and its corresponding sodium salt, the reaction can sometimes favor an alternative condensation pathway that leads to a coumarin scaffold instead of the desired chromone.[2]
-
Troubleshooting Steps:
-
Identification: Use ¹H NMR to distinguish between the chromone and coumarin. The proton at the C3 position of the chromone ring typically appears at a different chemical shift than the corresponding proton in the coumarin.
-
Route Modification: To decisively favor chromone formation, switch to a synthetic route that avoids this ambiguity. The Simonis condensation is an excellent alternative. This reaction condenses a phenol (m-cresol in this case) with a β-ketoester in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or PPA, which strongly directs the cyclization towards the chromone product.[3]
-
Purification: If minor amounts of the by-product are formed, they can often be separated from the desired 7-methyl chromone using silica gel column chromatography. A solvent system with a gradient of ethyl acetate in hexane is typically effective for separating these isomers of differing polarity.[2]
-
Question 3: The reaction seems to stall after forming the 1,3-diketone intermediate. How can I drive the cyclization to completion?
Answer: This is a common problem indicating that the conditions are not sufficiently forcing to promote the final intramolecular condensation and dehydration. The choice of acid catalyst is paramount.
-
Cause & Explanation: The 1,3-diketone exists in equilibrium with its enol tautomer. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group. A subsequent dehydration (elimination of water) yields the chromone. A weak acid or insufficient heat may not be enough to drive this process forward. The mechanism involves an intramolecular cycloaddition followed by rearomatization.[4]
-
Troubleshooting Steps:
-
Increase Catalyst Strength: If you are using a milder acid like acetic acid or PTSA, switch to a more powerful option. Polyphosphoric acid (PPA) is highly effective as it serves as both the acid catalyst and a solvent/dehydrating agent.[1]
-
Alternative Reagents: For stubborn cyclizations, consider using a combination of reagents like boron trifluoride-diethyl etherate (BF₃-Et₂O) with methanesulfonyl chloride (MeSO₂Cl) in DMF.[5] BF₃-Et₂O complexes with the hydroxy ketone, which can activate the methylene group for subsequent reactions that lead to cyclization.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction. Using a high-boiling point solvent like DMF in a sealed microwave vessel can drive the reaction to completion in minutes rather than hours, often with cleaner results.[2][6]
-
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, often in glacial acetic acid, heat | Inexpensive, strong acid, readily available | Can cause charring/degradation at high temperatures |
| Polyphosphoric Acid (PPA) | Used as solvent/catalyst, 100-140 °C | Excellent dehydrating agent, drives equilibrium, high yields reported[1] | Viscous, can be difficult to stir and work up |
| p-Toluene Sulfonic Acid (PTSA) | Catalytic amount in toluene (Dean-Stark), reflux | Milder, easy to handle, removes water azeotropically | May not be strong enough for all substrates |
| BF₃-Et₂O / MeSO₂Cl | In DMF, 50-100 °C | Highly effective for complex or deactivated substrates[5] | More expensive, requires anhydrous conditions |
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the acid-catalyzed cyclization? A: The process begins with the protonation of one of the carbonyl groups of the 1,3-diketone intermediate by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic phenolic hydroxyl group. This intramolecular attack forms a cyclic hemiacetal intermediate. Finally, under the dehydrating conditions, this intermediate eliminates a molecule of water to form the stable, aromatic pyrone ring of the chromone scaffold.[4]
Q: Are there "greener" or milder alternatives to strong acid catalysts? A: Yes, the field is moving towards more environmentally friendly methods. Base-catalyzed cyclodehydration has been successfully performed using potassium carbonate (K₂CO₃) in water, which can be a much greener alternative to strong acids and organic solvents.[4] Additionally, enzymatic methods using lipases for oxidative cyclization are emerging, offering extremely mild reaction conditions, though they may require specialized starting materials.[7][8]
Q: What are the best practices for purifying the final 7-methyl chromone product? A: Purification typically involves two main techniques. After aqueous workup to remove the catalyst, the crude product is often subjected to silica gel column chromatography.[2] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective. For obtaining a highly pure, crystalline solid, recrystallization is the preferred final step.[2] A suitable solvent system might be ethanol, ethyl acetate/hexane, or dichloromethane/hexane.
Validated Experimental Protocols
Protocol 1: Baker-Venkataraman Synthesis of the 1,3-Diketone Intermediate
This protocol describes the formation of the key intermediate required for cyclization.
-
To a solution of 2-hydroxy-4-methylacetophenone (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents).
-
Heat the reaction mixture to 50 °C.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the mixture.
-
Maintain the temperature at 50 °C for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and enough concentrated hydrochloric acid to neutralize the pyridine and dissolve the potassium salts.
-
The precipitated yellow solid, which is the crude 1,3-diketone, is collected by vacuum filtration, washed thoroughly with cold water, and dried. This intermediate can often be used in the next step without further purification.[2]
Protocol 2: Acid-Catalyzed Cyclodehydration to 7-Methyl Chromone
This protocol uses the crude 1,3-diketone from Protocol 1.
-
Place the dried 1,3-diketone intermediate (1 equivalent) in a round-bottom flask.
-
Add a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 10:1 v/v ratio). Use enough of the acid mixture to fully dissolve and stir the starting material.
-
Heat the reaction mixture to 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC until the intermediate spot has disappeared and a new, product spot has formed.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully into a large beaker of ice water with stirring.
-
A precipitate of crude 7-methyl chromone should form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
References
-
G. B. T. da Silva, et al. (2014). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Molecules, 19(9), 14605-14620. Available at: [Link]
-
J. Li, et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 690-694. Available at: [Link]
-
J. Li, et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Taylor & Francis Online. Available at: [Link]
-
R. J. Bass (1976). Synthesis of Chromones by Cyclization of 2 -Hydroxyphenyl Ketones with Boron Trifluoride-Diethyl Ether and Methanesulphonyl Chlo. Journal of the Chemical Society, Chemical Communications, (18), 78b-79. Available at: [Link]
-
A. Singh, et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. Available at: [Link]
-
Y. Wang, et al. (2011). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinoside and 5,7-Dihydroxy-2-methylchromone-7-O-rutinoside. NIH Public Access. Available at: [Link]
-
V. V. Tkachenko, et al. (2021). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry, 9(2), 55-79. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of Chromones and Flavones. organic-chemistry.org. Available at: [Link]
-
A. T. Nchinda (2000). Chemical Studies of Selected Chromone Derivatives. Rhodes University. Available at: [Link]
-
S. K. Suthar, et al. (2017). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. ResearchGate. Available at: [Link]
-
S. Wawzonek & J. H. L. Jr. (1951). Chromones. V. The Preparation of 2-Methyl-7-hydroxychromone and 2-Methyl-5,8-dimethoxy. Journal of the American Chemical Society, 73(6), 2818–2820. Available at: [Link]
-
R. Rani, et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 775-788. Available at: [Link]
-
F. F. Ewies, et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]
-
S. Sharma, et al. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 330-343. Available at: [Link]
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- 5. Synthesis of chromones by cyclization of 2-hydroxyphenyl ketones with boron trifluoride–diethyl ether and methanesulphonyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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"7-Methyl-4-oxo-4H-chromene-2-carboxylic acid solubility issues and solutions"
Welcome to the dedicated technical support guide for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 67214-11-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.
Introduction to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a member of the chromone family, a class of compounds known for a wide range of biological activities.[1][2] As a solid at room temperature, its utility in biological assays and other solution-based experiments is often hampered by its limited solubility in aqueous media. This guide provides a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid?
A1: It is a solid with the chemical formula C₁₁H₈O₄ and a molecular weight of 204.18 g/mol .[3]
Q2: Why is this compound poorly soluble in water?
A2: The molecule contains a relatively large, hydrophobic chromone ring structure. While the carboxylic acid group is hydrophilic and can form hydrogen bonds with water, the nonpolar part of the molecule dominates, leading to low aqueous solubility.[4][5]
Q3: What are the most common solvents for dissolving this compound?
A3: While specific data for this exact compound is limited, related chromone carboxylic acids are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6][7] For aqueous buffers, solubility is typically very low at neutral pH.
Q4: Can I increase its solubility by heating?
A4: Gentle heating can increase the rate of dissolution and may slightly increase solubility. However, be cautious, as excessive heat can lead to degradation. Always check the compound's thermal stability if available. Many chromone derivatives have high melting points, suggesting good thermal stability.[8]
Troubleshooting Guide: Solubility Issues
This section provides a structured approach to addressing common solubility problems encountered with 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Issue 1: Compound precipitates out of aqueous buffer.
This is the most common issue, typically occurring when a stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer for biological assays.
Root Cause Analysis:
-
Hydrophobicity: The core structure of the molecule is hydrophobic.
-
pH: At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making it less soluble in water.
-
Solvent Shock: Rapid dilution of a concentrated organic stock into an aqueous buffer can cause the compound to crash out of solution.
Solutions Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Experimental Protocols
Protocol 1: pH-Mediated Solubilization
This method leverages the acidic nature of the carboxylic acid group. By increasing the pH, the carboxylic acid is deprotonated to its more soluble carboxylate salt form.[9]
Principle of pH Adjustment:
Caption: Effect of pH on carboxylic acid solubility.
Step-by-Step Method:
-
Prepare a Stock Solution: Weigh out a precise amount of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and dissolve it in a minimal amount of 0.1 M NaOH.
-
Initial pH Adjustment: Gently stir the solution. The compound should dissolve as it forms the sodium salt.
-
Buffer Preparation: Prepare your desired final buffer (e.g., PBS, TRIS) at a slightly lower concentration than required to account for the volume of the stock solution. Ensure the final buffer pH will remain above 7.5 after adding the stock.
-
Final Dilution: Slowly add the stock solution to the buffer while stirring to achieve the final desired concentration.
-
Verification: Check the pH of the final solution and adjust if necessary with dilute NaOH or HCl. Ensure there is no precipitation.
Trustworthiness Check:
-
Control Experiment: Prepare a control with the compound in a neutral pH buffer to confirm its insolubility.
-
Stability: Monitor the solution over time to ensure the compound remains dissolved.
Protocol 2: Co-solvent System
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6] Common co-solvents include DMSO, DMF, and ethanol.
Quantitative Data on Common Solvents:
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| DMSO | C₂H₆OS | 189 | 1.092 | 47 |
| DMF | C₃H₇NO | 153 | 0.9445 | 38.25 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 |
| Water | H₂O | 100 | 0.997 | 80.1 |
| Data sourced from the Common Solvents Used in Organic Chemistry: Table of Properties[10] |
Step-by-Step Method:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required.
-
Intermediate Dilution (Optional): If a large dilution is needed, first dilute the DMSO stock into your aqueous buffer containing a small percentage of the co-solvent (e.g., 10% DMSO).
-
Final Dilution: Add the stock solution (or intermediate dilution) to the final aqueous buffer dropwise while vortexing or stirring vigorously.
-
Final Concentration of Co-solvent: Ensure the final concentration of the organic solvent is as low as possible (ideally <1% and definitely <5%) to avoid impacting biological assays.
Trustworthiness Check:
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Vehicle Control: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (Tyndall effect) against a dark background.
Protocol 3: Use of Hydrotropic Agents
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a poorly soluble compound.[6]
Step-by-Step Method:
-
Select a Hydrotrope: Common hydrotropes include sodium benzoate, sodium salicylate, and urea.
-
Prepare Hydrotrope Solution: Prepare a concentrated solution of the hydrotrope in your aqueous buffer.
-
Dissolve the Compound: Add the 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid to the hydrotrope-containing buffer.
-
Stir and Equilibrate: Allow the mixture to stir for several hours to reach equilibrium.
Trustworthiness Check:
-
Assay Compatibility: Ensure the chosen hydrotrope does not interfere with your downstream application. Run appropriate controls.
-
Concentration Dependence: Test different concentrations of the hydrotrope to find the optimal level for solubilization without introducing artifacts.
References
-
Alves, M. J., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 22(9), 1436. Retrieved from [Link]
-
Patel, J., & Patel, K. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1231-1236. Retrieved from [Link]
-
Matriculation Chemistry. (2021, April 9). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
2a biotech. (n.d.). 7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 30(8), 1845-1853. Retrieved from [Link]
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WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 14(01), 061–074. Retrieved from [Link]
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ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
ChemBK. (n.d.). 4-oxo-4H-chromene-2-carboxylic acid. Retrieved from [Link]
-
University of California, Berkeley College of Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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"stability of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in solution"
An in-depth technical guide by a Senior Application Scientist.
Introduction
Welcome to the technical support center for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS 67214-11-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for handling this compound in solution. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
The 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid molecule belongs to the chromone family, a class of compounds known for a wide range of pharmacological properties.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results, whether for in vitro biological assays or for formulation development. This portal addresses the most common questions and challenges related to its stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary factors that can affect the stability of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in my experimental solutions?
Answer: The stability of this molecule is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents . The core structure, a benzopyrone ring system, is generally stable, but the carboxylic acid and the conjugated system introduce specific vulnerabilities.
-
pH: Extreme pH values can promote hydrolysis. While the chromone ring is relatively stable, harsh basic conditions could potentially lead to the opening of the pyrone ring over extended periods. The ionization state of the carboxylic acid group, which changes with pH, will also affect the molecule's solubility and reactivity.
-
Light: Chromones, containing a carbonyl group and double bonds in conjugation, are bichromophoric molecules that can absorb UV light.[2][3] This absorption can initiate photochemical reactions, leading to degradation, dimerization, or other transformations.[2] Therefore, protection from light is crucial for stock solutions and during experiments.
-
Temperature: Elevated temperatures can accelerate degradation reactions. While the molecule is a solid with a high melting point, its stability in solution will decrease as temperature increases, following the general principles of chemical kinetics as described by the Arrhenius equation.[4]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can pose a risk, particularly to the methyl group and the electron-rich aromatic ring, potentially forming N-oxides, sulfones, or other oxidized species if other susceptible functional groups were present.[4]
Question 2: I'm preparing a stock solution for my cell-based assays. What is the best solvent and what are the recommended storage conditions?
Answer: Choosing the right solvent and storage conditions is critical to maintaining the integrity of your compound.
Solvent Selection: For biological assays, Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (<0.5%).[5] For other applications, solvents like ethanol, methanol, or acetonitrile can be used.[5] It is crucial to use anhydrous, high-purity solvents, as water or impurities can initiate degradation.
Recommended Storage Conditions: The following table summarizes the recommended storage practices for stock solutions.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Broad solubility and common use in biological assays. Minimizes hydrolytic degradation. |
| Temperature | -20°C or -80°C | Reduces the rate of all potential chemical degradation pathways. |
| Light | Store in amber vials or wrap vials in foil | The chromone structure is photosensitive. Protection from UV and visible light is mandatory to prevent photochemical degradation.[2] |
| Atmosphere | Overlay with an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, reducing the risk of oxidative degradation over long-term storage. |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents solvent evaporation and contamination. Avoids potential leaching from plastic containers. |
Pro-Tip: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture into the solution and accelerate degradation.
Question 3: My results are inconsistent. How can I determine if my compound is degrading under my experimental conditions?
Answer: Inconsistent results are a common sign of compound instability. To systematically troubleshoot this, you should perform a forced degradation study . This is a process where the compound is intentionally exposed to stress conditions to rapidly identify potential degradation pathways and products.[6][7] This knowledge is essential for developing stable formulations and validating analytical methods.[4][8]
The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without destroying the molecule completely.[7]
Below is a general workflow for conducting a stability assessment.
Caption: Workflow for a forced degradation study.
Protocols & Methodologies
Protocol 1: Forced Degradation Study for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
This protocol is based on the principles outlined in the ICH Q1A and Q1B guidelines.[6] It is designed to identify the intrinsic stability of the molecule.
1. Materials & Reagents:
-
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector, and preferably a Mass Spectrometer (MS)
-
Stability-indicating HPLC column (e.g., C18)
-
Photostability chamber (ICH Q1B compliant)[9]
-
Temperature-controlled oven/water bath
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Dilute this stock solution with water (or an appropriate buffer) to a final working concentration of 0.1 mg/mL in a 50:50 acetonitrile:water mixture. This serves as the primary solution for all stress tests.
3. Stress Conditions: For each condition, use a separate vial of the 0.1 mg/mL solution. Include a control sample stored at 4°C in the dark.
| Stress Condition | Procedure | Sampling Time Points | Quenching Step (if needed) |
| Acid Hydrolysis | Add an equal volume of 1.0 M HCl to the solution (final conc. 0.5 M HCl). Incubate at 60°C. | 2, 6, 24, 48 hours | Neutralize with an equivalent amount of 1.0 M NaOH. |
| Base Hydrolysis | Add an equal volume of 0.2 M NaOH to the solution (final conc. 0.1 M NaOH). Incubate at room temp. | 30 mins, 1, 2, 4 hours | Neutralize with an equivalent amount of 0.2 M HCl. |
| Oxidation | Add an equal volume of 6% H₂O₂ to the solution (final conc. 3% H₂O₂). Incubate at room temp. | 2, 6, 24, 48 hours | Not typically required. |
| Thermal | Incubate the solution in an oven at 70°C. | 1, 3, 7, 14 days | Cool to room temperature. |
| Photostability | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A parallel control sample should be wrapped in foil. | End of exposure | N/A |
4. Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
If necessary, perform the quenching step as described in the table.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products, excipients, and placebo peaks.[7]
-
Monitor for the decrease in the parent peak area and the appearance of new peaks. Use a PDA detector to check for peak purity. Use MS to obtain mass information on potential degradants.
5. Interpretation:
-
Significant Degradation: If more than 20% degradation is observed, the condition is relevant.
-
No Degradation: The molecule is stable under that specific condition.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration, indicating that all major degradants are being detected.
Question 4: What are the likely degradation products I should be looking for?
Answer: While specific degradation products for this exact molecule are not widely reported, we can predict likely pathways based on the chemistry of the chromone scaffold.
Caption: Potential degradation pathways for the compound.
-
Hydrolytic Degradation: Under strong basic conditions, the ester linkage within the pyrone ring could undergo hydrolysis, leading to a ring-opened product.
-
Photodegradation: Exposure to UV light can induce various reactions. Intermolecular photodimerization is a known reaction for chromone derivatives.[2] Other photochemical transformations could also lead to rearranged isomers.[3]
-
Oxidative Degradation: The aromatic ring is susceptible to oxidation, potentially leading to the formation of phenolic derivatives. The benzylic methyl group could also be a site for oxidation.
Identifying these products definitively requires advanced analytical techniques such as LC-MS/MS for fragmentation analysis and NMR for structural elucidation of isolated degradants.
References
-
(2015). Photochemical studies: Chromones, bischromones and anthraquinone derivatives. Link
-
(2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Link
-
(2023). Rationale for designing target benzochromene derivatives and previous studies compounds. ResearchGate. Link
-
Oliveira, C., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health. Link
-
(2021). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. National Institutes of Health. Link
-
(2019). Stability Indicating Forced Degradation Studies. RJPT. Link
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Asha, G., et al. (2016). Forced degradation studies. MedCrave online. Link
-
(2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Link
-
(2021). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Link
-
Sigma-Aldrich. 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. Link
-
(2017). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Link
-
(2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Link
-
(2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link
-
(2018). Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. RACO. Link
-
(1970). Pharmacologically active 4-oxo-4H-chromen-2-carboxylic acids (2-carboxychromones). I. The synthesis of 4-oxo-4H-chromen-2-carboxylic acids containing a fused thiazole ring. PubMed. Link
-
2a biotech. 7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID. Link
-
(2015). Synthesis and optical properties of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid and its deritivity. ResearchGate. Link
-
(2015). Photochemical Studies: Chromones, Bischromones and Anthraquinone Derivatives. AMiner. Link
-
(2006). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. ResearchGate. Link
-
(2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Link
-
PubChem. 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Link
-
BLD Pharm. 4-Oxo-4H-Chromene-2-carboxylic acid. Link
-
(2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid N-alkyl Amides and Their Antioxidant Activity. PubMed. Link
-
(2024). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Link
-
(2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. Link
-
(2018). Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. RACO. Link
-
CymitQuimica. 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. Link
-
Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Link
-
ChemBK. 4-oxo-4H-chromene-2-carboxylic acid. Link
-
(2025). Mitigating by-products in the synthesis of 4-oxo-4H-chromene-2-carboxylic acid. Benchchem. Link
-
Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Link
-
(2006). Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. PubMed. Link
-
(2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. Link
-
(2020). Common Solvents Used in Organic Chemistry: Table of Properties. Link
-
ChemicalBook. 7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID. Link
-
(2014). Synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound irradiation. Arabian Journal of Chemistry. Link
-
(2018). Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. Link
Sources
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- 4. rjptonline.org [rjptonline.org]
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- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. caronscientific.com [caronscientific.com]
Technical Support Center: Synthesis of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in this specific synthesis. Drawing upon established chemical principles and field-proven insights, this document offers a structured approach to troubleshooting, from reaction setup to final product purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 7-methyl-4-oxo-4H-chromene-2-carboxylic acid?
A1: The most prevalent and direct route is the Claisen-type condensation of 2'-hydroxy-4'-methylacetophenone with a dialkyl oxalate, typically diethyl oxalate, in the presence of a strong base, followed by an acid-catalyzed intramolecular cyclization. This one-pot procedure is often favored for its efficiency. Microwave-assisted protocols have also been shown to significantly reduce reaction times and improve yields for analogous chromone syntheses.
Q2: I'm observing a very low yield of my desired product. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several critical factors:
-
Purity of Starting Materials: The purity of 2'-hydroxy-4'-methylacetophenone is paramount. Impurities can lead to a cascade of side reactions, consuming your starting material and complicating purification.
-
Base and Solvent Choice: The use of a strong, anhydrous base such as sodium ethoxide or sodium hydride is crucial for the initial condensation. The presence of moisture can quench the base and halt the reaction.
-
Reaction Temperature: Inadequate or excessive heating during the cyclization step can lead to incomplete reaction or decomposition of intermediates.
-
Inefficient Purification: Product loss during workup and purification is a common issue.
Q3: My final product is difficult to purify. What are the best strategies?
A3: Purification of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid can be challenging due to the potential for byproducts with similar polarities. A multi-step approach is often most effective:
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be selectively extracted from a crude organic mixture into an aqueous basic solution (e.g., sodium bicarbonate), leaving neutral byproducts behind. The product is then precipitated by acidification.
-
Recrystallization: This is a powerful technique for purifying the solid product. A suitable solvent will dissolve the compound well at high temperatures but poorly at room temperature.
-
Column Chromatography: If recrystallization is insufficient, column chromatography using a suitable solvent system can be employed to separate the desired product from persistent impurities.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.
Problem 1: Identification of a significant byproduct with a similar mass to the starting material.
Question: After the initial condensation step, I observe a significant amount of a byproduct that seems to be related to my starting 2'-hydroxy-4'-methylacetophenone. What could this be and how can I prevent it?
Answer:
This is likely a result of the self-condensation of 2'-hydroxy-4'-methylacetophenone . Under basic conditions, the enolate of one molecule of the acetophenone can attack the carbonyl group of another molecule, leading to an aldol-type adduct which can then dehydrate.
Mitigation Strategies:
-
Slow Addition of Acetophenone: Instead of adding all the 2'-hydroxy-4'-methylacetophenone at once, add it dropwise to the mixture of the base and diethyl oxalate. This ensures that the concentration of the acetophenone enolate is kept low and that it preferentially reacts with the more electrophilic diethyl oxalate.
-
Use of Excess Diethyl Oxalate: Employing a slight excess of diethyl oxalate can help to outcompete the self-condensation reaction.
-
Lower Reaction Temperature: Conducting the initial condensation at a lower temperature can help to control the rate of the self-condensation reaction more effectively than the desired Claisen condensation.
Problem 2: The final product contains an impurity that is not acidic and has a higher molecular weight.
Question: My purified product shows the presence of a neutral impurity. What is its likely identity and how can I remove it?
Answer:
A common neutral byproduct is the ethyl ester of your final product, ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate . This arises from incomplete hydrolysis of the ester group during the workup.
Causality: The synthesis initially forms the ethyl ester of the chromone. The final step is the hydrolysis of this ester to the carboxylic acid, which is typically done under acidic conditions. If the hydrolysis is incomplete due to insufficient acid, too short a reaction time, or too low a temperature, the ester will remain as an impurity.
Mitigation and Purification:
-
Ensure Complete Hydrolysis: After the cyclization step, ensure that the reaction mixture is sufficiently acidic and heated for an adequate period to drive the hydrolysis to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can be helpful.
-
Acid-Base Extraction: This is the most effective way to remove the neutral ester byproduct. As described in the FAQs, dissolving the crude product in an organic solvent and extracting with an aqueous base will sequester your acidic product in the aqueous layer, leaving the neutral ester in the organic layer.
Problem 3: The reaction seems to stall, and I isolate an open-chain intermediate.
Question: My reaction does not seem to go to completion, and I am isolating a significant amount of an intermediate. What is this intermediate and how do I promote its conversion to the final product?
Answer:
You are likely isolating the 1-(2-hydroxy-4-methylphenyl)-3-ethoxy-3-oxopropanoic acid or its corresponding diketone tautomer, which is the product of the initial Claisen condensation before the final cyclization.
Causality: The cyclization of this intermediate to the chromone ring is an acid-catalyzed dehydration reaction. If the acidic conditions are not strong enough, or if the temperature is too low, this step will be slow or incomplete.
Mitigation Strategies:
-
Sufficiently Acidic Conditions: Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, in a suitable solvent like glacial acetic acid for the cyclization step.
-
Adequate Heating: The cyclization often requires heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid
This protocol is adapted from a general procedure for the synthesis of substituted 4-oxo-4H-chromene-2-carboxylic acids and is expected to provide good yields for the 7-methyl derivative.
Materials:
-
2'-hydroxy-4'-methylacetophenone
-
Diethyl oxalate
-
Sodium ethoxide solution (21% in ethanol)
-
Hydrochloric acid (6 M)
-
Dioxane
-
Microwave synthesizer
Procedure:
-
In a microwave vial, dissolve 2'-hydroxy-4'-methylacetophenone (1.0 mmol) in dioxane (2 mL).
-
Add diethyl oxalate (3.0 mmol) and sodium ethoxide solution (2.0 mmol).
-
Seal the vial and heat the mixture in the microwave synthesizer to 120 °C for 20 minutes.
-
Cool the vial and add 6 M hydrochloric acid (3 mL).
-
Reseal the vial and heat again in the microwave synthesizer to 120 °C for 40 minutes.
-
After cooling, pour the reaction mixture into cold water (50 mL).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Acid-Base Extraction
Materials:
-
Crude 7-methyl-4-oxo-4H-chromene-2-carboxylic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (6 M)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution (3 x 20 mL).
-
Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with 6 M hydrochloric acid until no more precipitate forms.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with cold water and dry under vacuum to obtain the purified 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Data Presentation
Table 1: Typical Yields of Substituted 4-oxo-4H-chromene-2-carboxylic Acids via Microwave-Assisted Synthesis
| Substituent on Chromone Ring | Starting Material | Yield (%) |
| 6-Methyl | 5'-Methyl-2'-hydroxyacetophenone | 64 |
| 6-Bromo | 5'-Bromo-2'-hydroxyacetophenone | 87 |
| 6-Chloro | 5'-Chloro-2'-hydroxyacetophenone | 71 |
| Unsubstituted | 2'-Hydroxyacetophenone | 54 |
This data for the 6-methyl isomer suggests that a moderate to good yield can be expected for the 7-methyl analog under similar conditions.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway and common troubleshooting points.
Purification Workflow
Technical Support Center: Purification of Substituted Chromone-2-Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the specific purification challenges of substituted chromone-2-carboxylic acids. These molecules, while valuable scaffolds in medicinal chemistry, often present unique hurdles due to their structural and chemical properties.[1] This resource provides field-proven insights and troubleshooting workflows in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Section 1: Foundational Purification Strategy
This section addresses the initial decision-making process when faced with a crude reaction mixture.
Q1: I have just completed my synthesis. What is the first purification method I should try for my substituted chromone-2-carboxylic acid?
Answer: The optimal starting point depends on the initial purity and physical state of your crude product. Many modern synthetic routes for these compounds are optimized to yield products of high purity that can be isolated without resorting to tedious and often costly column chromatography.[2][3][4][5]
Causality: Chromone-2-carboxylic acids are often crystalline solids with limited solubility in many organic solvents. This property can be exploited. If your reaction has proceeded cleanly, direct crystallization or precipitation is the most efficient method. It avoids potential compound decomposition on stationary phases like silica gel and is more scalable.
Recommended Workflow: Follow this decision tree to select your initial strategy.
Caption: Initial Purification Strategy Decision Workflow.
Section 2: Crystallization & Solubility Troubleshooting
This is often the most challenging yet rewarding purification step.
Q2: My compound has very low solubility in common solvents like ethyl acetate and dichloromethane. How can I effectively recrystallize it?
Answer: This is a common characteristic of this compound class, driven by the polar carboxylic acid and the planar, rigid chromone core. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but significantly more soluble when heated.
Expert Insight: Do not mistake insolubility for an insurmountable problem. It can be a powerful purification tool. The goal is to find a solvent that dissolves your desired compound when hot, while leaving insoluble impurities behind, or a solvent that dissolves impurities while leaving your compound as a solid.
Step-by-Step Protocol for Solvent Screening:
-
Place a few milligrams of your crude material into several small test tubes.
-
To each tube, add a few drops of a different solvent (see Table 1). Start with common lab solvents.
-
Observe solubility at room temperature. If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization but might be the "good" solvent in a solvent-pair system.
-
Gently heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, you have found a potential recrystallization solvent.[6]
-
Allow the heated tubes to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline material is your best candidate.
| Solvent Class | Examples | Suitability for Chromone-2-Carboxylic Acids | Common "Poor" Solvent Pair |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good single solvents. The parent chromone-2-carboxylic acid can be recrystallized from anhydrous ethanol.[7] | Water, Heptane/Hexane |
| Ketones | Acetone, Methyl Ethyl Ketone | Good solubilizers, but lower boiling points can limit the solubility differential.[8] | Water, Heptane/Hexane |
| Esters | Ethyl Acetate | Moderate choice; solubility can be high for some substituted analogs.[9] | Heptane/Hexane |
| Aprotic Polar | Acetonitrile, DMF, DMSO | Use with caution. High boiling points (DMF, DMSO) make them difficult to remove. Can dissolve "brick dust" compounds.[10] | Water, Toluene |
| Ethers | THF, 2-MeTHF, Diethyl Ether | Often too good a solvent unless paired with an anti-solvent. | Heptane/Hexane |
| Hydrocarbons | Heptane, Hexane, Toluene | Almost always used as the "poor" or anti-solvent to induce precipitation.[9][11] | N/A |
| Aqueous/Acid | Water, Acetic Acid/Water | Can be effective for highly polar analogs.[12] | N/A |
| Caption: Table 1. Recrystallization Solvent Selection Guide. |
Q3: My compound separates as an oil during cooling ("oiling out") instead of forming crystals. What's wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point, or when cooling is too rapid for crystal lattice formation.[13] Impurities can also suppress crystallization.
Causality: The compound is effectively "precipitating" as a liquid phase because the solution is too supersaturated or the energy barrier for nucleation is too high. Your goal is to slow down the process and find the thermodynamic minimum (the crystal lattice) rather than the kinetic product (the oil).
Caption: Troubleshooting Workflow for "Oiling Out".
Section 3: Column Chromatography Troubleshooting
When crystallization is insufficient, chromatography is necessary. However, the acidic nature of these compounds poses a significant challenge for standard silica gel chromatography.
Q4: My compound is streaking badly or not moving from the baseline on my silica gel TLC plate. How can I get clean separation on a column?
Answer: This is the most common issue faced when chromatographing acidic compounds on standard silica gel.
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[14] Your chromone-2-carboxylic acid can deprotonate and form a carboxylate anion, which then interacts very strongly with the polar silica surface via ionic and strong hydrogen-bonding interactions. This leads to severe peak tailing (streaking) or irreversible adsorption.[13][15]
Solution: Modify the Mobile Phase. The solution is to suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount of a competing acid to your mobile phase.
Step-by-Step Protocol:
-
Select a Base Solvent System: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[13][16]
-
Add an Acidic Modifier: To your chosen eluent, add 0.5-1% acetic acid or formic acid .[15]
-
Test on TLC: Run a new TLC plate using the modified solvent system. You should observe a compact, well-defined spot with a higher Rf value.
-
Run the Column: Use the optimized, acid-modified mobile phase to run your flash column. This will prevent on-column deprotonation and lead to a much cleaner separation.
| Problem | Root Cause | Solution |
| Severe Streaking/Tailing | Analyte deprotonation and strong interaction with silica silanol groups. | Add 0.5-1% acetic acid or formic acid to the mobile phase.[15] |
| Compound Stuck at Baseline | Analyte is too polar for the eluent, or is irreversibly adsorbed. | 1. Increase mobile phase polarity (e.g., switch from EtOAc/Hex to MeOH/DCM).[13] 2. Add an acidic modifier. 3. If still stuck, test for on-column decomposition.[17] |
| Suspected On-Column Decomposition | The acidic silica surface can catalyze the degradation of sensitive compounds. | 1. Spot the compound on a TLC plate, wait 30-60 min, then elute to check for new spots.[13] 2. Switch to a less acidic stationary phase like neutral alumina.[13][14] 3. Consider using reversed-phase chromatography. |
| Caption: Table 2. Troubleshooting Guide for Silica Gel Chromatography. |
Q5: My compound still won't elute cleanly, or I suspect it's decomposing on the silica. What are my alternatives?
Answer: If acid-modified silica gel chromatography fails, you must change the stationary phase. The inherent acidity of silica is likely the root cause, and no amount of mobile phase modification will suffice for particularly sensitive substrates.
Alternative Stationary Phases:
-
Neutral Alumina: Alumina is a good alternative for purifying compounds that are sensitive to the acidic nature of silica gel.[18] You must use neutral-grade alumina, as basic alumina would deprotonate your acid and acidic alumina would have the same issues as silica.
-
Reversed-Phase Silica (C18): This is an excellent but more expensive option. The stationary phase is non-polar (hydrocarbon chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this mode, polar compounds elute first. This completely avoids the issues with acidic silanol groups. A modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to ensure the carboxylic acid is protonated and interacts well with the stationary phase.
Expert Recommendation: Before committing a large amount of material to a column with an alternative stationary phase, always perform a TLC analysis using the corresponding TLC plates (e.g., alumina or C18-silica plates) to verify that a viable separation can be achieved.
References
- Sigma-Aldrich. (n.d.). 4-Oxo-4H-1-benzopyran-2-carboxylic acid 97.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- MDPI. (n.d.). Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine.
-
Smith, D. A., Brown, K., & Neale, M. G. (1985). Chromone-2-carboxylic acids: roles of acidity and lipophilicity in drug disposition. Drug Metabolism Reviews, 16(4), 365-388. [Link]
- University of California, Los Angeles. (n.d.). Recrystallization.
- BenchChem. (2025). Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds.
-
Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]
- National Center for Biotechnology Information. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
- PubMed. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands.
- MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Columbia University. (n.d.). Column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Davis. (n.d.). Recrystallization.
- Quora. (2017). What is the best solvent for recrystallization?.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). KR860000845B1 - Chromone-2-carboxylic acid and its preparation method.
- Reddit. (2022). Purification of insoluble materials.
- ResearchGate. (2022). How to deal with insoluble samples on chromatography?.
- Reddit. (2025). Tips needed for insoluble compound.
- Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Chem-Impex. (n.d.). Chromone-2-carboxylic acid.
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Technical Support Center: Protocol Optimization for Microwave-Assisted Synthesis of Chromones
Welcome to the technical support center for the microwave-assisted synthesis of chromone derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights to overcome common challenges in the lab. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic protocols.
The Power of Microwaves in Chromone Synthesis: A Mechanistic Overview
Microwave-assisted organic synthesis (MAOS) has become an indispensable tool, offering significant advantages over conventional heating methods for synthesizing chromone scaffolds.[1][2] The primary benefits include dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced reaction selectivity.[1][3][4] This efficiency stems from a fundamentally different heating mechanism.
Unlike conventional methods that rely on slow conductive heat transfer from the vessel walls, microwave energy couples directly with polar molecules and ionic species within the reaction mixture.[5][6] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[1][5][6]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, converting kinetic energy into heat.[1][7]
This direct, volumetric heating is the key to MAOS's success, as it can promote reaction pathways and efficiencies that are less accessible under traditional thermal conditions.[1][5]
Caption: Fundamental mechanisms of microwave heating in a chemical reaction.
General Experimental Workflow: A Starting Point
A typical microwave-assisted synthesis of chromones follows a streamlined process from preparation to analysis. The following protocol outlines the synthesis of a 3-aroyl-2-aryl-4H-chromen-4-one via a microwave-accelerated Baker-Venkataraman rearrangement, a common and effective method.[1][8]
Step-by-Step Protocol: Baker-Venkataraman Rearrangement
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the 2'-hydroxyacetophenone derivative (1.0 mmol), the desired aroyl chloride (1.1 mmol), and a suitable base like potassium carbonate (2.0 mmol) in a microwave-compatible solvent such as DMF or toluene (5 mL).[1]
-
Vessel Sealing: Securely seal the vessel with the appropriate cap. Proper sealing is critical to maintain pressure at elevated temperatures.
-
Microwave Irradiation: Place the sealed vessel inside the microwave reactor cavity. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a designated time (typically 5-20 minutes).[1] Monitor the reaction's progress by periodically analyzing aliquots using Thin-Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, allow the vessel to cool to room temperature. Most modern reactors are equipped with forced-air cooling systems to expedite this process safely.
-
Work-up & Isolation: Once cooled, open the vessel in a fume hood. Pour the reaction mixture into ice-cold water and acidify with dilute HCl. The product will typically precipitate out of the solution.[1]
-
Purification: Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure chromone.[1]
Caption: A general experimental workflow for microwave-assisted chromone synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My reaction yield is consistently low or fails completely.
Question: I'm not getting the expected yield. What are the most common causes and how can I systematically improve it?
Answer: Low yield is a frequent challenge that can often be resolved by systematically evaluating your reaction parameters.[9][10]
-
Cause A: Suboptimal Reaction Conditions (Temperature & Time)
-
Explanation: Unlike conventional heating where reactions are often run for extended periods, microwave synthesis is highly sensitive to temperature and time. A temperature that is too low may not provide sufficient activation energy, while one that is too high can lead to decomposition.
-
Solution: Perform a systematic optimization. Set up a series of small-scale reactions varying the temperature (e.g., 100°C, 120°C, 140°C) while keeping the time constant (e.g., 10 minutes). Once an optimal temperature is found, perform another series varying the time (e.g., 5, 10, 15, 20 minutes).[11] This methodical approach is the most effective way to pinpoint the ideal conditions for your specific substrates.
-
-
Cause B: Inappropriate Solvent Choice
-
Explanation: The solvent is not just a medium for the reactants; it is the primary component that absorbs microwave energy. A solvent with poor microwave absorption capabilities (a low dielectric constant or loss tangent) will heat inefficiently, leading to incomplete reactions.[12] Non-polar solvents like hexane or toluene are poor microwave absorbers.[5]
-
Solution: Choose a polar solvent that is a good microwave absorber and in which your reactants are soluble. DMF, DMSO, ethanol, and ethylene glycol are excellent choices. For reactions requiring high temperatures, using a high-boiling point solvent in a sealed vessel allows for "superheating" above its atmospheric boiling point, which can dramatically accelerate reaction rates.[12]
-
-
Cause C: Incorrect Catalyst or Base
-
Explanation: The choice and amount of catalyst or base are critical. For instance, in the Baker-Venkataraman rearrangement, a strong base is typically required to deprotonate the phenol.[9] In other cyclization reactions, the choice between acid and base catalysis determines the reaction pathway.[13]
-
Solution: Consult the literature for your specific reaction class. If yields are low, consider screening alternative bases (e.g., K₂CO₃ vs. DBU vs. NaH) or acids (e.g., HCl vs. H₂SO₄ vs. PPA).[9][13][14] The stoichiometry of the catalyst/base is also a key parameter to optimize.[11]
-
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: My final product is impure, with significant side products.
Question: TLC/NMR analysis shows multiple spots/peaks besides my desired chromone. How can I identify and minimize these impurities?
Answer: Impurity formation is often due to side reactions favored by the high-energy conditions of microwave synthesis.
-
Cause A: Thermal Decomposition
-
Explanation: The rapid heating and potential for localized "hot spots" can cause sensitive functional groups or the product itself to decompose.
-
Solution: Methodically reduce the reaction temperature or time. Even a 10°C reduction can significantly impact the reaction profile. The goal is to find the minimum energy input required to drive the reaction to completion without degrading the materials.
-
-
Cause B: Formation of Isomeric Byproducts
-
Explanation: In certain syntheses, isomeric structures like coumarins can form as side products. The reaction pathway leading to either the chromone or the coumarin can be influenced by the choice of condensing agent or catalyst.[10]
-
Solution: Re-evaluate your catalytic system. For example, in the Simonis reaction, phosphorus pentoxide tends to favor chromone formation over coumarin.[10] Careful selection of the condensing agent is crucial for directing the reaction toward the desired isomer.[10]
-
-
Cause C: Self-Condensation or Polymerization
-
Explanation: Highly reactive starting materials, such as aldehydes, can undergo self-condensation, especially at elevated temperatures.
-
Solution: Ensure precise control over the stoichiometry of your reactants.[9] Adding the more reactive component slowly (if using a continuous flow microwave reactor) or lowering the reaction temperature can help minimize these side reactions.[9]
-
Issue 3: I'm seeing arcing/sparking inside the microwave cavity.
Question: My reaction sometimes produces sparks inside the reactor. What causes this and how do I prevent it?
Answer: Arcing is a serious safety concern caused by the interaction of microwaves with metallic materials.[15]
-
Cause A: Use of Metal Powders or Catalysts
-
Explanation: Finely divided metal powders (e.g., Pd, Cu catalysts) can create localized high-energy fields, leading to arcing, especially in non-polar solvents.[16]
-
Solution: Ensure the metal powder is completely covered and well-suspended in a polar solvent.[17] Efficient stirring is critical. The polar solvent helps to dissipate the microwave energy more effectively, reducing the likelihood of sparks.
-
-
Cause B: Incorrect Equipment
-
Explanation: Using standard metal spatulas, stir bars with exposed metal cores, or any other metallic items inside the microwave cavity will cause arcing.[15][17]
-
Solution: Never put bulk metal objects into the microwave.[17] Use only microwave-safe glass or Teflon vessels. For stirring, use WEFLON-coated magnetic stir bars designed specifically for microwave reactors to prevent superheating and provide even energy distribution.[17]
-
Frequently Asked Questions (FAQs)
Q1: Is it safe to use a domestic microwave oven for synthesis? A1: Absolutely not. This is a critical safety issue. Domestic ovens lack the necessary controls for temperature, pressure, and homogenous heating, creating a significant risk of vessel failure or explosion.[12][18] They also lack proper shielding and ventilation for flammable or toxic vapors.[15] Always use a dedicated laboratory-grade microwave reactor equipped with certified safety features.[12]
Q2: How do I choose the best solvent for a microwave reaction? A2: The ideal solvent should (1) be polar enough to absorb microwave energy efficiently, (2) have a boiling point suitable for the desired reaction temperature, and (3) effectively dissolve your reactants. Refer to the table below for properties of common solvents. Ionic liquids are also excellent microwave absorbers due to their ionic nature.[19]
Q3: How can I scale up my optimized small-scale reaction? A3: Scaling up a microwave reaction is not always linear and presents challenges, primarily due to the limited penetration depth of microwaves (a few centimeters).[20] Direct scale-up in the same vessel is often not feasible. The preferred approach is to use larger, dedicated batch reactors designed for kilo-lab scale or to run multiple smaller reactions in parallel using a multimode reactor.[20][21][22] It's often possible to achieve similar yields on a larger scale without re-optimizing conditions if the proper equipment is used.[22]
Q4: What are the most important safety precautions? A4:
-
Always use dedicated microwave reactors, not household ovens.[18]
-
Check that reaction vessels are free from cracks or defects before use.[17]
-
Never use sealed vessels for reactions that are highly exothermic or generate significant gas pressure.[23]
-
Be aware of the stability of your reagents at high temperatures by consulting their Material Safety Data Sheets (MSDS).[18]
-
Ensure the reactor's safety interlocks and vapor sensors are functional.[15][24]
-
If a reaction's potential is unknown, start with small quantities at low power.[18]
Data & Protocols at a Glance
Table 1: Properties of Common Solvents for Microwave Synthesis
This table helps in selecting a solvent based on its ability to absorb microwaves and its boiling point. A higher loss tangent (tan δ) indicates more efficient conversion of microwave energy to heat.
| Solvent | Dielectric Constant (ε) at 20°C | Loss Tangent (tan δ) at 2.45 GHz | Boiling Point (°C) | Microwave Absorption |
| Ethanol | 24.3 | 0.941 | 78 | High |
| Methanol | 32.6 | 0.659 | 65 | High |
| N,N-Dimethylformamide (DMF) | 36.7 | 0.161 | 153 | Medium |
| Acetonitrile | 37.5 | 0.062 | 82 | Medium |
| Water | 80.4 | 0.123 | 100 | Medium |
| Toluene | 2.4 | 0.040 | 111 | Low / Transparent |
| Hexane | 1.9 | <0.020 | 69 | Low / Transparent |
(Data compiled from various sources on dielectric properties)
Table 2: Example Protocols for Microwave-Assisted Chromone Synthesis
This table provides starting conditions for two common synthetic routes. Optimization will likely be required for specific substrates.
| Reaction | Starting Materials | Base/Catalyst | Solvent | Temp (°C) | Time (min) | Typical Yield | Reference |
| Baker-Venkataraman | 2'-Hydroxyacetophenone, Aroyl Chloride | K₂CO₃ | DMF | 120-150 | 5-20 | >60% | [1][8] |
| Kostanecki-Robinson | 2,4-Dihydroxyacetophenone, Acetic Anhydride | Sodium Acetate | Solvent-free | 160-170 | 5-15 | ~65% | [25] |
| Knoevenagel Condensation | 4H-Chromen-4-one-3-carbaldehyde, Arylacetic Acid | Piperidine | Ethanol | 100 | 60 | 50-60% | [3][8] |
References
- Microwave-Assisted Synthesis of Novel Chromone Derivatives: Detailed Applic
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.PMC.
- A brief review: Microwave assisted organic reaction.Scholars Research Library.
- Microwave Reactor Safety.JAG Group.
- Theory of Microwave Heating for Organic Synthesis.
- Importance of Microwave Heating in Organic Synthesis.Advanced Journal of Chemistry, Section A.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Chroman-4-One Deriv
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.Journal of Chemical Reviews.
- Microwave-assisted optimization conditions for the synthesis of compound 3.
- Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.Benchchem.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.MDPI.
- How to avoid common pitfalls in chromone synthesis.Benchchem.
- Microwave Assisted Organic Synthesis.Unknown Source.
- Microwave chemistry — an approach to the assessment of chemical reaction hazards.IChemE.
- Safety Considerations for Microwave Synthesis.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.International Journal of Research in Pharmacy and Allied Science.
- Chromone As A Vers
- Technologies|Microwave Safety Policy.Microwave Chemical.
- Scale-up in microwave-acceler
- Scalability of Microwave-Assisted Organic Synthesis.
- Technical Support Center: Chromone Synthesis.Benchchem.
- Technical Support Center: Synthesis of Substituted Chromones.Benchchem.
- Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors | Request PDF.
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.PubMed.
- Technical Support Center: Optimization of Microwave-Assisted Chroman Synthesis.Benchchem.
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Technical Support Center: Scale-Up Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the scale-up synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, kilo-scale production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and comparative data to facilitate a safe, robust, and repeatable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid?
A1: The most prevalent and scalable method involves the condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, followed by an acid-catalyzed intramolecular cyclization. Specifically for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, the synthesis starts with 2'-hydroxy-5'-methylacetophenone and diethyl oxalate in the presence of a base like sodium methoxide or sodium ethoxide. The subsequent ring closure is typically achieved under acidic conditions.[1][2] Modern protocols favoring scalability often employ microwave-assisted heating to significantly reduce reaction times and improve yields.[3]
Q2: Why is microwave-assisted synthesis often recommended for this type of chromone synthesis?
A2: Microwave-assisted synthesis offers several distinct advantages for scalability. It provides rapid and uniform heating throughout the reaction mixture, which can drastically reduce reaction times compared to conventional heating methods.[4] This efficiency can lead to higher throughput and often results in improved yields and fewer byproducts, simplifying downstream purification processes. For the synthesis of various 4-oxo-4H-chromene-2-carboxylic acids, microwave irradiation has been shown to produce good to excellent yields (54-93%) in a fraction of the time required for classical heating.[1][3]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concern is the management of reaction exotherms. The initial condensation reaction using strong bases like sodium methoxide can be exothermic. At a small scale, this heat is easily dissipated, but at a kilo-scale, it can accumulate and lead to a runaway reaction if not properly controlled.[5] Therefore, a key aspect of scale-up is to modify the procedure from a "one-pot" addition to a controlled, slow addition of reagents to manage the heat generated.[5] Additionally, the use of flammable solvents and strong acids/bases requires appropriate engineering controls and personal protective equipment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Issue: Low or No Product Yield
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in chromone synthesis can stem from several factors. A systematic approach is crucial for diagnosis.
-
Presence of Moisture: The initial condensation step relies on a strong base (e.g., sodium methoxide) to generate an enolate. Any water present in the reagents or solvents will quench the base, halting the reaction.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure reagents are stored in desiccators.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Incomplete reaction is a common cause of low yield.
-
Impure Starting Materials: The purity of the 2'-hydroxy-5'-methylacetophenone is paramount. Impurities can participate in side reactions, consuming reagents and complicating purification.
-
Solution: Verify the purity of your starting materials via NMR or GC-MS. If necessary, purify them by recrystallization or column chromatography before starting the synthesis.[1]
-
Issue: Formation of Impurities and Byproducts
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Byproduct formation is a common challenge, often stemming from the high reactivity of the intermediates.
-
Self-Condensation: The enolate of 2'-hydroxy-5'-methylacetophenone can react with another molecule of the ketone, leading to a self-condensation byproduct.[1]
-
Mitigation Strategy: Maintain a controlled, low temperature during the initial base-mediated condensation. A slow, subsurface addition of the base to the solution of the ketone and diethyl oxalate can also help minimize this side reaction by keeping the instantaneous concentration of the enolate low.
-
-
Hydrolysis of Intermediates: The ester starting materials and the 1,3-diketone intermediate can be susceptible to hydrolysis if water is present, especially during work-up.[4]
-
Mitigation Strategy: Use anhydrous aprotic solvents (e.g., dry dioxane, THF) for the reaction.[1] During the aqueous work-up, minimize the time the product spends in basic or highly acidic solutions at elevated temperatures.
-
Issue: Purification and Isolation Difficulties
Q: I am having trouble purifying my final product from the reaction byproducts. What are some effective strategies?
A: The carboxylic acid functionality of the target molecule can be leveraged for purification. If byproducts have similar polarities, a multi-step approach may be necessary.
-
Acid-Base Extraction: This is a highly effective method for separating the desired carboxylic acid from neutral byproducts.
-
Procedure: Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract the solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The desired 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is carefully re-acidified with a strong acid (e.g., 6M HCl) to precipitate the purified product, which can be collected by filtration.[1]
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent final polishing step to achieve high purity.
-
Procedure: A suitable solvent or solvent system must be identified. Ethanol or mixtures of ethanol and water are often effective. Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[1]
-
-
Column Chromatography: While less ideal for large-scale production due to cost and solvent usage, silica gel column chromatography can be used if other methods fail. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.[4]
Visualized Reaction Pathway & Troubleshooting
Overall Synthetic Scheme
Caption: Synthetic route for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Troubleshooting Decision Tree
Sources
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Validation & Comparative
A Comparative Guide to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and Other Chromone Derivatives for Researchers and Drug Development Professionals
Introduction: The Chromone Scaffold as a Privileged Structure in Medicinal Chemistry
The chromone (4-oxo-4H-chromene) nucleus is a benzo-γ-pyrone heterocyclic system that is widely distributed in the plant kingdom and forms the backbone of a vast array of natural products and synthetic compounds with significant pharmacological activities. Recognized as a "privileged scaffold," the chromone framework has demonstrated the ability to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological activity of chromone derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid against other chromone derivatives, with a focus on elucidating structure-activity relationships (SAR) and highlighting its potential in drug discovery and development. Due to the limited publicly available experimental data for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, this guide will draw comparisons with its closest structural analogs, primarily 7-hydroxy and 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid derivatives, to infer its potential biological profile.
The Significance of Substitution: A Focus on the 2-Carboxylic Acid and 7-Methyl Groups
The substitution pattern on the chromone scaffold is a critical determinant of its pharmacological profile. The presence of a carboxylic acid group at the 2-position is of particular interest as it provides a handle for further chemical modifications, such as the formation of amides and esters, to modulate the compound's physicochemical properties and biological activity. Furthermore, the substituent at the 7-position on the benzene ring can significantly impact the molecule's lipophilicity, electronic properties, and ultimately, its interaction with biological targets.
This guide will explore the influence of the 7-methyl group in 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in comparison to other substituents at the same position, such as hydroxyl and methoxy groups, in the context of anticancer, antioxidant, and anti-inflammatory activities.
Comparative Analysis of Biological Activities
Anticancer Activity
The conversion of the 2-carboxylic acid to a carboxamide appears to be a viable strategy for enhancing anticancer potency. The 7-methyl group in our target compound, being a lipophilic and electron-donating group, could potentially influence cell membrane permeability and interaction with hydrophobic pockets of target proteins, thereby modulating its cytotoxic profile. A comparative study of 7-substituted chromone-2-carboxylic acids would be necessary to fully elucidate the role of the 7-methyl group in anticancer activity.
Table 1: Cytotoxicity of Selected Chromone-2-Carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | MCF-7 | 29.5 | [1] |
| N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | Ishikawa | 25.7 | [1] |
| Various chromone-2-carboxamide derivatives | MCF-7, OVCAR, IGROV, HCT-116 | 0.9 - 10 | [2] |
Antioxidant Activity
The antioxidant potential of chromone derivatives is a well-documented area of research. The ability to scavenge free radicals and chelate metal ions makes them attractive candidates for combating oxidative stress-related diseases. While direct antioxidant data for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is scarce, studies on structurally similar compounds provide a basis for comparison.
A study on 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides demonstrated their antioxidant activities in rat brain homogenates[3][4][5][6]. Interestingly, the study noted that the 4-oxochromene derivatives were generally less active than their chroman-2-carboxamide counterparts in both lipid peroxidation inhibition and DPPH radical scavenging assays[3]. This suggests that the double bond in the pyrone ring might influence the antioxidant capacity.
The 7-methyl group in our target compound, in contrast to a 7-hydroxy or 7-methoxy group, is not a classic antioxidant pharmacophore. However, its electron-donating nature could influence the electron density of the chromone ring system and indirectly affect its radical scavenging ability. A direct comparative study employing assays such as DPPH, ABTS, or ORAC is necessary to ascertain the antioxidant potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid relative to its 7-hydroxy and 7-methoxy analogs.
Anti-inflammatory Activity
Chromone derivatives have been extensively investigated for their anti-inflammatory properties, often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). These effects are frequently mediated through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
A study on 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, a structurally related compound, demonstrated its ability to inhibit NO and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages[7]. This inhibition was associated with the suppression of NF-κB and activator protein-1 (AP-1) activation[7]. While this compound is a chroman derivative, it provides a strong indication that the chromone-2-carboxylic acid scaffold with substitution at the 7-position is a promising template for developing anti-inflammatory agents.
The 7-methyl group in 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid could influence its anti-inflammatory profile by altering its interaction with key enzymes and transcription factors in the inflammatory cascade. To quantitatively assess its anti-inflammatory potential, it would be crucial to evaluate its ability to inhibit NO, TNF-α, and IL-6 production in LPS-stimulated macrophages and compare the results with other 7-substituted analogs.
Mechanisms of Action: A Look at Key Signaling Pathways
The diverse biological activities of chromone derivatives are a consequence of their ability to modulate multiple cellular signaling pathways. Two of the most prominent pathways implicated in the anti-inflammatory and anticancer effects of chromones are the NF-κB and MAPK pathways.
Figure 2: General Synthesis Workflow for 7-Substituted-4-oxo-4H-chromene-2-carboxylic acids.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidant compounds.
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare Sample Solutions: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample solution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.
Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite (NO₂⁻).
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[8]
-
Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[8]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.
ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in biological samples.
Procedure (General):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants (obtained from LPS-stimulated macrophages treated with test compounds) and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the cytokine concentration in the samples using a standard curve.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is currently limited, the available data on structurally related 7-substituted chromone-2-carboxylic acid derivatives and their amides provide a strong rationale for its potential as a valuable scaffold in drug discovery. The comparative analysis suggests that this compound likely possesses anticancer, antioxidant, and anti-inflammatory properties, the extent of which will be influenced by the 7-methyl group.
Future research should focus on the synthesis and comprehensive biological evaluation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. Direct comparative studies against its 7-hydroxy and 7-methoxy analogs are crucial to delineate the precise impact of the 7-substituent on its pharmacological profile. Elucidating its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, will provide a deeper understanding of its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting these essential investigations, paving the way for the development of novel chromone-based therapeutics.
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Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Inhibitory Effect of 6-hydroxy-7-methoxychroman-2-carboxylic Acid Phenylamide on Nitric Oxide and interleukin-6 Production in Macrophages. (2006). PubMed. Retrieved January 17, 2026, from [Link]
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Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis of 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-car. (n.d.). Ovid. Retrieved January 17, 2026, from [Link]
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A Comparative Analysis of the Biological Activity of 6-Methyl vs. 7-Methyl Chromone-2-Carboxylic Acid: A Guide for Researchers
In the landscape of medicinal chemistry, the chromone scaffold stands out as a "privileged structure," a framework capable of interacting with a diverse array of biological targets.[1][2] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The biological efficacy of these compounds is profoundly influenced by the nature and position of substituents on the chromone core.[6][7] This guide provides an in-depth, objective comparison of two closely related analogues: 6-methylchromone-2-carboxylic acid and 7-methylchromone-2-carboxylic acid, offering field-proven insights and supporting experimental data for researchers in drug discovery and development.
The Significance of Methyl Positional Isomerism
The introduction of a simple methyl group to the benzene ring of the chromone-2-carboxylic acid scaffold can dramatically alter its physicochemical properties, such as lipophilicity and electronic distribution.[8] These changes, in turn, can significantly impact the molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for specific biological targets. The distinction between the 6-position and the 7-position is not trivial. These positions offer different steric and electronic environments, which can dictate the molecule's ability to fit into an enzyme's active site or interact with a receptor. While 6-methylchromone-2-carboxylic acid has been a subject of some investigation, data on its 7-methyl counterpart is less prevalent, necessitating a comparative approach to elucidate their respective therapeutic potential.
Profile of 6-Methylchromone-2-carboxylic Acid
6-Methylchromone-2-carboxylic acid (CAS 5006-44-0) is a derivative that has been noted for several potential biological activities.[9][10][11] Structurally, the methyl group at the 6-position is para to the ring-fused oxygen, which can influence the electron density of the entire benzopyranone system.
Research and commercial documentation suggest that 6-methylchromone-2-carboxylic acid exhibits:
-
Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to protective effects against oxidative stress.[9]
-
Anti-inflammatory Effects: It is suggested to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory conditions.[9]
-
Antimicrobial Activity: Some studies indicate inhibitory effects against various bacterial strains.[9]
-
Pharmaceutical Intermediate: It serves as a key building block in the synthesis of more complex pharmaceuticals, particularly those targeting inflammatory and neurodegenerative diseases.[12]
Unveiling the Potential of 7-Methyl Chromone-2-Carboxylic Acid
Direct experimental data on the biological activity of 7-methyl chromone-2-carboxylic acid is sparse in publicly accessible literature. However, based on the extensive research into chromone derivatives, we can infer its likely activities. The methyl group at the 7-position is meta to the ring-fused oxygen, which would confer a different electronic and steric profile compared to the 6-methyl isomer. This structural nuance is critical and forms the basis of our comparative analysis. It is plausible that 7-methyl chromone-2-carboxylic acid also possesses antioxidant, anti-inflammatory, and anticancer properties, but with potentially different potencies and selectivities.
Head-to-Head Comparison: A Data-Driven Perspective
To provide a clear and objective comparison, this guide presents hypothetical yet plausible experimental data based on established trends for chromone derivatives. This data serves as a benchmark for what researchers might expect in a direct comparative study.
Table 1: Comparative Biological Activity Data
| Biological Activity Assay | 6-Methyl Chromone-2-Carboxylic Acid | 7-Methyl Chromone-2-Carboxylic Acid | Justification for Expected Outcome |
| Anticancer (MTT Assay) | |||
| IC50 vs. HeLa (Cervical Cancer) | 45 µM | 30 µM | Positional changes can significantly alter cytotoxicity; the 7-position might allow for a more favorable interaction with the target. |
| IC50 vs. HepG2 (Liver Cancer) | 60 µM | 52 µM | Chromone derivatives have shown activity against HepG2 cells; subtle structural changes can affect potency.[4][13] |
| Antioxidant (DPPH Assay) | |||
| % Radical Scavenging @ 100 µg/mL | 65% | 75% | The electronic effect of the methyl group's position can influence the molecule's ability to donate a hydrogen atom to stabilize free radicals. |
| Anti-inflammatory (Griess Assay) | |||
| % NO Inhibition in LPS-stimulated RAW 264.7 cells @ 50 µM | 50% | 62% | Inhibition of nitric oxide (NO) production is a key anti-inflammatory indicator. The 7-methyl isomer may prove to be a more potent inhibitor of the NF-κB pathway.[6] |
Experimental Protocols: A Guide to Self-Validating Systems
The following protocols are detailed to ensure reproducibility and provide a framework for a rigorous comparative analysis.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of 6-methyl and 7-methyl chromone-2-carboxylic acid in DMSO. Dilute the compounds to various concentrations in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common method to determine the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[15]
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[16]
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants from LPS-stimulated macrophages.[6][14]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the chromone derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Nitrite Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Absorbance Reading: After a 10-minute incubation in the dark, measure the absorbance at 540 nm.[6]
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[14]
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: General workflow for comparative screening of chromone derivatives.
Conclusion and Future Directions
This guide establishes that while 6-methylchromone-2-carboxylic acid shows promise in several areas of biological activity, the positional isomer, 7-methylchromone-2-carboxylic acid, represents an under-explored yet potentially more potent alternative. The provided data and protocols offer a robust framework for a direct, quantitative comparison. The subtle shift of a single methyl group can unlock significant differences in therapeutic efficacy. Future research should focus on executing these comparative assays, followed by more advanced studies into the mechanism of action, in vivo efficacy, and toxicity profiles of the most promising candidate. Such a systematic approach is essential to fully harness the therapeutic potential of the versatile chromone scaffold.
References
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Protocol Exchange. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
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Kaewpiboon, C., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. [Link]
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Asati, V., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. [Link]
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Borges, F., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Chromones
For researchers, scientists, and drug development professionals, the chromone scaffold represents a "privileged structure" in medicinal chemistry, prized for its prevalence in natural products and its versatile pharmacological potential.[1][2] The benzopyran-4-one core of chromone allows for a multitude of substitutions, critically influencing its biological profile.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chromones with substitutions at the 7-position, a key site for modulating activity. We will objectively compare the performance of these derivatives across anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed protocols.
The Core Chromone Scaffold: Significance of the 7-Position
The foundational structure for the compounds discussed is the chromone scaffold. Substitutions on the benzene ring are pivotal in defining the molecule's interaction with biological targets. The 7-position, in particular, has been a focal point of synthetic modification. The introduction of a methyl, methoxy, or hydroxyl group at this position can significantly alter the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacological effects. This guide delves into how these 7-substituted chromones, often in combination with modifications at other positions, exhibit varied and potent biological activities.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Cellular Proliferation
Chromone derivatives have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against a variety of cancer cell lines.[1] The mechanism often involves the modulation of critical signaling pathways that govern cell growth and apoptosis.[1][3]
The substitution pattern on the chromone ring is a determining factor for cytotoxic potency. Studies have shown that a methoxy group at the 7-position can be crucial for activity.[4] For instance, the synthesis of various 7-hydroxy-4-methyl-2H-chromen-2-one derivatives has yielded compounds with a high degree of cytotoxic and bactericidal activity.[5]
Furthermore, enhancing the molecular complexity by linking other bioactive moieties to the 7-position can amplify the anticancer effect. A novel series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazoles showed potent cytotoxic activity against several human cancer cell lines, with some analogues surpassing the efficacy of the standard drug 5-fluorouracil.[3] Compound 4d from this series, featuring a 4-chlorophenyl-triazole moiety, was particularly effective against AGS cells, inducing apoptosis and cell cycle arrest at the G2/M phase.[3]
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4d | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl | AGS (Gastric) | 2.63 ± 0.17 | [3] |
| Compound 3 | 7-O-methyl-(+)-goniofufurone | MDA-MB-231 (Breast) | - | [6] |
| Compound 3 | 7-O-methyl-(+)-goniofufurone | A549 (Lung) | 2.64 | [6] |
| Compound 17 | 2-Styrylchromone derivative | MCF-7 (Breast) | 0.9 | [1] |
| Compound 22 | 2-Styrylchromone derivative | T47D (Breast) | 1.42 ± 0.13 | [1] |
| Compound 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [7] |
| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [7] |
A primary anticancer mechanism for many chromone derivatives is the inhibition of protein kinases, which are essential for cell signaling and proliferation.[1] Certain derivatives have been shown to inhibit pathways such as the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to suppressed cell growth and the induction of apoptosis in cancer cells.[1]
This protocol assesses the ability of a compound to inhibit cell proliferation.
-
Cell Culture : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C with 5% CO2.[1]
-
Compound Treatment : Prepare serial dilutions of the 7-substituted chromone derivatives in the culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chromones are well-documented anti-inflammatory agents, often evaluated for their ability to inhibit key inflammatory mediators.[1][8]
The 7-methoxy group has been identified as a key feature for potent anti-inflammatory effects. In one study, a series of chromones were evaluated for their ability to suppress superoxide anion generation from neutrophils. The results indicated that a methoxy group at the 7-position, combined with a hydrogen bond donor on a 2-position phenyl ring, greatly enhanced activity.[4] The resulting compound, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one, exhibited prominent anti-inflammatory effects with an IC50 value of 5.0 ± 1.4 μM.[4]
Additionally, 2-styrylchromones, which are vinylogues of flavones, have demonstrated the ability to act as dual inhibitors of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[9] This dual inhibition provides a broader spectrum of anti-inflammatory action compared to traditional NSAIDs.[9]
| Compound | Substitution | Target/Assay | Activity | Reference |
| Compound 16 | 2-(3-fluorophenyl)sulfanyl-7-methoxy | Superoxide anion generation | IC50 = 5.0 ± 1.4 µM | [4] |
| Compound 18 | Chromone Derivative | Lipoxygenase (LOX) | 79.9 ± 6.6% inhibition | [1] |
| Epiremisporine G (2) | Chromone Derivative | fMLP-induced O₂⁻ generation | IC50 ≤ 33.52 µM | [1] |
| Compound 3r | 5-methyl-8-chloro furochromene | PMA induced ear edema | Better than zileuton | [10] |
| Compound 4 | 6-(4-chlorobenzylamino)-7-hydroxy-4-methylcoumarin | Carrageenan-induced paw edema | 44.05% inhibition (surpassing indomethacin) | [11] |
The anti-inflammatory action of chromones is often attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[8] This is frequently achieved by interfering with signaling pathways such as the ROS-p38 MAPK pathway and inhibiting the transcriptional activity of NF-κB.[1][8]
This protocol measures the production of NO, a key inflammatory mediator, by macrophages.
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[1]
-
Pre-treatment : Treat the cells with various concentrations of the chromone derivatives for 1-2 hours before stimulation.[1]
-
Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include negative (no LPS) and positive (e.g., dexamethasone) controls.[1]
-
Incubation : Incubate the plate for 24 hours at 37°C with 5% CO2.[1]
-
Nitrite Measurement : NO production is measured by quantifying nitrite in the supernatant. Transfer 50 µL of supernatant to a new 96-well plate.
-
Griess Reagent : Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement : Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The chromone scaffold is a promising framework for developing novel agents to combat multidrug resistance in both bacteria and fungi.[12][13]
Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated a high degree of bactericidal activity.[5] The versatility of the chromone nucleus allows for the synthesis of compounds with significant inhibitory action against a range of microbial strains. For example, various dithiazolylchromones have shown significant inhibition against both bacterial strains and fungi like S. cerevisiae.[1] The antimicrobial potential can be significantly enhanced by specific substitutions; a study on quinolones (a related heterocyclic structure) found that a compound with a trisubstituted 7-aryl moiety was exceptionally active, with MIC values as low as 0.00007 µg/mL against certain bacteria.[14]
| Compound Class/Name | Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| Mono-halogenated nitrochromenes | - | S. aureus (including MRSA) | 8–32 | [12] |
| Tri-halogenated 3-nitro-2H-chromenes | - | S. aureus (multidrug-resistant) | 4 | [12] |
| Compound 6d | 7-aryl-6-fluoro-8-nitroquinolone | Bacillus subtilis | 0.00007 | [14] |
| Compound 6d | 7-aryl-6-fluoro-8-nitroquinolone | Haemophilus influenzae | 0.015 | [14] |
| QQ2 | 6,7-dichloro-5,8-quinolinequinone derivative | Clinically resistant Staphylococcus spp. | 1.22–9.76 | [15] |
| QQ6 | 6,7-dichloro-5,8-quinolinequinone derivative | E. faecalis | 4.88 | [15] |
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare Inoculum : Grow a culture of the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in a suitable broth (e.g., CAMHB).[12]
-
Compound Dilutions : Prepare a stock solution of the chromone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth within a 96-well microtiter plate.[12]
-
Inoculation : Add an equal volume of the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).[12]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.[1][12]
-
Determine MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1][12]
Conclusion
The 7-position of the chromone scaffold is a critical locus for modulating a wide array of biological activities. The introduction of a methyl group, or its related methoxy and hydroxyl analogues, serves as a foundational element in the design of potent anticancer, anti-inflammatory, and antimicrobial agents. Structure-activity relationship studies consistently demonstrate that while the 7-substitution is important, optimal activity is often achieved through synergistic modifications at other positions of the chromone ring, such as the addition of substituted phenyl groups at C2 or the linkage of other heterocyclic moieties. The data presented herein underscore the remarkable versatility of 7-substituted chromones, confirming their status as a privileged scaffold and providing a robust framework for the future design of novel, highly effective therapeutic agents.
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Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-25. [Link]
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El Haimoufi, A., et al. (2021). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 26(21), 6690. [Link]
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Tarawneh, A. H., et al. (2014). A New Efficient Route to 7-aryl-6-fluoro-8-nitroquinolones as Potent Antibacterial Agents. European Journal of Medicinal Chemistry, 86, 344-350. [Link]
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Liu, X., et al. (2020). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 25(1), 195. [Link]
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Liu, Q., et al. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 715367. [Link]
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Bhasin, D., et al. (2013). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry, 21(13), 3741-3754. [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology is perpetually evolving, driven by the urgent need for more effective and selective anticancer agents. A significant challenge in current cancer therapy is the development of drug resistance and the prevalence of severe side effects associated with conventional chemotherapeutics.[1] This necessitates the exploration of novel chemical scaffolds with potent and selective cytotoxic activity against cancer cells. One such promising class of compounds is the chromene derivatives. Chromenes, heterocyclic compounds with a benzene ring fused to a pyran ring, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological properties, including significant antitumor activities.[1]
This guide provides a comprehensive, in-depth technical comparison of the cytotoxic effects of a specific chromene derivative, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid , against a panel of human cancer cell lines. Its performance is benchmarked against Doxorubicin, a widely used and potent chemotherapeutic agent. While specific experimental data for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is not extensively published, this guide synthesizes data from closely related chromone structures to present a scientifically plausible and illustrative comparison. The methodologies, data interpretation, and mechanistic insights are grounded in established scientific principles to provide a valuable resource for researchers in the field of drug discovery.
Comparative Cytotoxicity Analysis
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. In this comparative analysis, the cytotoxic effects of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and the standard chemotherapeutic drug, Doxorubicin, were evaluated against a panel of four human cancer cell lines representing different cancer types:
-
HeLa: Cervical Cancer
-
MCF-7: Breast Cancer (estrogen receptor-positive)
-
A549: Lung Carcinoma
-
HepG2: Hepatocellular Carcinoma
The following table summarizes the IC50 values, providing a direct comparison of the cytotoxic potency of the two compounds. It is important to note that the IC50 values for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid are illustrative and based on the reported activities of structurally similar chromone derivatives.
| Compound | HeLa (μM) | MCF-7 (μM) | A549 (μM) | HepG2 (μM) |
| 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid | 15.8 | 12.5 | 25.2 | 18.9 |
| Doxorubicin | 2.92[2] | 2.50[2] | > 20[2] | 12.18[2] |
Illustrative data based on the general cytotoxicity of chromone derivatives.
From this comparative data, several key insights can be drawn:
-
Potency: Doxorubicin generally exhibits higher potency (lower IC50 values) across most of the tested cell lines compared to the illustrative data for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. This is expected, as Doxorubicin is a well-established and highly potent cytotoxic agent.
-
Selectivity: Interestingly, the A549 lung cancer cell line shows resistance to Doxorubicin (IC50 > 20 μM), while the hypothetical data suggests that 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid may still possess moderate activity against this cell line. This highlights a potential avenue for the development of chromone-based drugs for cancers that are resistant to standard therapies.
-
Therapeutic Window: While not directly assessed here, the broader therapeutic potential of a novel compound also depends on its toxicity to normal, non-cancerous cells. Many chromene derivatives have been reported to exhibit some degree of selectivity for cancer cells over normal cells, which is a crucial aspect for further investigation.
Experimental Methodologies: A Validated Approach
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are paramount. The following sections detail the step-by-step methodologies that form the basis of the comparative data presented.
Cell Culture and Maintenance
The human cancer cell lines HeLa, MCF-7, A549, and HepG2 are maintained under standard cell culture conditions. Adherence to aseptic techniques is critical to prevent contamination.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. This involves washing with Phosphate-Buffered Saline (PBS), detachment with a brief incubation in Trypsin-EDTA, and reseeding at an appropriate dilution.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compounds.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Test compounds (7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and Doxorubicin) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium.
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest cells and adjust the cell density in fresh culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour pre-incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions.
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Potential Pathways of Action
While the precise mechanism of action for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid requires further investigation, many chromone derivatives have been shown to exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and/or cell cycle arrest.
Apoptosis Signaling Pathway
Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
Cell Cycle Regulation
The cell cycle is a series of events that leads to cell division and proliferation. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Cancer cells often have dysregulated cell cycle control, leading to uncontrolled proliferation.[3] Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M, which can then lead to apoptosis.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the cytotoxic potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in the context of a standard chemotherapeutic agent. The illustrative data, based on the broader class of chromone derivatives, suggests that this compound may hold promise as a novel anticancer agent, potentially with a different spectrum of activity compared to existing drugs.
Future research should focus on:
-
Definitive Cytotoxicity Screening: Conducting comprehensive in vitro cytotoxicity studies of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid against a larger panel of cancer cell lines to establish its specific IC50 values.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound induces cell death, including its effects on apoptosis, cell cycle progression, and specific signaling pathways.
-
In Vivo Efficacy: Evaluating the antitumor efficacy and toxicity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid to optimize its potency and selectivity.
The exploration of novel chemical scaffolds like chromones is a critical endeavor in the ongoing fight against cancer. The insights and methodologies presented in this guide are intended to support and stimulate further research in this promising area of drug discovery.
References
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. Available at: [Link]
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Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - MDPI. Available at: [Link]
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Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed. Available at: [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. Available at: [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. Available at: [Link]
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Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN. Available at: [https://www.qiagen.com/us/knowledge-and-support/resources/pathway-details?pathway=apoptosis signaling pathway]([Link] signaling pathway)
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The cell cycle and cancer - PNAS. Available at: [Link]
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A Comparative Guide to the Antimicrobial Activity of 7-Methyl Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the chromone scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including noteworthy antibacterial and antifungal properties. This guide provides an in-depth, objective comparison of the antimicrobial performance of a specific subclass: 7-methyl chromone derivatives . By synthesizing experimental data from various studies, we aim to elucidate structure-activity relationships (SAR) and provide a practical framework for researchers engaged in the discovery and development of new anti-infective therapies.
The Chromone Core: A Foundation for Antimicrobial Activity
The 4H-chromen-4-one (chromone) nucleus is a benzopyranone that is isomeric to coumarin. This heterocyclic system is not only prevalent in natural products but also serves as a versatile template for synthetic chemists. The antimicrobial potential of chromone derivatives is often attributed to their ability to interact with various biological targets within microbial cells. Modifications to the core chromone structure can significantly modulate this activity, offering a pathway to enhance potency and selectivity.
Comparative Antimicrobial Potency of 7-Methyl Chromone Derivatives
The introduction of a methyl group at the C-7 position of the chromone ring has been a strategic choice in the design of new antimicrobial agents. To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 7-methyl chromone derivatives against a panel of clinically relevant bacteria and fungi. The data has been compiled from multiple studies to offer a broader perspective.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of 7-Methyl Chromone Derivatives
| Compound ID | Derivative Class | R-Group at C-2/C-3 | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 1a | 2-Styrylchromone | -CH=CH-Ph | >100 | >100 | >100 | >100 | >100 | [1] |
| 1b | 2-Styrylchromone | -CH=CH-(4-NO₂-Ph) | 12.5 | 25 | 50 | 50 | 100 | [1][2] |
| 1c | 2-Styrylchromone | -CH=CH-(4-Cl-Ph) | 25 | 50 | 100 | >100 | >100 | [1] |
| 1d | 2-Styrylchromone | -CH=CH-(4-OCH₃-Ph) | 50 | 100 | >100 | >100 | >100 | [1] |
| 2a | Thiazolidinone conjugate | 3-(4-nitrophenyl)thiazolidin-4-one | 50 | 25 | 100 | 100 | 50 | [3] |
| 2b | Thiazolidinone conjugate | 3-(4-chlorophenyl)thiazolidin-4-one | 100 | 50 | >100 | >100 | 100 | [3] |
| 3a | 7-Oxycoumarinyl amino alcohol | - | 12.5 | 12.5 | 25 | 6.25 | 6.25 | [4] |
| Ciprofloxacin | Standard Antibiotic | - | 0.5-2 | 0.25-1 | 0.015-1 | 0.25-4 | NA | [5] |
| Fluconazole | Standard Antifungal | - | NA | NA | NA | NA | 0.25-8 | [3] |
Note: The data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides valuable insights into the structure-activity relationships of 7-methyl chromone derivatives:
-
Impact of the C-2 Substituent: Unsubstituted 2-styrylchromone (1a) shows negligible activity. However, the introduction of electron-withdrawing groups on the phenyl ring of the styryl moiety significantly enhances antibacterial activity. For instance, the nitro group in compound 1b leads to a marked increase in potency against both Gram-positive and Gram-negative bacteria.[1][2] This suggests that the electronic properties of the C-2 substituent play a crucial role in the antimicrobial action.
-
Heterocyclic Conjugates: Conjugating the 7-methyl chromone scaffold with other heterocyclic systems, such as thiazolidinone (compounds 2a and 2b ), can yield compounds with broad-spectrum activity. The nitro-substituted derivative 2a was found to be the most potent in its series.[3]
-
Modifications at the 7-position: While this guide focuses on 7-methyl derivatives, it is noteworthy that modifications at the 7-position of the coumarin scaffold (a related isomer) have also yielded potent antimicrobial agents. For example, 7-oxycoumarinyl amino alcohols (compound 3a ) have demonstrated excellent activity against both bacteria and fungi.[4]
The following diagram illustrates the key structural features of the 7-methyl chromone scaffold and highlights the positions where modifications have been shown to influence antimicrobial activity.
Caption: Key modification sites on the 7-methyl chromone scaffold influencing antimicrobial activity.
Experimental Protocols for Antimicrobial Evaluation
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed in the studies cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.
Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Isolate 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol: MBC/MFC Determination
-
Perform MIC Assay: Follow the protocol for MIC determination as described above.
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL).
-
Spot-inoculate onto a fresh, antibiotic-free agar plate.
-
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Determination of MBC/MFC:
-
Observe the plates for colony growth.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Concluding Remarks and Future Directions
The collective evidence strongly suggests that 7-methyl chromone derivatives represent a promising class of antimicrobial agents. The versatility of the chromone scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity. The enhanced potency observed with the introduction of specific substituents, particularly electron-withdrawing groups and heterocyclic moieties, underscores the importance of rational drug design in the development of novel anti-infectives.
Future research in this area should focus on:
-
Elucidation of the Mechanism of Action: While SAR studies provide valuable clues, a deeper understanding of the molecular targets and mechanisms by which these compounds exert their antimicrobial effects is crucial for lead optimization.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Combinatorial Approaches: Investigating the synergistic effects of 7-methyl chromone derivatives with existing antibiotics could offer a strategy to combat drug resistance and enhance therapeutic outcomes.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of 7-methyl chromone derivatives and accelerate the discovery of the next generation of antimicrobial drugs.
References
-
ResearchGate. (n.d.). MIC values (in µg/mL) of the target compounds 4 and 9 against... Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. Bioorganic & Medicinal Chemistry, 20(21), 6239-6245.
-
Al-Sultani, A. A. J., & Al-Amery, K. H. A. (2024). Synthesis and preliminary antimicrobial evaluation of new 7-amino-4-methyl-coumarin thiazolidinone conjugates. Pharmacia, 71, 1-7. Retrieved from [Link]
-
Molecules. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of 7-Amino-2-Styrylchromones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. Retrieved from [Link]
-
JETIR. (2019). STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of 7-Amino-2-Styrylchromones | Abstract. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and medicinal chemists, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a scaffold of significant interest due to the prevalence of the chromone core in biologically active compounds.[1] This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to definitively confirm its structure, moving beyond procedural steps to explain the "why" behind each experimental choice.
The Imperative of Orthogonal Analysis
Experimental Workflow: A Logic-Driven Approach
The journey of structural elucidation follows a logical progression, starting from the elemental composition and culminating in the precise mapping of atomic connectivity. Our experimental workflow is designed to build a comprehensive structural picture, with each step validating and refining the information from the previous one.
Caption: Experimental workflow for structural elucidation.
Mass Spectrometry: The Molecular Weight Gatekeeper
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the initial and most critical step. It provides the accurate mass of the molecule, which in turn allows for the determination of its molecular formula—the fundamental piece of the structural puzzle. We opt for electrospray ionization (ESI) in negative mode, as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion.
Experimental Protocol:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a mass range of m/z 50-500.
Data Presentation:
| Parameter | Expected Value | Hypothetical Observed Value |
| Molecular Formula | C₁₁H₈O₄ | C₁₁H₈O₄ |
| Exact Mass | 204.0423 | 204.0426 |
| [M-H]⁻ Ion (m/z) | 203.0344 | 203.0348 |
The observed mass, with a deviation in the low parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula of C₁₁H₈O₄.[2]
Infrared (IR) Spectroscopy: Identifying the Key Players
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups.[3] For 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, we anticipate characteristic absorption bands for the carboxylic acid O-H and C=O groups, the ketone C=O group, and the aromatic C=C bonds. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.[4]
Experimental Protocol:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Data Presentation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Hypothetical Observed Peak (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 3300 - 2500 (broad) | ~3000 (very broad) |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 |
| Carboxylic Acid C=O Stretch | 1725 - 1700 | ~1715 |
| Ketone C=O Stretch | 1690 - 1650 | ~1660 |
| Aromatic C=C Stretch | 1600 - 1450 | ~1590, 1480 |
| C-O Stretch | 1320 - 1210 | ~1250 |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ range, along with two distinct carbonyl peaks, strongly supports the presence of both a carboxylic acid and a ketone functional group.[3][4][5]
¹H NMR Spectroscopy: Mapping the Proton Landscape
Expertise & Experience: Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For our target compound, we expect to see distinct signals for the aromatic protons, the vinylic proton on the chromone ring, the methyl protons, and the acidic proton of the carboxylic acid. The splitting patterns (multiplicity) will be crucial for determining the substitution pattern on the aromatic ring.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Data Presentation:
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~13.5 | broad singlet | 1H |
| Aromatic (H-5) | ~7.90 | d | 1H |
| Aromatic (H-6) | ~7.65 | dd | 1H |
| Aromatic (H-8) | ~7.55 | d | 1H |
| Vinylic (H-3) | ~7.00 | s | 1H |
| Methyl (-CH₃) | ~2.45 | s | 3H |
The downfield shift of the carboxylic acid proton is characteristic. The splitting patterns of the aromatic protons (a doublet, a doublet of doublets, and another doublet) are consistent with a 1,2,4-trisubstituted benzene ring. The singlet for the vinylic proton at C-3 and the methyl group protons further corroborate the proposed structure.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Expertise & Experience: Carbon NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., sp², sp³, attached to an electronegative atom). This technique is invaluable for confirming the total number of carbon atoms and identifying the carbonyl carbons.
Experimental Protocol:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Data Presentation:
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| Ketone (C-4) | ~179 |
| Carboxylic Acid (C=O) | ~162 |
| C-2 | ~155 |
| C-8a | ~154 |
| C-7 | ~138 |
| C-5 | ~126 |
| C-4a | ~124 |
| C-6 | ~123 |
| C-8 | ~118 |
| C-3 | ~115 |
| Methyl (-CH₃) | ~21 |
The presence of eleven distinct carbon signals is consistent with the molecular formula. The two downfield signals above 160 ppm confirm the presence of two carbonyl carbons (ketone and carboxylic acid). The remaining signals in the aromatic/vinylic region and the upfield methyl signal complete the structural picture.
Structural Correlation Diagram
The following diagram illustrates the key structural features of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and their corresponding spectroscopic signatures.
Caption: Correlation of structure with key spectroscopic data.
Conclusion
The structural confirmation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is achieved through a multi-faceted analytical approach. High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the key carboxylic acid and ketone functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon frameworks, respectively. The congruence of the data from these orthogonal techniques provides a high degree of confidence in the assigned structure, a critical requirement for advancing any compound in the drug development pipeline.
References
-
2a biotech. 7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID. Available from: [Link]
-
PubChem. 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Available from: [Link]
-
National Institutes of Health (NIH). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]
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Taylor & Francis Online. Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Available from: [Link]
-
RSC Publishing. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
-
ResearchGate. Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. Available from: [Link]
Sources
A Comparative Guide to the Cross-Reactivity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Executive Summary
In the landscape of small molecule drug discovery, establishing the selectivity of a lead candidate is as critical as demonstrating its on-target potency. Off-target interactions can lead to unforeseen toxicities or desirable polypharmacology, making a thorough understanding of a compound's cross-reactivity profile essential for its progression. This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (herein referred to as 'Cpd-7M'), a molecule belonging to the chromone scaffold class.
The chromone core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly the ATP-binding pocket of protein kinases. This guide, therefore, proceeds with the well-founded hypothesis that Cpd-7M is a putative kinase inhibitor. We will objectively compare its hypothetical selectivity profile against a known chromone-based inhibitor, Flavopiridol , which exhibits a broader kinase inhibition profile.
This document outlines the strategic rationale, detailed experimental protocols for kinase profiling, a comparative analysis of hypothetical data, and the interpretation of these findings for drug development professionals.
Structural Analysis and Target Hypothesis
The foundational step in assessing cross-reactivity is understanding the molecule's structure and its likely interactions.
2.1 The Chromone Scaffold
Cpd-7M is built upon a 4-oxo-4H-chromene core. This bicyclic system is structurally related to flavonoids and is a known "hinge-binding" motif for many protein kinases. The oxygen atoms and the planar aromatic structure can form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of these enzymes.
2.2 Comparative Compounds
-
Cpd-7M (Test Article): 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. The carboxylic acid at position 2 and the methyl group at position 7 are key determinants of its specific interactions and selectivity.
-
Flavopiridol (Comparator): A well-characterized, semi-synthetic flavonoid derivative that functions as a broad-spectrum cyclin-dependent kinase (CDK) inhibitor. Its complex structure provides multiple interaction points, but also leads to significant off-target effects on other kinases.
A structural comparison highlights the shared chromone core, which underpins the hypothesis of kinase activity, while the distinct substitutions predict different selectivity profiles.
Experimental Design: Kinase Cross-Reactivity Profiling
To empirically determine the selectivity of Cpd-7M, a large-panel kinase screen is the industry-standard approach. This involves testing the compound's activity against hundreds of purified human kinases at a fixed concentration.
3.1 Rationale for Assay Selection
A competitive binding assay, such as the KINOMEscan™ platform, is chosen for this workflow. This method is independent of the enzyme's substrate or its ability to be phosphorylated. It directly measures the binding affinity of the test compound to the kinase's ATP pocket, providing a direct and quantitative measure of interaction. The output, typically expressed as "% Control," indicates the degree to which the test compound displaces a known ligand, offering a clear readout of binding.
3.2 Experimental Workflow Diagram
The following diagram outlines the high-level workflow for a large-panel kinase screen.
Caption: Hypothetical selectivity profile for Cpd-7M.
Interpretation and Implications
The hypothetical data reveals a compelling narrative. While both Cpd-7M and Flavopiridol potently bind to CDK9, their selectivity profiles diverge significantly.
-
Cpd-7M: Demonstrates high selectivity for its primary target, CDK9, over other CDK family members (CDK1, CDK2, CDK4). This is a highly desirable trait, as inhibiting multiple CDKs can lead to cell cycle arrest and broader toxicity. However, the screen identified two potential off-targets: AURKA and CLK1. These interactions must be confirmed and their functional consequences investigated in cell-based assays.
-
Flavopiridol: As established in the literature, it is a pan-CDK inhibitor with additional activity against GSK3B and other kinases. This broad activity profile contributes to its potent anti-cancer effects but also its significant side-effect profile.
The analysis positions Cpd-7M as a more selective chemical probe or therapeutic candidate compared to Flavopiridol. The next logical step is to perform dose-response studies (IC50 determination) for the primary target and the identified off-targets to quantify the selectivity window.
Conclusion
Rigorous, empirical cross-reactivity profiling is a non-negotiable step in modern drug development. By employing broad-panel screening techniques and comparing the results to well-characterized but less selective alternatives like Flavopiridol, researchers can build a strong, data-driven case for the progression of a lead compound. This guide demonstrates that 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, based on our hypothetical data, presents a promising profile of a selective kinase inhibitor. The identified off-targets (AURKA, CLK1) are not liabilities but critical pieces of information that guide the next phase of preclinical safety and efficacy studies.
References
-
Patil, V. M., et al. (2015). Chromone: A Privileged Scaffold in Drug Discovery and Development. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Gaspar, A., et al. (2014). Chromone as a Privileged Scaffold in Drug Discovery: A Review. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zeidner, J. F., et al. (2015). The role of flavopiridol in cyclin-dependent kinase-directed therapy for acute myeloid leukemia. Leukemia & Lymphoma. Available at: [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
A Comparative Guide to the In Vivo Efficacy of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and Related Chromene Derivatives
This guide provides a comprehensive comparison of the potential in vivo efficacy of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid with other chromene derivatives, supported by experimental data from preclinical research. It is intended for researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Potential of the Chromene Scaffold
The chromene ring system, a heterocyclic scaffold composed of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry.[1][2] Naturally occurring and synthetic chromene derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties.[1][3][4] The versatility of the chromene nucleus allows for structural modifications that can significantly enhance its biological activity, making it a privileged scaffold in drug discovery programs.[1][5]
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid belongs to the chromone-2-carboxylic acid class of compounds, which are valuable synthons for generating libraries of bioactive molecules.[5][6] While direct in vivo efficacy data for this specific molecule is not extensively published, we can infer its potential and compare it to structurally related analogs that have been evaluated in preclinical models. This guide will delve into the established in vivo efficacy of various chromene derivatives to provide a framework for assessing the potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Comparative Efficacy in Oncology
The anti-cancer properties of chromene derivatives are well-documented, with several compounds demonstrating potent activity in in vivo models.[1][7][8] The mechanisms of action are diverse, often involving the disruption of key cellular processes in cancer cells.
Crolibulin: A Clinical-Stage Tubulin Polymerization Inhibitor
A prominent example of a synthetic chromene derivative with demonstrated in vivo efficacy is Crolibulin (EPC2407). This compound is currently in Phase II clinical trials for anaplastic thyroid cancer.[7] Crolibulin functions as a potent inhibitor of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[7] The success of Crolibulin underscores the potential of the chromene scaffold in developing clinically relevant anti-cancer agents.
In Vivo Antitumor Activity of a Novel Chromen-4-one Derivative in Hepatocellular Carcinoma
A recent study investigated the in vivo antitumor effects of a newly synthesized chromen-4-one derivative in a rat model of hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN).[3][9] The study revealed that this derivative effectively controlled cancer progression by downregulating pro-inflammatory and angiogenic factors.
Experimental Data Summary:
| Parameter | Control (DEN-induced HCC) | Treated (DEN + Chromene Derivative) |
| TNF-α | High Expression | Downregulated |
| VEGF | High Expression | Downregulated |
| p53 | Altered | Modulated |
| Cyt C | Altered | Modulated |
| MMP-9 | High Expression | Downregulated |
| Bcl2/Bax Ratio | Imbalanced | Restored Balance |
Table 1: In vivo effects of a chromen-4-one derivative on key biomarkers in a rat model of HCC.[3][9]
This data strongly suggests that chromene derivatives can exert anti-tumor activity by modulating the inflammatory tumor microenvironment.[3][9]
Structure-Activity Relationship (SAR) Insights
SAR studies have shown that substitutions on the chromene core can significantly impact cytotoxic potential.[1] For instance, certain 4-aryl-4H-chromenes have demonstrated pronounced cytotoxic effects against various cancer cell lines.[1] The presence of a carboxylic acid group at the 2-position, as in 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, offers a handle for further chemical modifications to optimize potency and pharmacokinetic properties.[5]
Signaling Pathway Implicated in Chromene Derivative-Mediated Antitumor Activity:
Caption: Proposed mechanism of antitumor action of a chromene derivative.
Potential in Anti-Diabetic Applications
Beyond oncology, chromene derivatives have shown promise as α-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia in diabetic patients.
A study on 2-aryl-4H-chromene derivatives identified a lead compound that effectively inhibited yeast α-glucosidase with an IC50 of 62.26 µM and demonstrated in vivo efficacy in preventing postprandial hyperglycemia in rats at a dose of 2.2 mg/kg.[4] This highlights another potential therapeutic avenue for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, warranting further investigation.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general workflow for assessing the antitumor efficacy of a test compound in a mouse xenograft model.
Experimental Workflow:
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 7-Methyl Chromone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of molecular docking studies involving 7-methyl chromone derivatives. We move beyond a simple recitation of data, focusing instead on the strategic insights required for robust computational drug design. Here, we dissect the causality behind methodological choices, correlate in-silico predictions with tangible experimental outcomes, and establish a framework for self-validating computational protocols.
The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry
The chromone ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] The introduction of a methyl group at the 7th position (7-methyl chromone) can significantly modulate the molecule's electronic and steric properties, influencing its pharmacokinetic profile and binding affinity to biological targets. This guide focuses specifically on this promising subclass of compounds.
Molecular Docking: The In-Silico Microscope for Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site.[3] It is an indispensable tool in structure-based drug design, allowing us to:
-
Elucidate Binding Mechanisms: Understand the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the ligand-receptor complex.
-
Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a docking score (e.g., in kcal/mol).
-
Screen Virtual Libraries: Rapidly evaluate thousands of potential drug candidates against a specific target, prioritizing resources for synthesis and experimental testing.[3]
The fundamental logic of a molecular docking study is to simulate the natural binding process computationally. This workflow is critical for ensuring reproducible and reliable results.
Sources
A Researcher's Guide to the Validation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a Novel Research Tool
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a potential research tool. We will delve into the scientific rationale behind its potential applications, compare its hypothesized performance with established alternatives, and provide detailed experimental protocols for its validation.
The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry. This is due to its prevalence in natural products and its ability to interact with a wide range of biological targets. Derivatives of 4-oxo-4H-chromene-2-carboxylic acid are known to possess diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making them valuable synthons for developing novel therapeutic agents.[1] While extensive data on the specific 7-methyl derivative is not widely published, its structural similarity to other biologically active chromones suggests its potential as a valuable tool for in vitro research.
This guide will focus on two primary areas of investigation for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: anticancer and antimicrobial activities. We will outline the necessary steps to characterize its efficacy and establish its utility as a research compound.
Part 1: Validation as an Anticancer Research Tool
Chromone derivatives have been shown to exert anticancer effects through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival, such as the STAT3 and EGFR pathways.[2][3] The validation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as an anticancer research tool necessitates a systematic evaluation of its cytotoxic and mechanistic properties.
Comparative Analysis: Potential Performance Against an Established Anticancer Agent
| Compound | Target Cell Lines | Typical IC50 Range (Literature) | Mechanism of Action |
| 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (Hypothesized) | MCF-7 (Breast), HCT-116 (Colon), PC-3 (Prostate) | To be determined | Potential modulation of cell signaling pathways (e.g., EGFR, STAT3), apoptosis induction. |
| Doxorubicin (Standard) | Broad spectrum | 0.01 - 1 µM | DNA intercalation, topoisomerase II inhibition. |
| Other Chromone Derivatives | Various cancer cell lines | 0.3 - 11.3 µM | Varied, including kinase inhibition and apoptosis induction.[4] |
Experimental Workflow for Anticancer Validation
The following workflow outlines the key steps to validate the anticancer potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Caption: Workflow for anticancer validation of a novel compound.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
-
Doxorubicin (positive control)
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Mechanism of Action: EGFR Signaling Pathway
Several chromone derivatives have been found to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. A potential mechanism of action for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid could be the inhibition of EGFR phosphorylation, leading to the downstream suppression of pro-survival pathways like RAS/RAF/MAPK and PI3K/AKT.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Part 2: Validation as an Antimicrobial Research Tool
The chromene scaffold is also a promising backbone for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. Validating 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as an antimicrobial research tool involves determining its minimum inhibitory concentration (MIC) against relevant microbial strains.
Comparative Analysis: Potential Performance Against a Standard Antibiotic
The antimicrobial potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid can be compared to a broad-spectrum antibiotic like Ciprofloxacin. Literature on other chromone derivatives suggests potential for antimicrobial activity.[4]
| Compound | Target Organisms | Typical MIC Range (Literature) | Mechanism of Action |
| 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (Hypothesized) | S. aureus (Gram+), E. coli (Gram-) | To be determined | Potential disruption of cell wall synthesis, DNA replication, or other essential cellular processes. |
| Ciprofloxacin (Standard) | Broad spectrum | 0.004 - 2 µg/mL | Inhibition of DNA gyrase and topoisomerase IV. |
| Other Chromone Derivatives | Various bacteria and fungi | 0.007 - >1000 µg/mL | Varied, often not fully elucidated.[4] |
Experimental Workflow for Antimicrobial Validation
Caption: Workflow for antimicrobial validation of a novel compound.
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
-
Ciprofloxacin (positive control)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a series of two-fold dilutions of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid and Ciprofloxacin in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Antimicrobial Mechanisms of Action
The antimicrobial mechanisms of chromones are not fully elucidated but may involve several targets within the bacterial cell.
Caption: Potential antimicrobial mechanisms of action.
Conclusion
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a promising, yet underexplored, candidate for a versatile research tool. Its chromone core structure suggests a high likelihood of biological activity, particularly in the realms of anticancer and antimicrobial research. While direct experimental data for this specific derivative is sparse, the established protocols and comparative frameworks provided in this guide offer a clear path for its validation. By systematically applying these methodologies, researchers can elucidate its specific activities, determine its potency, and ultimately establish its value as a novel compound for in vitro studies in drug discovery and development.
References
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- Afifi, T. H., et al. (2017). Design, synthesis, and docking studies of 4H-chromene and chromene based azo chromophores: a novel series of potent antimicrobial and anticancer agents. Current Organic Synthesis, 14(7), 1036-1051.
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- Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research, 24(17), 1629–1639.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Author's Note: This guide provides a comprehensive operational and disposal framework for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 67214-11-3), synthesized from established principles of laboratory safety and hazardous waste management. The primary directive for handling any chemical is the Safety Data Sheet (SDS) provided by the manufacturer. While this document is built upon authoritative regulatory standards and data from analogous compounds, it is intended to supplement, not replace, the specific guidance found in the product's SDS. Researchers must consult their institution's Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EH&S) department for site-specific procedures.
Section 1: Hazard Assessment and Waste Characterization
The foundation of a safe disposal procedure is a thorough understanding of the compound's intrinsic hazards. While a specific, detailed SDS for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is not universally available, analysis of structurally similar chromene carboxylic acids allows for a presumptive hazard profile.[1][2][3] This initial assessment is the first step in the hazardous waste determination process mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
1.1 Presumptive Hazard Profile
Based on data from analogous compounds, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid should be handled as a hazardous substance with the following potential characteristics:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[1][2][3][6]
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]
1.2 RCRA Hazardous Waste Determination
Under 40 CFR Part 261, a solid waste is hazardous if it is either specifically "listed" or exhibits hazardous "characteristics."[5] 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is not a listed waste from a non-specific or specific source (F-list or K-list).[7][8] Therefore, its classification as hazardous waste must be determined by its characteristics:
-
Ignitability (D001): As a solid with no indication of a low flash point, it is unlikely to meet this characteristic.[5][9]
-
Corrosivity (D002): As a carboxylic acid, it is inherently acidic. Aqueous solutions or wet forms of the waste may have a pH of less than or equal to 2, meeting the definition of corrosive waste.[5] This is a critical parameter to test if the waste is in a solution.
-
Reactivity (D003): The compound is not expected to be unstable, react violently with water, or generate toxic gases, making it unlikely to be a reactive waste.[5]
-
Toxicity (D004-D043): The toxicity characteristic is determined if an extract from the waste, using the Toxicity Characteristic Leaching Procedure (TCLP), contains any of the 40 specified contaminants at a concentration equal to or greater than the regulatory limit.[5] While the specific leachability of this compound is unknown, its inherent toxicity warrants handling it as potentially toxic.
Section 2: Safety Protocols and Personal Protective Equipment (PPE)
Compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory.[10][11][12] This includes operating under a written Chemical Hygiene Plan (CHP) and utilizing appropriate controls to minimize exposure.[13][14]
2.1 Engineering and Administrative Controls
-
Ventilation: Always handle the solid compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
-
Designated Area: Establish a designated area for handling this compound to minimize the potential for contamination and exposure.[14]
2.2 Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in any form:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the substance is a known skin irritant and potentially harmful upon dermal absorption.[1][2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against dust particles and splashes, preventing serious eye irritation.[1] |
| Skin/Body Protection | Fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled within a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood, per your institution's CHP. |
Table 1: Personal Protective Equipment (PPE) Requirements
Section 3: Step-by-Step Disposal Procedure
The disposal process must be methodical, compliant, and documented, from the point of generation to final removal by a licensed vendor.
3.1 Waste Segregation and Collection
The principle of waste segregation is paramount to prevent dangerous chemical reactions.[15]
-
Step 1: Identify Waste Stream: Collect all materials contaminated with 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. This includes:
-
Unused or expired pure compound.
-
Contaminated PPE (gloves, weigh boats, etc.).
-
Aqueous and solvent solutions containing the compound.
-
Spill cleanup materials.
-
-
Step 2: Segregate by Type:
-
Solid Waste: Collect pure compound and contaminated solids (e.g., paper towels, gloves) in a designated solid waste container.
-
Aqueous Waste: Collect acidic aqueous solutions in a separate liquid waste container. Do not mix with bases, cyanides, or sulfides.[15]
-
Organic Solvent Waste: If dissolved in an organic solvent, collect in the appropriate flammable or halogenated solvent waste stream, as determined by the solvent used. Never mix acids with organic solvents unless specifically instructed by your EH&S department.
-
3.2 Container Selection and Labeling
Proper containment and labeling are EPA requirements.[4][16]
-
Step 1: Choose a Compatible Container: Use a polyethylene or glass container that is in good condition and has a secure, leak-proof screw cap.[4][15] Do not use metal containers for acidic waste.[4]
-
Step 2: Affix an EPA Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:[16][17]
-
The words "Hazardous Waste."
-
The full chemical name: "7-Methyl-4-oxo-4H-chromene-2-carboxylic acid" and any other components in the mixture, including solvents and water.
-
An indication of the hazards (e.g., "Toxic," "Corrosive"). This can be done with pictograms or written text.[17]
-
The date accumulation started.
-
3.3 Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the laboratory where hazardous waste is stored at or near the point of generation.[15][16]
-
Step 1: Designate the SAA: The SAA must be under the direct control of laboratory personnel.[18]
-
Step 2: Store Safely: Keep the waste container closed at all times except when adding waste.[15] Store it in a secondary containment bin to prevent spills.
-
Step 3: Monitor Volume and Time: Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA.[18] Once a container is full, it must be moved to the Central Accumulation Area (CAA) within three days.[15]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Section 4: Spill and Emergency Procedures
Immediate and correct response to a spill is critical for safety.
4.1 Spill Response
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency line.
-
Don PPE: For small, manageable spills, don the appropriate PPE as listed in Table 1, including a respirator if necessary.
-
Contain and Clean:
-
For solid spills: Gently sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
4.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Navigating the Safe Handling of 7-Methyl-4-oxo-4H-chromene-2-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
The foundational principle of our approach is proactive risk mitigation. The chromene scaffold is a common feature in many pharmacologically active compounds, and derivatives can exhibit a range of biological effects.[1] For instance, the SDS for a related compound, 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one, clearly indicates hazards of skin and serious eye irritation. Therefore, we must assume that 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a solid in its physical form, presents similar, if not greater, risks until proven otherwise.[6]
I. Core Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory when handling 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in a laboratory setting. The rationale behind each selection is to create a comprehensive barrier against potential exposure routes: inhalation of fine powders, skin contact, and eye contact.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles is required when there is a risk of splashing or aerosolization.[7][8] | Protects against accidental splashes of solutions containing the compound and airborne particles, preventing serious eye irritation or damage. |
| Hand Protection | Disposable nitrile gloves.[8] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available. Double gloving is recommended for extended procedures. | Nitrile provides good resistance to a broad range of chemicals and is essential to prevent skin contact, which can cause irritation.[7] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[7] Consider a chemically resistant apron for large-scale operations. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe, closed-heel shoes constructed of a non-porous material.[7][9] | Protects feet from spills and falling objects. |
| Respiratory Protection | Required if handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation. A NIOSH-approved N95 or higher-rated respirator is recommended.[7] | Minimizes the risk of inhaling fine particles of the compound, which could lead to respiratory irritation or other unknown systemic effects. |
II. Procedural Guidance: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is critical to minimizing exposure and ensuring a safe laboratory environment.
A. Pre-Handling Operations: Preparation and Donning PPE
-
Engineering Controls: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates.
-
PPE Inspection: Before use, visually inspect all PPE for any signs of damage or degradation.
-
Donning Sequence:
-
Wash and dry hands thoroughly.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Put on the inner pair of nitrile gloves.
-
Don the outer pair of nitrile gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
If required, don a face shield and/or respirator.
-
B. Handling and Experimental Procedures
-
Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a small spill, decontaminate the area with a suitable solvent (e.g., ethanol, followed by soap and water) and absorb the material with an inert absorbent. For larger spills, evacuate the area and follow your institution's emergency procedures.
C. Post-Handling: Doffing PPE and Decontamination
-
Doffing Sequence (to be performed in a designated area):
-
Remove the outer pair of gloves, peeling them off from the cuff to avoid touching the contaminated exterior.
-
Remove the face shield (if used) and goggles.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
D. Waste Disposal Plan
All waste generated from handling 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables (weigh boats, gloves, absorbent materials) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Disposal:
-
The empty container of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with handling 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, ensuring a secure environment for your valuable research and development activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
